molecular formula C8H16O B158262 1-Propylcyclopentanol CAS No. 1604-02-0

1-Propylcyclopentanol

Cat. No.: B158262
CAS No.: 1604-02-0
M. Wt: 128.21 g/mol
InChI Key: GJEILRJIINEWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylcyclopentanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propyl-1-cyclopentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEILRJIINEWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166873
Record name Cyclopentanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-02-0
Record name 1-Propylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1-cyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-1-cyclopentanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PROPYL-1-CYCLOPENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PROPYL-1-CYCLOPENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D02T3K384A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-Propylcyclopentanol from Cyclopentanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-propylcyclopentanol from cyclopentanone, a classic example of a Grignard reaction. This transformation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a straightforward and efficient route to tertiary alcohols. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical and spectroscopic data to support researchers in the practical application of this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from cyclopentanone is achieved through a nucleophilic addition reaction using a propyl Grignard reagent, typically propylmagnesium bromide. The reaction proceeds in two key stages:

  • Nucleophilic Attack: The Grignard reagent, prepared from the reaction of an n-propyl halide with magnesium metal, acts as a potent nucleophile. The highly polarized carbon-magnesium bond results in a carbanionic character on the propyl group, which attacks the electrophilic carbonyl carbon of cyclopentanone. This nucleophilic attack breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[1]

  • Aqueous Workup: The magnesium alkoxide intermediate is then hydrolyzed in a subsequent step by the addition of a weak acid, such as aqueous ammonium chloride or dilute sulfuric acid.[1] This protonation step neutralizes the alkoxide to yield the final product, this compound, along with magnesium salts as byproducts.

The overall reaction is illustrated in the signaling pathway diagram below.

G cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Cyclopentanone Cyclopentanone Alkoxide Magnesium 1-propylcyclopentoxide Cyclopentanone->Alkoxide Nucleophilic Attack PropylMgBr Propylmagnesium Bromide (Grignard Reagent) PropylMgBr->Alkoxide Product This compound Alkoxide->Product Aqueous Workup (H₃O⁺) Byproduct Magnesium Salts Alkoxide->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the starting material and the final product. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopentanoneC₅H₈O84.12130.60.951
This compoundC₈H₁₆O128.21175-1770.914

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR δ (ppm): 0.92, 1.35-1.75, 3.5 (OH)
¹³C NMR δ (ppm): 82.1, 41.5, 40.8, 23.7, 17.2, 14.8
IR (cm⁻¹) ~3400 (broad, O-H stretch), ~2960-2870 (C-H stretch)

Detailed Experimental Protocol

The following protocol is a representative example based on general procedures for Grignard reactions.[2][3][4] Researchers should adapt it based on their specific laboratory conditions and scale. For analogous reactions, yields can be in the range of 75-85%.

Materials and Equipment
  • Glassware: Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (125 mL), glass stopper, magnetic stirrer, heating mantle. All glassware must be oven-dried and assembled while hot under a moisture-free atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Magnesium turnings

    • 1-Bromopropane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Cyclopentanone

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Iodine crystal (for initiation, if necessary)

Experimental Workflow

G cluster_grignard Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Cyclopentanone cluster_workup Part C: Workup and Purification start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings to Flask start->add_mg add_ether1 Add Anhydrous Ether add_mg->add_ether1 prep_sol Prepare 1-Bromopropane in Anhydrous Ether add_ether1->prep_sol initiate Add Small Amount of Bromopropane Solution to Initiate Reaction prep_sol->initiate add_bromo Slowly Add Remaining Bromopropane Solution to Maintain Reflux initiate->add_bromo reflux Reflux for 30 min after Addition add_bromo->reflux cool_grignard Cool Grignard Solution to 0°C reflux->cool_grignard prep_ketone Prepare Cyclopentanone in Anhydrous Ether cool_grignard->prep_ketone add_ketone Slowly Add Cyclopentanone Solution at 0°C prep_ketone->add_ketone warm_rt Warm to Room Temperature and Stir for 1 hour add_ketone->warm_rt quench Cool to 0°C and Quench with Saturated aq. NH₄Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_evap Filter and Remove Solvent via Rotary Evaporation dry->filter_evap distill Purify by Fractional Distillation filter_evap->distill end End: Characterize this compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (e.g., 2.9 g, 0.12 mol).

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, place a solution of 1-bromopropane (e.g., 12.3 g, 0.10 mol) in anhydrous diethyl ether (e.g., 40 mL).

  • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle boiling. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Cyclopentanone

  • Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

  • In the dropping funnel, place a solution of cyclopentanone (e.g., 8.4 g, 0.10 mol) in anhydrous diethyl ether (e.g., 20 mL).

  • Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; control the addition rate to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (e.g., 50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (e.g., 2 x 30 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Safety Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with cyclopentanone are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can successfully perform this important organic transformation.

References

An In-depth Technical Guide to 1-Propylcyclopentanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Propylcyclopentanol. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences.

Chemical Structure and Identification

This compound is a tertiary alcohol with a propyl group and a hydroxyl group attached to the same carbon atom of a cyclopentane ring.[1][2]

IUPAC Name: 1-propylcyclopentan-1-ol[3] CAS Number: 1604-02-0[3] Molecular Formula: C₈H₁₆O[3] Molecular Weight: 128.21 g/mol [3] Synonyms: 1-Propyl-1-cyclopentanol, Cyclopentanol, 1-propyl-, NSC 95423, BRN 1919731[3]

chemical_structure cluster_cyclopentane C1 C C2 C C1->C2 C_propyl1 CH₂ C1->C_propyl1 O OH C1->O C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C1 C_propyl2 CH₂ C_propyl1->C_propyl2 C_propyl3 CH₃ C_propyl2->C_propyl3 p1 p2 p3 p4 p5

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data has been compiled from various sources, and minor variations may exist.

PropertyValueUnitSource(s)
Physical State Liquid-[2]
Appearance Colorless to pale yellow-[2]
Odor Characteristic-[2]
Boiling Point 171.7 - 173.55°C[4]
Melting Point -37.5°C[4]
Density 0.904 - 0.927g/cm³[4]
Refractive Index 1.469-
Solubility Soluble in organic solvents, limited solubility in water-[2]

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a propylmagnesium halide (a Grignard reagent) to cyclopentanone.[1]

synthesis_workflow start Start Materials: - Propyl bromide - Magnesium turnings - Cyclopentanone - Anhydrous ether (e.g., THF) step1 Step 1: Grignard Reagent Formation React propyl bromide with magnesium turnings in anhydrous ether to form propylmagnesium bromide. start->step1 step2 Step 2: Nucleophilic Addition Add cyclopentanone to the Grignard reagent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of cyclopentanone. step1->step2 intermediate Intermediate: Magnesium alkoxide step2->intermediate step3 Step 3: Acidic Workup Quench the reaction with a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the alkoxide. intermediate->step3 product Product: This compound step3->product purification Purification: - Extraction - Washing - Drying - Distillation product->purification

Caption: Workflow for the Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Synthesis via Grignard Reaction

The following is a representative experimental protocol for the synthesis of this compound. Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Propyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a solution of propyl bromide in anhydrous ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

    • Once the reaction has started (indicated by cloudiness and bubbling), continue the addition of the propyl bromide solution.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard reagent. Maintain a low temperature during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the intermediate alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for a tertiary alcohol.[1] A strong, broad absorption in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding.[5] A strong C-O stretching vibration is expected in the 1260-1050 cm⁻¹ region.[5]

Representative Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7]

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The spectrum is expected to show signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the cyclopentyl ring protons (multiple overlapping multiplets). The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl group will be significantly deshielded and appear at a lower field.

Representative Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

    • For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is generally required due to the lower natural abundance of the ¹³C isotope.[4]

    • An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.

    • The solution should be filtered into a 5 mm NMR tube to remove any particulate matter.[1]

  • Data Acquisition:

    • The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • For ¹³C NMR, typical parameters might involve a 30° pulse angle and a relaxation delay of 2-5 seconds to obtain a quantitative spectrum, although for routine identification, shorter delays are often used.[8]

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature to suggest that this compound has specific biological activities or is involved in any signaling pathways. It is primarily used as a chemical intermediate and a model compound in organic chemistry research.

Safety Information

This compound is considered harmful if swallowed.[3] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-Propylcyclopentanol (CAS: 1604-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propylcyclopentanol, a tertiary alcohol with applications as an intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its properties are influenced by the five-membered carbon ring and the hydroxyl group, which allows for hydrogen bonding.[1] While soluble in organic solvents, it has limited solubility in water due to the hydrophobic nature of the propyl group and cyclopentane ring.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₆O [2]
Molecular Weight 128.21 g/mol [2]
CAS Number 1604-02-0 [2]
Melting Point -37.5 °C [3][4]
Boiling Point 171.7 - 173.55 °C at 760 mmHg [3][4]
Density 0.9040 - 0.927 g/mL [3][4]
Refractive Index 1.4502 - 1.469 [3][4]
Flash Point 65.3 °C [4]
Vapor Pressure 0.438 mmHg at 25 °C [4]
pKa (Predicted) 15.38 ± 0.20 [5]

| LogP (Octanol/Water Partition Coefficient) | 1.9 - 2.0916 |[2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The primary techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[6]

Table 2: Key Spectroscopic Data for this compound

Technique Key Features and Interpretations Source
Infrared (IR) Spectroscopy - Strong, broad O-H stretching vibration: ~3200-3600 cm⁻¹ (confirms alcohol functional group). - C-H stretching vibrations: (alkyl groups and cyclopentane ring). - C-O stretching vibration. [6][7]
¹H NMR Spectroscopy - Signals for the propyl group protons (triplet for methyl, sextet for the adjacent methylene). - Signals for the cyclopentane ring protons. - A singlet for the hydroxyl proton (chemical shift can vary). [2][6]
¹³C NMR Spectroscopy - Unique signals for each of the eight carbon atoms, including the carbinol carbon. [2][6]

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight (128.21 m/z). - Fragmentation patterns often involve the loss of the propyl group or a water molecule.[6][8] |[2][6][8] |

Synthesis and Reactivity

The most common and efficient laboratory synthesis of this compound is through the Grignard reaction.[6] This involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.[6]

This protocol is a representative example based on general procedures for Grignard reactions.

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Cyclopentanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a dry three-necked flask under an inert atmosphere.

    • Add a small amount of a solution of propyl bromide in anhydrous ether to initiate the reaction (indicated by cloudiness or heat).

    • Slowly add the remaining propyl bromide solution to maintain a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted to form propylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of cyclopentanone in anhydrous ether from a dropping funnel.

    • A precipitate of the magnesium alkoxide intermediate will form.[6]

    • After the addition, allow the mixture to stir at room temperature to ensure the reaction goes to completion.

  • Acidic Workup:

    • Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride or dilute HCl to protonate the alkoxide and dissolve the magnesium salts.[6]

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

G cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard Mg Magnesium Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Anhydrous Ether Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Anhydrous Ether Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Product This compound Workup->Product

Caption: Grignard synthesis workflow for this compound.

As a tertiary alcohol, this compound can undergo typical reactions of this class of compounds, such as acid-catalyzed dehydration to form alkenes.[6] The major product of such an elimination reaction would likely be 1-propylcyclopentene, following Zaitsev's rule.[6]

Applications in Research and Drug Development

While specific high-impact research focused solely on this compound is not extensive, its significance lies in its role as a model compound and a synthetic intermediate.[6] Tertiary alcohols of this type are valuable building blocks in organic synthesis for creating more complex molecules with potential biological activity.[6] Its synthesis is a classic example of the Grignard reaction, a fundamental carbon-carbon bond-forming reaction.[6]

Safety and Handling

This compound is considered harmful if swallowed and causes skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[9]

Table 3: GHS Hazard Information

Hazard Statement Code Class Source
Harmful if swallowed H302 Acute toxicity, oral (Category 4) [2]
Causes skin irritation H315 - [9]
Causes serious eye irritation H319 - [9]

| May cause respiratory irritation | H335 | - |[9] |

Handling Precautions:

  • Use only in a well-ventilated area or outdoors.[9]

  • Wear protective gloves, clothing, eye, and face protection.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Wash skin thoroughly after handling.[9]

  • Keep containers tightly closed in a dry, well-ventilated place.[9]

G cluster_hazards Primary Health Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) Compound This compound (CAS: 1604-02-0) H302 Harmful if Swallowed (H302) Compound->H302 H315 Skin Irritation (H315) Compound->H315 H319 Serious Eye Irritation (H319) Compound->H319 H335 Respiratory Irritation (H335) Compound->H335 Gloves Protective Gloves H302->Gloves Mitigated by Goggles Eye/Face Protection H302->Goggles Mitigated by Ventilation Adequate Ventilation H302->Ventilation Mitigated by H315->Gloves Mitigated by H315->Goggles Mitigated by H315->Ventilation Mitigated by H319->Gloves Mitigated by H319->Goggles Mitigated by H319->Ventilation Mitigated by H335->Gloves Mitigated by H335->Goggles Mitigated by H335->Ventilation Mitigated by

Caption: Logical relationship between the compound, its hazards, and PPE.

References

An In-depth Technical Guide to 1-Propylcyclopentan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Propylcyclopentan-1-ol, with the IUPAC name 1-propylcyclopentan-1-ol , is a tertiary alcohol characterized by a cyclopentane ring substituted with both a propyl group and a hydroxyl group at the same carbon atom. This structure imparts specific chemical properties that make it an interesting building block in organic synthesis and medicinal chemistry. The cyclopentane moiety is recognized as a "privileged scaffold" in drug discovery, offering a versatile three-dimensional framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-propylcyclopentan-1-ol, along with a discussion of its potential applications in drug development.

Chemical and Physical Properties

1-Propylcyclopentan-1-ol is a cyclic tertiary alcohol. Its physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

Identifier Value
IUPAC Name 1-propylcyclopentan-1-ol[1]
CAS Number 1604-02-0[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
InChI InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3[1]
InChIKey GJEILRJIINEWJO-UHFFFAOYSA-N[1]
SMILES CCCC1(CCCC1)O[1]
Physicochemical Property Value Notes
Boiling Point 175-177 °C[2]
Melting Point -37.5 °C
Density 0.914 g/mL[2]
XLogP3-AA 1.9[1]A measure of lipophilicity.
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 20.2 Ų[1]

Synthesis of 1-Propylcyclopentan-1-ol

The most common and efficient laboratory-scale synthesis of 1-propylcyclopentan-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.

Grignard Reaction Protocol

This protocol is based on general procedures for Grignard reactions with ketones.

Materials:

  • Magnesium turnings

  • 1-Bromopropane (or 1-chloropropane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal to initiate the reaction)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture.

  • Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.

Part B: Reaction with Cyclopentanone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.

  • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C. This reaction is exothermic; control the addition rate to maintain a gentle reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Workflow for the Synthesis of 1-Propylcyclopentan-1-ol

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Purification A Mg turnings + I₂ crystal C Initiate reaction A->C B 1-Bromopropane in anhydrous ether B->C D Dropwise addition and reflux C->D E Propylmagnesium Bromide D->E G Cool Grignard reagent to 0 °C E->G F Cyclopentanone in anhydrous ether H Dropwise addition of cyclopentanone F->H G->H I Stir at room temperature H->I J Magnesium alkoxide intermediate I->J K Quench with sat. NH₄Cl (aq) J->K L Separatory funnel extraction K->L M Wash with NaHCO₃ and brine L->M N Dry with Na₂SO₄ M->N O Solvent removal N->O P Purification (Distillation or Chromatography) O->P Q 1-Propylcyclopentan-1-ol P->Q

Caption: Workflow for the synthesis of 1-propylcyclopentan-1-ol via Grignard reaction.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-propylcyclopentan-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum of 1-propylcyclopentan-1-ol will exhibit characteristic absorption bands that confirm the presence of the hydroxyl group and the alkyl framework.

Frequency (cm⁻¹) Vibration Description
~3400 (broad)O-H stretchCharacteristic of an alcohol, broad due to hydrogen bonding.[3]
~2950-2850C-H stretchAliphatic C-H bonds in the propyl and cyclopentyl groups.[3]
~1150C-O stretchCarbon-oxygen single bond in the tertiary alcohol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show signals corresponding to the different proton environments in the molecule. The exact chemical shifts can vary depending on the solvent used.

Chemical Shift (ppm) Multiplicity Integration Assignment
~0.9Triplet3H-CH₃ of the propyl group
~1.3-1.8Multiplet12H-CH₂- of the propyl group and the cyclopentyl ring protons
VariableSinglet1H-OH proton (position can vary with concentration and solvent)

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the carbon atoms in the molecule.

Chemical Shift (ppm) Assignment
~82C-OH (quaternary carbon)
~42-CH₂- (next to quaternary carbon in propyl group)
~40-CH₂- (in cyclopentyl ring)
~24-CH₂- (in cyclopentyl ring)
~17-CH₂- (middle of propyl group)
~15-CH₃ (of propyl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-propylcyclopentan-1-ol, the molecular ion peak may be weak or absent due to the lability of the tertiary alcohol.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
128[C₈H₁₆O]⁺˙Molecular Ion (M⁺˙)[3]
110[M - H₂O]⁺˙Loss of a water molecule[3]
85[M - C₃H₇]⁺˙Loss of the propyl group (α-cleavage)[3]
67[C₅H₇]⁺Fragment from the cyclopentyl ring after initial losses[3]

Spectroscopic Characterization Logic

G cluster_0 Key Information Provided A 1-Propylcyclopentan-1-ol B IR Spectroscopy A->B Analysis by C NMR Spectroscopy A->C Analysis by D Mass Spectrometry A->D Analysis by E Functional Groups (-OH, C-H) B->E Reveals F C-H Framework and Connectivity C->F Reveals G Molecular Weight and Fragmentation D->G Reveals

Caption: Logical relationship of spectroscopic techniques for the characterization of 1-propylcyclopentan-1-ol.

Potential Applications in Drug Development

While specific biological activities of 1-propylcyclopentan-1-ol are not extensively reported, its structural motifs are of significant interest in medicinal chemistry and drug design.

The Cyclopentane Scaffold

The cyclopentane ring is a common feature in many natural products and synthetic drugs. Its non-planar, flexible conformations allow for the precise spatial arrangement of substituents, which is critical for binding to biological targets. The inclusion of a cyclopentane ring can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

The Tertiary Alcohol Moiety

The tertiary alcohol group in 1-propylcyclopentan-1-ol is a key feature. Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, which can prevent metabolic degradation at that position. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug.

A Building Block for More Complex Molecules

1-Propylcyclopentan-1-ol can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For example:

  • Dehydration of 1-propylcyclopentan-1-ol can yield 1-propylcyclopentene, which is a useful intermediate for the synthesis of prostaglandin analogues and other cyclopentanoid natural products.[4]

  • The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to introduce other pharmacologically active groups.

  • The molecule could be a precursor for the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging, by incorporating a radionuclide such as ¹¹C or ¹⁸F.

Logical Pathway for Application in Drug Discovery

G cluster_0 Potential Advantages in Drug Design A 1-Propylcyclopentan-1-ol B Cyclopentane Scaffold A->B C Tertiary Alcohol Moiety A->C D Chemical Handle (-OH) A->D E Favorable 3D conformation for target binding B->E F Increased metabolic stability C->F G Site for further chemical modification D->G H Lead Compound Optimization E->H I Improved Pharmacokinetics F->I G->H J Novel Drug Candidates H->J I->J

Caption: Logical pathway illustrating the potential of 1-propylcyclopentan-1-ol in drug discovery.

Conclusion

1-Propylcyclopentan-1-ol is a readily accessible tertiary alcohol with well-defined chemical and spectroscopic properties. Its synthesis is straightforward via the Grignard reaction, a robust and scalable method. While direct applications in drug development are not yet established, its structural components—the cyclopentane ring and the tertiary alcohol—are highly relevant in medicinal chemistry. For researchers and drug development professionals, 1-propylcyclopentan-1-ol represents a valuable building block for the synthesis of more complex and potentially bioactive molecules, offering a scaffold with desirable properties for modern drug design. Further investigation into the biological activities of derivatives of 1-propylcyclopentan-1-ol is a promising area for future research.

References

An In-depth Technical Guide on the Physical Properties of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the key physical properties of 1-Propylcyclopentanol, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in drug development who may use this compound as a solvent or an intermediate in organic synthesis.

Physical Properties of this compound

This compound is an organic compound with the molecular formula C8H16O.[1][2][3][4][5][6] It consists of a cyclopentane ring substituted with a propyl group and a hydroxyl group.[3] This structure influences its physical characteristics, such as being a colorless to pale yellow liquid at room temperature and having limited solubility in water.[3]

The boiling point and density of this compound have been reported in various chemical databases. The table below summarizes these values from different sources.

Physical PropertyValueSource
Boiling Point173.55°CChemicalBook[7]
171.7°C (at 760 mmHg)Guidechem[8]
Density0.9040 g/cm³ChemicalBook[7]
0.927 g/cm³Guidechem[8]

Experimental Protocols

The determination of the physical properties cited above follows standard laboratory procedures. While specific experimental details for the provided data are not available, the general methodologies are outlined below.

  • Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the normal boiling point (at atmospheric pressure) is distillation. The substance is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. For measurements at pressures other than atmospheric, a vacuum distillation setup is employed.

  • Density Measurement: Density, the mass per unit volume, is typically determined using a pycnometer or a hydrometer. The pycnometer method involves accurately measuring the weight of a known volume of the liquid at a specific temperature. The density is then calculated by dividing the mass of the liquid by its volume.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and the determination of its physical properties.

A This compound (C8H16O) B Physical Properties A->B exhibits C Boiling Point B->C D Density B->D E Experimental Determination E->C measures E->D measures

Caption: Logical workflow from compound to its measured physical properties.

References

Spectroscopic Data of 1-Propylcyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Propylcyclopentanol, a tertiary alcohol with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-OH~1.35Singlet1H
Cyclopentane (-CH₂-)~1.60-1.75Multiplet8H
Propyl (-CH₂-)~1.45-1.55Multiplet4H
Propyl (-CH₃)~0.95Triplet3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-OH (quaternary)~82.5
Propyl (-CH₂-)~45.5
Cyclopentane (-CH₂-)~38.0
Cyclopentane (-CH₂-)~24.0
Propyl (-CH₂-)~17.5
Propyl (-CH₃)~15.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3400 (broad)O-HStretching (alcohol)
~2950C-HStretching (alkane)
~1450C-HBending (alkane)
~1150C-OStretching (tertiary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2][3]

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment
128Low[M]⁺ (Molecular Ion)
110Moderate[M - H₂O]⁺
99High[M - C₂H₅]⁺
85High[M - C₃H₇]⁺
67High[C₅H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4][5]

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon pulse program is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width usually covers 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[6][7][8][9][10]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal) is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is injected into the gas chromatograph (GC) inlet of a GC-MS system, which then introduces the vaporized sample into the mass spectrometer.[11][12][13][14]

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Ratioing IR->Data_IR Data_MS Ion Detection & Spectrum Generation MS->Data_MS Interpret_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Data_MS->Interpret_MS

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

Caption: The chemical structure of this compound with annotations of key spectroscopic features.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tertiary Cycloalkanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary cycloalkanols, carbocyclic structures bearing a hydroxyl group on a quaternary carbon center, represent a pivotal structural motif in organic chemistry and medicinal chemistry. Their unique steric and electronic properties have made them valuable intermediates in synthesis and key pharmacophores in a range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of tertiary cycloalkanols. We will delve into the seminal contributions of Barbier and Grignard, explore modern stereoselective synthetic methodologies, and present detailed experimental protocols for key transformations. Furthermore, this guide will illuminate the critical role of the tertiary cycloalkanol scaffold in drug discovery, with a focus on the mechanisms of action of notable drugs incorporating this moiety. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

A Historical Perspective: From In-Situ Reactions to Controlled Synthesis

The journey into the synthesis of tertiary alcohols, including their cyclic counterparts, began in the late 19th century. A pivotal moment was the discovery by Philippe Barbier in 1899, who reported the one-pot reaction of an alkyl halide, a ketone, and a metal to produce a tertiary alcohol.[1][2] This "in-situ" generation of an organometallic reagent, known as the Barbier reaction , was a groundbreaking achievement, demonstrating a new method for carbon-carbon bond formation.[2][3] Barbier's initial work involved the synthesis of dimethylheptenol from methylheptenone and methyl iodide using magnesium.[1]

This pioneering work directly inspired Barbier's student, Victor Grignard . In 1900, Grignard refined the process by separating the formation of the organomagnesium halide from its reaction with the carbonyl compound.[4][5] This two-step procedure, now famously known as the Grignard reaction , offered significantly better control and predictability, revolutionizing organic synthesis and earning Grignard the Nobel Prize in Chemistry in 1912.[4] The Grignard reaction quickly became the cornerstone for the synthesis of primary, secondary, and tertiary alcohols, including a wide array of tertiary cycloalkanols.[5]

Key Synthetic Methodologies

The synthesis of tertiary cycloalkanols has evolved significantly from its early beginnings. While classical methods remain relevant, a host of modern techniques now offer enhanced stereocontrol and functional group tolerance.

Classical Approaches: The Grignard and Barbier Reactions

The addition of organometallic reagents to cyclic ketones remains a fundamental and widely practiced method for the preparation of tertiary cycloalkanols.

  • Grignard Reaction: This reaction involves the nucleophilic addition of a pre-formed organomagnesium halide (Grignard reagent) to the carbonyl group of a cycloketone. The subsequent acidic workup yields the tertiary cycloalkanol. The versatility of the Grignard reagent, which can be prepared from a wide range of alkyl and aryl halides, makes this a highly adaptable method.[6]

  • Barbier Reaction: In contrast to the Grignard reaction, the Barbier reaction generates the organometallic species in the presence of the carbonyl substrate.[2][3] This one-pot procedure can be advantageous when the organometallic reagent is unstable.[3] Various metals, including magnesium, zinc, indium, and tin, can be employed.[3]

Table 1: Comparison of Classical Methods for Tertiary Cycloalkanol Synthesis

FeatureGrignard ReactionBarbier Reaction
Reagent Formation Pre-formed organomagnesium halideIn-situ generation of organometallic reagent
Control HighModerate
Reproducibility Generally highCan be variable
Substrate Scope BroadBroad, tolerant of some protic functionality with certain metals
Key Advantage High yields and predictabilityOne-pot procedure, useful for unstable organometallics
Modern Synthetic Strategies

Contemporary organic synthesis has introduced a variety of sophisticated methods for the construction of tertiary cycloalkanols, with a strong emphasis on stereoselectivity.

  • Asymmetric Alkylation of Cycloketones: The direct enantioselective α-alkylation of cycloketones provides a powerful route to chiral tertiary cycloalkanols. This can be achieved using chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of the alkylation, or through the use of chiral catalysts.[1][7] Recent advances have seen the development of highly effective organocatalytic and transition-metal-catalyzed systems for this purpose.[8]

  • Enantioselective Addition of Organometallics to Cycloketones: The catalytic asymmetric addition of organometallic reagents (e.g., organozinc, organoaluminum, and Grignard reagents) to cycloketones is a highly efficient method for producing enantioenriched tertiary cycloalkanols.[9][10] Chiral ligands are employed to create a chiral environment around the metal center, thereby directing the facial selectivity of the nucleophilic attack on the prochiral ketone.

  • Ring-Opening Reactions of Strained Cycloalkanols: Modern strategies also include the use of strained cycloalkanols, such as cyclopropanols and cyclobutanols, which can undergo ring-opening reactions to generate functionalized ketones. These can then be further manipulated to form more complex tertiary cycloalkanol structures.[11] Silver-catalyzed C-H functionalization of cyclic aldimines with tertiary cycloalkanols via a radical-mediated C-C bond cleavage is a recent example of this innovative approach.[11]

Table 2: Selected Modern Methodologies for Tertiary Cycloalkanol Synthesis

MethodDescriptionTypical StereocontrolKey Features
Asymmetric Alkylation Enantioselective alkylation of a cycloketone enolate.High enantioselectivity (ee)Use of chiral auxiliaries or catalysts.
Catalytic Asymmetric Addition Enantioselective addition of an organometallic reagent to a cycloketone.High eeChiral ligand controls facial selectivity.
Ring-Opening of Strained Rings C-C bond cleavage of smaller cycloalkanols to form functionalized intermediates.Dependent on subsequent stepsAccess to complex structures.

Detailed Experimental Protocols

To provide practical guidance, this section details the experimental procedures for the synthesis of representative tertiary cycloalkanols using both classical and modern techniques.

Synthesis of 1-Ethynylcyclohexanol via Acetylide Addition

This protocol describes the synthesis of 1-ethynylcyclohexanol, a key intermediate and a metabolite of the tranquilizer ethinamate, from cyclohexanone.[12]

Reaction Scheme:

Procedure:

  • In a suitable reaction vessel equipped for low-temperature reactions, liquid ammonia is condensed.

  • A catalytic amount of a strong base, such as sodium amide or potassium hydroxide, is added to the liquid ammonia.

  • Acetylene gas is bubbled through the solution to form the corresponding acetylide salt in situ.

  • Cyclohexanone is then added dropwise to the reaction mixture. The nucleophilic acetylide attacks the carbonyl carbon of cyclohexanone.

  • The reaction is stirred for a specified time to ensure complete conversion.

  • The reaction is quenched by the addition of a proton source, such as ammonium chloride, followed by an acidic workup to neutralize the base and protonate the alkoxide intermediate.

  • The product, 1-ethynylcyclohexanol, is then extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is typically achieved by distillation or recrystallization.

Quantitative Data Example: Industrial synthesis of 1-ethynylcyclohexanol can achieve high yields. For instance, reacting cyclohexanone with acetylene in the presence of sodium methylate in dibutyl carbitol at approximately 200 p.s.i.g. can result in a yield of 75%.[13]

Diastereoselective Synthesis of a Tertiary Cycloalkanol via Grignard Reaction

This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to a substituted cyclohexanone, where the existing stereocenter(s) on the ring direct the stereochemical outcome of the addition.

Reaction Scheme:

Procedure:

  • A solution of the substituted cyclohexanone in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (typically -78 °C to 0 °C) to enhance diastereoselectivity.

  • The Grignard reagent (R-MgX), either commercially available or freshly prepared, is added dropwise to the stirred solution of the ketone.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with an ethereal solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • The diastereomeric ratio (dr) of the crude product is determined by ¹H NMR spectroscopy or gas chromatography (GC).

  • The product is purified by column chromatography on silica gel to isolate the major diastereomer.

Quantitative Data Example: The addition of MeMgBr to a specific cyclobutanone has been shown to proceed with high diastereoselectivity, affording the trans-product in high yield as the only isolated product.[14] In another example, the reaction of 1,1-diborylalkanes with epihalohydrins can produce 3-borylated cyclobutanols with diastereomeric ratios up to 5:1.[15]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative experimental workflow and a key signaling pathway.

Experimental Workflow: Grignard Synthesis of a Tertiary Cycloalkanol

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried glassware under inert atmosphere reagents Prepare solution of cycloketone in anhydrous ether start->reagents cool Cool to -78°C reagents->cool add_grignard Add Grignard reagent dropwise cool->add_grignard monitor Monitor reaction by TLC add_grignard->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Isolated Tertiary Cycloalkanol

A generalized workflow for the Grignard synthesis of a tertiary cycloalkanol.
Signaling Pathway: Mechanism of Action of Ethinylestradiol

Ethinylestradiol, a synthetic estrogen, contains a tertiary cycloalkanol-like structure within its steroidal framework. It exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Estrogen_Signaling cluster_cell Target Cell ER Estrogen Receptor (ER) (in cytoplasm or nucleus) ERE Estrogen Response Element (ERE) (on DNA) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein New Protein Synthesis mRNA->Protein Translates to CellularResponse Cellular Response Protein->CellularResponse Leads to Ethinylestradiol Ethinylestradiol Ethinylestradiol->ER Binds and activates

Simplified signaling pathway of Ethinylestradiol via estrogen receptor activation.

The Tertiary Cycloalkanol Motif in Drug Discovery and Development

The incorporation of a tertiary alcohol group, particularly within a cyclic framework, can offer significant advantages in drug design. Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, which can lead to improved metabolic stability and a longer half-life of a drug.[5][16] The steric hindrance provided by the cyclic scaffold can also reduce the rate of glucuronidation, another major route of drug metabolism.[5][16]

Several important drugs feature a tertiary cycloalkanol or a closely related steroidal tertiary alcohol structure.

  • Ethinylestradiol and Mestranol: These are synthetic estrogens widely used in oral contraceptives.[2][17][18] Mestranol is a prodrug that is demethylated in the liver to the active form, ethinylestradiol.[2][18] The tertiary alcohol at the C17 position, created by the addition of an ethynyl group to the estrone precursor, is crucial for their oral bioavailability and estrogenic activity.[19] They act as agonists of the estrogen receptors (ERα and ERβ), modulating gene expression in target tissues.[20][21][22]

  • Norgestrel: This is a synthetic progestin used in hormonal contraceptives.[23] The active form is levonorgestrel.[24] Similar to the synthetic estrogens, it features a tertiary alcohol at the C17 position of the steroid nucleus, which is essential for its biological activity as an agonist of the progesterone receptor.[25]

  • Tibolone: This synthetic steroid is used in hormone replacement therapy for postmenopausal symptoms and osteoporosis.[7][16][26] Tibolone is a prodrug that is metabolized into three active compounds, which exhibit estrogenic, progestogenic, and androgenic properties.[4][16][26] The parent compound contains a tertiary alcohol that is key to its unique pharmacological profile.[4][16][26]

Table 3: Selected Drugs Featuring a Tertiary Cycloalkanol-like Motif

DrugTherapeutic ClassMechanism of ActionRole of Tertiary Alcohol
Ethinylestradiol Estrogen (Hormonal Contraceptive)Agonist of estrogen receptors (ERα and ERβ)Essential for oral bioavailability and receptor binding
Mestranol Estrogen (Hormonal Contraceptive)Prodrug of ethinylestradiolConverted to the active tertiary alcohol
Norgestrel Progestin (Hormonal Contraceptive)Agonist of the progesterone receptorCrucial for progestogenic activity
Tibolone Hormone Replacement TherapyMetabolized to active estrogenic, progestogenic, and androgenic compoundsKey structural feature of the parent prodrug

Conclusion

From the early, serendipitous discoveries of Barbier and Grignard to the highly controlled and stereoselective methods of modern organic synthesis, the journey of the tertiary cycloalkanol has been one of continuous innovation. This versatile structural motif has not only been a playground for the development of new synthetic methodologies but has also proven to be of immense value in the realm of medicinal chemistry. The inherent stability and unique three-dimensional structure of tertiary cycloalkanols have made them a desirable feature in the design of new therapeutic agents. As our understanding of synthetic chemistry and pharmacology deepens, the tertiary cycloalkanol scaffold is poised to remain a cornerstone of both academic research and industrial drug development for the foreseeable future.

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical and conformational properties of 1-propylcyclopentanol. As a chiral tertiary alcohol, its three-dimensional structure is critical in various chemical and pharmaceutical applications. This document details the stereoisomerism of this compound, explores the conformational landscape of its flexible five-membered ring, and presents relevant experimental and computational methodologies for its analysis. Key quantitative data are summarized in tabular format for ease of reference, and logical relationships are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals engaged in fields where the precise molecular architecture of such compounds is of paramount importance.

Introduction

This compound is a tertiary alcohol characterized by a cyclopentane ring substituted with a hydroxyl group and a propyl group on the same carbon atom (C1). This substitution pattern introduces a stereocenter, rendering the molecule chiral. The inherent flexibility of the five-membered ring results in a complex conformational profile, primarily characterized by non-planar structures that seek to minimize ring strain. A thorough understanding of both the stereochemistry and the preferred conformations of this compound is essential for predicting its reactivity, biological activity, and physical properties.

The cyclopentane ring is not planar and exists in various puckered conformations, most notably the "envelope" and "half-chair" forms, to alleviate torsional strain.[1][2] The presence of two substituents on a single carbon atom significantly influences the energetic preference for these conformations. This guide will delve into the stereochemical features, the dynamics of the ring's conformational isomerism, and the analytical techniques employed to study these aspects.

Stereochemistry of this compound

The carbon atom C1 in this compound is bonded to four different groups: a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and two different carbon pathways within the cyclopentane ring. This makes C1 a chiral center, also known as a stereocenter. Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers: (R)-1-propylcyclopentanol and (S)-1-propylcyclopentanol.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral synthesis or resolution method, this compound is typically produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

stereoisomers cluster_R (R)-1-Propylcyclopentanol cluster_S (S)-1-Propylcyclopentanol (Mirror Image) R_img R_img mirror S_img S_img

Figure 1: Enantiomers of this compound.

Conformational Analysis

The cyclopentane ring of this compound is not planar due to significant torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a planar conformation. To relieve this strain, the ring puckers into non-planar conformations. The two most commonly discussed conformations for a cyclopentane ring are the envelope (Cs symmetry) and the half-chair (C2 symmetry) .

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation , three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of this plane. For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable.[2] The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature, a process known as pseudorotation.

The presence of the bulky propyl and hydroxyl groups at C1 will influence the preferred puckered conformation. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulkier groups prefer the pseudo-equatorial position to minimize steric hindrance with other atoms on the ring, particularly 1,3-diaxial-like interactions.

conformations Envelope Envelope (Cs symmetry) One atom out of the plane Interconversion Pseudorotation Envelope->Interconversion Low Energy Barrier HalfChair Half-Chair (C2 symmetry) Two atoms on opposite sides of a plane Interconversion->HalfChair Low Energy Barrier

Figure 2: Primary Conformations of the Cyclopentane Ring.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₈H₁₆O--INVALID-LINK--
Molecular Weight128.21 g/mol --INVALID-LINK--
IUPAC Name1-propylcyclopentan-1-ol--INVALID-LINK--
CAS Number1604-02-0--INVALID-LINK--
Boiling Point175-177 °C (estimated)--INVALID-LINK--
¹H NMRSee PubChem--INVALID-LINK--
¹³C NMRSee PubChem--INVALID-LINK--
IR SpectrumMajor peaks expected for O-H and C-H stretching--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction, involving the addition of a propylmagnesium halide to cyclopentanone.

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • A solution of 1-bromopropane in anhydrous diethyl ether is placed in the dropping funnel.

    • A small amount of the 1-bromopropane solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • The remainder of the 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Reaction with Cyclopentanone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for at least one hour.

  • Work-up:

    • The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation under reduced pressure.

synthesis_workflow cluster_reagents Reactants cluster_steps Reaction Steps PropylBromide 1-Bromopropane GrignardFormation Formation of Propylmagnesium Bromide PropylBromide->GrignardFormation Mg Magnesium Mg->GrignardFormation Cyclopentanone Cyclopentanone Addition Nucleophilic Addition Cyclopentanone->Addition GrignardFormation->Addition Workup Aqueous Work-up Addition->Workup Product This compound Workup->Product

Figure 3: Synthetic Workflow for this compound.
Methodologies for Conformational Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.

  • Proton (¹H) NMR: The analysis of vicinal (³JHH) coupling constants can provide information about the dihedral angles between protons on adjacent carbons, which are dependent on the ring's conformation. By using the Karplus equation, which relates the coupling constant to the dihedral angle, one can infer the preferred conformation.

  • Carbon (¹³C) NMR: The chemical shifts of the carbon atoms in the ring can also be sensitive to the conformational state.

  • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to observe changes in the equilibrium between different conformers. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer, enabling the determination of their relative populations and the calculation of the free energy difference (ΔG°).

5.2.2 Computational Chemistry: Computational modeling provides a theoretical means to investigate the conformational landscape of this compound.

  • Conformational Search: A systematic or stochastic search of the potential energy surface can identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers can be optimized, and their relative energies calculated using various levels of theory (e.g., Density Functional Theory - DFT, or ab initio methods). This allows for the prediction of the most stable conformer and the energy barriers between them.

  • Calculation of NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for different conformers. These calculated values can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental spectra.

analysis_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) EnergyCalc Energy Calculations (DFT, ab initio) NMR->EnergyCalc Comparison & Validation Data Conformational Data (Energies, Populations, Geometries) NMR->Data ConfSearch Conformational Search ConfSearch->EnergyCalc EnergyCalc->Data

Figure 4: Workflow for Conformational Analysis.

Conclusion

This compound presents an interesting case study in the interplay of stereochemistry and conformational analysis. Its chirality, arising from a single stereocenter, and the flexibility of its five-membered ring give rise to a rich and complex three-dimensional character. The synthesis of this molecule is readily achieved through the well-established Grignard reaction. Its conformational preferences, while not extensively documented with quantitative experimental data, can be reliably predicted to favor pseudo-equatorial positioning of the propyl group in either an envelope or half-chair conformation of the cyclopentane ring. A combined approach of NMR spectroscopy and computational chemistry provides the most powerful means for a detailed elucidation of its conformational landscape. This guide provides the foundational knowledge and methodological framework for researchers and professionals to further investigate and utilize this compound in their respective fields.

References

Theoretical Investigations of 1-Propylcyclopentanol's Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylcyclopentanol is a tertiary alcohol with a cyclopentane ring. The structural characteristics of this molecule, particularly the conformational flexibility of the five-membered ring and the steric and electronic influence of the propyl and hydroxyl substituents, are of significant interest in various fields, including medicinal chemistry and material science. Understanding the three-dimensional structure and energetic landscape of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical investigations, primarily through computational chemistry methods, provide a powerful avenue to elucidate the structural and electronic properties of this compound at the atomic level. These methods allow for the determination of stable conformers, geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and NMR chemical shifts. This technical guide provides an in-depth overview of the theoretical approaches used to study the structure of this compound, presenting available data and outlining the methodologies for such investigations.

Data Presentation

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₁₆O--INVALID-LINK--
Molecular Weight128.21 g/mol --INVALID-LINK--
IUPAC Name1-propylcyclopentan-1-ol--INVALID-LINK--
CAS Number1604-02-0--INVALID-LINK--
Spectroscopic Data

Spectroscopic techniques are essential for the experimental characterization of molecular structure. Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibration of the hydroxyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using computational methods. These predictions are valuable for assigning experimental spectra and for confirming the structure of the molecule.

NucleusPredicted Chemical Shift (ppm)
¹³C(Specific values require dedicated computational studies)
¹H(Specific values require dedicated computational studies)

Experimental Protocols: A Theoretical Approach

Conformational Analysis

The initial step in the theoretical investigation of a flexible molecule like this compound is to perform a comprehensive conformational search to identify all low-energy conformers.

  • Methodology: A common approach is to use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. The resulting unique conformers are then subjected to a higher level of theory for geometry optimization and energy calculation.

Geometry Optimization and Frequency Calculations

The geometries of the identified conformers are optimized to find the minimum energy structures on the potential energy surface.

  • Methodology: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimization. A common choice of functional and basis set would be B3LYP with a 6-31G(d) or larger basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

Calculation of Spectroscopic Properties

Once the optimized geometries are obtained, various spectroscopic properties can be calculated.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate NMR shielding constants. These are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS), also calculated at the same level of theory.

  • IR Spectroscopy: The vibrational frequencies and intensities obtained from the frequency calculations can be used to generate a theoretical IR spectrum. It is common to apply a scaling factor to the calculated frequencies to better match experimental data.

Mandatory Visualization

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of this compound's structure.

computational_workflow start Initial Structure Generation (this compound) conf_search Conformational Search (Molecular Mechanics) start->conf_search unique_conf Identification of Unique Conformers conf_search->unique_conf dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) unique_conf->dft_opt freq_calc Frequency Calculation (Vibrational Frequencies & Thermodynamics) dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) dft_opt->nmr_calc analysis Data Analysis and Comparison with Experimental Data freq_calc->analysis nmr_calc->analysis final_structure Elucidation of Stable Structures and Properties analysis->final_structure

Caption: A flowchart outlining the key steps in a computational chemistry investigation of this compound.

Conformational Isomers of the Cyclopentane Ring

The cyclopentane ring in this compound is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the envelope and the half-chair.

cyclopentane_conformers cluster_envelope Envelope Conformation (Cs symmetry) cluster_half_chair Half-Chair Conformation (C2 symmetry) E1 C1 E2 C2 E1->E2 E3 C3 E2->E3 E4 C4 E3->E4 E5 C5 (out of plane) E3->E5 E4->E1 E4->E5 H1 C1 H2 C2 (up) H1->H2 H3 C3 (down) H1->H3 H4 C4 H2->H4 H5 C5 H4->H5 H5->H1 H5->H3

Caption: Schematic representation of the envelope and half-chair conformations of the cyclopentane ring.

Conclusion

The theoretical investigation of this compound's structure, through the application of modern computational chemistry techniques, provides invaluable insights into its conformational preferences, geometric parameters, and spectroscopic properties. While a dedicated, peer-reviewed computational study on this specific molecule is not yet prevalent in the literature, the well-established methodologies described in this guide provide a clear roadmap for researchers to undertake such an investigation. The data and visualizations presented herein serve as a foundational resource for scientists and professionals in drug development and related fields, enabling a deeper understanding of this molecule's structural characteristics. Future computational studies are encouraged to build upon this foundation to create a more comprehensive and quantitative understanding of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alternative Precursors for the Synthesis of 1-Propylcyclopentanol

Abstract

This compound is a tertiary alcohol with applications in synthetic organic chemistry and as a building block in the development of new chemical entities. The classical and most direct synthesis involves the Grignard reaction between cyclopentanone and a propylmagnesium halide. This guide provides an in-depth exploration of this standard method alongside viable alternative synthetic routes. These alternatives include the use of more reactive organolithium reagents and a pathway starting from δ-valerolactone, a precursor derivable from biomass. This document offers detailed experimental protocols, comparative data, and mechanistic diagrams to assist researchers in selecting the most suitable synthetic strategy for their specific needs, considering factors such as precursor availability, reactivity, and green chemistry principles.

Standard Synthetic Route: Grignard Reaction

The most widely utilized method for synthesizing this compound is the nucleophilic addition of a propyl Grignard reagent to cyclopentanone.[1] This organometallic reaction is a robust and well-established method for forming carbon-carbon bonds.[2][3] The process involves two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to yield the tertiary alcohol.[1][4]

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the propyl group from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone.[1] The subsequent protonation of the resulting alkoxide furnishes the final product.

G1 cluster_0 Reaction cyclopentanone Cyclopentanone intermediate Magnesium Alkoxide Intermediate cyclopentanone->intermediate Nucleophilic Attack grignard n-Propylmagnesium Bromide (in Ether) grignard->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup Protonation product This compound workup->product

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • 1-Bromopropane (Propyl bromide)

  • Cyclopentanone

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings.[4][5] Add a small crystal of iodine. Prepare a solution of 1-bromopropane in anhydrous ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Nucleophilic Addition: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard solution.[1][4] Maintain the temperature below 10 °C during the addition.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[1]

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Alternative Precursors and Reagents

While the Grignard reaction is standard, alternative methods can offer advantages in terms of reactivity, precursor availability, or alignment with green chemistry principles.

Alternative Reagent: Organolithium Compounds

Organolithium reagents, such as n-propyllithium, serve as a more reactive alternative to Grignard reagents.[6] Due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, organolithiums are stronger bases and more potent nucleophiles.[7][8] This increased reactivity can be beneficial, though it also necessitates stricter control over reaction conditions, particularly temperature.

Reaction Pathway Comparison: The overall pathway is analogous to the Grignard reaction, involving nucleophilic addition to cyclopentanone followed by a workup. The primary difference lies in the nature of the organometallic species.

G2 cluster_0 Grignard Route cluster_1 Organolithium Route title Organometallic Addition to Cyclopentanone grignard_reagent n-Propylmagnesium Bromide (R-MgX) grignard_add Nucleophilic Addition grignard_reagent->grignard_add workup Acidic Workup grignard_add->workup organolithium_reagent n-Propyllithium (R-Li) organolithium_add Nucleophilic Addition organolithium_reagent->organolithium_add organolithium_add->workup cyclopentanone Cyclopentanone cyclopentanone->grignard_add cyclopentanone->organolithium_add product This compound workup->product

Caption: Comparison of Grignard and Organolithium routes.

Experimental Protocol: Organolithium Synthesis The protocol is very similar to the Grignard synthesis, with key differences:

  • Reagent: A commercially available solution of n-propyllithium in a hydrocarbon solvent (e.g., hexanes) is typically used.

  • Temperature: The reaction is highly exothermic and is often conducted at lower temperatures (e.g., -78 °C, dry ice/acetone bath) to prevent side reactions.[7]

  • Handling: Organolithium reagents are extremely pyrophoric and must be handled with rigorous anhydrous and anaerobic techniques.[6]

The addition and workup steps are analogous to the Grignard procedure.

Alternative Precursor: δ-Valerolactone

A fundamentally different approach involves using a lactone (a cyclic ester) as the starting material instead of a ketone. δ-Valerolactone can be synthesized from cyclopentanone via Baeyer-Villiger oxidation, and it is also derivable from renewable biomass sources like levulinic acid.[9][10]

The reaction of an ester or lactone with an organometallic reagent requires two equivalents of the reagent.[11][12]

  • First Equivalent: The first mole of the organometallic reagent adds to the carbonyl group, opening the lactone ring to form an intermediate ketone (in this case, 5-hydroxy-2-octanone).

  • Second Equivalent: This ketone intermediate is highly reactive and immediately undergoes a second nucleophilic attack by another mole of the organometallic reagent to form the tertiary alkoxide.

  • Workup: An acidic workup protonates the alkoxide to yield the final product, this compound.

G3 lactone δ-Valerolactone ketone_int Ketone Intermediate (5-hydroxy-2-octanone) lactone->ketone_int Ring Opening reagent1 1st eq. Propyl-M (M = MgBr or Li) reagent1->ketone_int alkoxide Alkoxide Intermediate ketone_int->alkoxide Nucleophilic Attack reagent2 2nd eq. Propyl-M reagent2->alkoxide workup Acidic Workup alkoxide->workup product This compound workup->product

Caption: Synthesis pathway from δ-valerolactone.

Experimental Protocol: Lactone-based Synthesis The procedure is similar to the Grignard synthesis from cyclopentanone, but with a key modification in stoichiometry.

Materials:

  • δ-Valerolactone

  • n-Propylmagnesium bromide or n-propyllithium (at least 2.2 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare or obtain the organometallic reagent (propylmagnesium bromide or propyllithium) as described previously.

  • In a separate flame-dried flask under nitrogen, prepare a solution of δ-valerolactone in anhydrous ether.

  • Cool the organometallic solution to 0 °C (for Grignard) or -78 °C (for organolithium).

  • Slowly add the δ-valerolactone solution to the organometallic reagent. A minimum of two equivalents of the organometallic reagent per equivalent of lactone is required.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform the acidic workup and purification as described in the standard Grignard protocol.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired reactivity, and tolerance for specific reaction conditions.

FeatureGrignard RouteOrganolithium RouteLactone Route
Primary Precursor CyclopentanoneCyclopentanoneδ-Valerolactone
Key Reagent Propylmagnesium HalidePropyllithium2+ eq. Propyl-MgX or Propyl-Li
Reactivity HighVery HighHigh (consumes 2 eq. reagent)
Typical Yield Good to Excellent (70-90%)Good to Excellent (75-95%)Moderate to Good (60-85%)
Key Conditions Anhydrous ether/THF, N₂ atmAnhydrous solvent, inert atm, often low temp (-78°C)Anhydrous ether/THF, N₂ atm
Advantages Well-established, reliable, less hazardous reagentHigher reactivity, potentially faster reactionsUtilizes a biomass-derivable precursor
Disadvantages Sensitive to moisture and protic functional groupsHighly pyrophoric reagent, requires strict handlingRequires >2 equivalents of organometallic reagent

General Experimental Workflow

Most syntheses of this compound using organometallic reagents follow a similar overall workflow, encompassing the reaction itself, quenching, extraction, and purification.

G4 start Setup Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) reaction Organometallic Reaction (Addition of Reagents) start->reaction quench Reaction Quench (e.g., aq. NH₄Cl) reaction->quench extraction Liquid-Liquid Extraction (Ether/Water) quench->extraction drying Dry Organic Phase (e.g., MgSO₄ or Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (e.g., Distillation) concentration->purification analysis Product Characterization (NMR, IR, GC-MS) purification->analysis

Caption: General experimental workflow for organometallic synthesis.

Conclusion

While the Grignard reaction of cyclopentanone and a propylmagnesium halide remains the benchmark for synthesizing this compound, viable alternatives exist for the modern researcher. The use of organolithium reagents offers a more reactive, albeit more hazardous, alternative. For projects emphasizing green chemistry and sustainable sourcing, the use of δ-valerolactone provides a compelling pathway from a biomass-derivable precursor. The selection of the optimal route will be guided by the specific constraints and goals of the research, including scale, safety protocols, cost, and the origin of starting materials.

References

1-Propylcyclopentanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Spectroscopic Profile, and Reactivity of a Model Tertiary Alcohol

This technical guide provides a detailed overview of 1-propylcyclopentanol, a valuable model compound in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document covers its synthesis, physicochemical properties, spectroscopic signature, and characteristic reactions. The information is presented to facilitate its use as a building block in complex syntheses and as a substrate for mechanistic studies.

Physicochemical and Spectroscopic Data

This compound is a tertiary alcohol with a molecular formula of C₈H₁₆O and a molecular weight of 128.21 g/mol .[1] It is typically a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents.[2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties.[2]

Table 1: Physical Properties of this compound
PropertyValueUnit
Melting Point-37.5°C
Boiling Point171.7 - 177°C
Density0.914 - 0.927g/mL
Refractive Index1.469

Note: The range in boiling point and density values reflects data from multiple sources.

Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data Points
¹H NMR Predicted shifts: δ ~0.9 (t, 3H, CH₃), ~1.3-1.8 (m, 12H, CH₂), ~3.5 (s, 1H, OH)
¹³C NMR Predicted shifts: δ ~14.8 (CH₃), ~17.2 (CH₂), ~23.7 (CH₂), ~40.8 (CH₂), ~41.5 (CH₂), ~82.1 (C-OH)
Infrared (IR) ~3400 cm⁻¹ (O-H stretch, broad), ~2960-2870 cm⁻¹ (C-H stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 128. Key Fragments: m/z 110 (M-18, loss of H₂O), m/z 85 (M-43, loss of C₃H₇)

Synthesis of this compound via Grignard Reaction

The most common and efficient laboratory synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentanone Cyclopentanone Alkoxide Magnesium Alkoxide Intermediate Cyclopentanone->Alkoxide 1. Diethyl Ether PropylMgBr n-Propylmagnesium Bromide PropylMgBr->Alkoxide Product This compound Alkoxide->Product 2. H₃O⁺ (workup)

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[3]

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.[3]

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel.

    • Slowly add the cyclopentanone solution to the stirred Grignard reagent. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity, primarily involving the hydroxyl group and the adjacent carbon atoms.

Dehydration

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[4] Treatment of this compound with a strong acid, such as sulfuric or phosphoric acid, and heat leads to the formation of 1-propylcyclopentene as the major product, following Zaitsev's rule.

G This compound This compound 1-Propylcyclopentene 1-Propylcyclopentene This compound->1-Propylcyclopentene H₂SO₄, Δ

Caption: Dehydration of this compound to 1-propylcyclopentene.

Substitution Reactions

The hydroxyl group of tertiary alcohols can be substituted by a halide in the presence of a strong hydrohalic acid (e.g., HBr). The reaction proceeds through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation intermediate.

G cluster_reaction Substitution Reaction This compound This compound 1-Bromo-1-propylcyclopentane 1-Bromo-1-propylcyclopentane This compound->1-Bromo-1-propylcyclopentane HBr

Caption: Substitution reaction of this compound with HBr.

Oxidation

Tertiary alcohols, such as this compound, are resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached, which is necessary for the typical oxidation mechanisms involving chromic acid or potassium permanganate.[5][6] Stronger oxidizing conditions can lead to the cleavage of carbon-carbon bonds.[5]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would show a triplet for the terminal methyl group of the propyl chain, complex multiplets for the methylene groups of the propyl chain and the cyclopentane ring, and a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on concentration and solvent.

The predicted ¹³C NMR spectrum is characterized by six distinct signals, corresponding to the eight carbon atoms in the molecule, with some equivalences in the cyclopentane ring. The carbon atom attached to the hydroxyl group (C-OH) would appear most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[7] The broadness of this peak is due to hydrogen bonding. Strong absorptions are also observed in the 2960-2870 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 128.[5] Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of the propyl group (C₃H₇), resulting in a significant peak at m/z 85. The loss of water from the molecular ion would produce a peak at m/z 110.[5]

G This compound (m/z 128) This compound (m/z 128) m/z 110 m/z 110 This compound (m/z 128)->m/z 110 - H₂O m/z 85 m/z 85 This compound (m/z 128)->m/z 85 - C₃H₇

Caption: Key fragmentation pathways of this compound in MS.

Safety Information

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as an excellent model compound for studying the synthesis and reactivity of tertiary alcohols. Its straightforward preparation via the Grignard reaction and its predictable reactivity in dehydration and substitution reactions make it a valuable tool in both educational and research settings. This guide provides the essential technical information required for its synthesis, characterization, and use in further chemical transformations.

References

An In-Depth Technical Guide to the Grignard Reaction for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of tertiary alcohols is particularly significant in the fields of medicinal chemistry and drug development, where complex molecular scaffolds are often required. This guide offers a comprehensive technical overview of the synthesis of tertiary alcohols using Grignard reagents, detailing the core reaction mechanisms, experimental protocols, and quantitative considerations. The two primary pathways—the reaction of Grignard reagents with ketones and the double addition to esters or acid chlorides—are examined in detail. This document serves as a resource for professionals seeking to leverage this classic transformation for the synthesis of complex molecular architectures.

Core Principles of the Grignard Reagent

A Grignard reagent, generically represented as R-Mg-X (where R is an alkyl, vinyl, or aryl group and X is a halide), is a potent organometallic nucleophile. The significant difference in electronegativity between the carbon and magnesium atoms polarizes the C-Mg bond, imparting a carbanionic character to the carbon atom. This makes the Grignard reagent not only a strong nucleophile but also a very strong base.[1] This dual reactivity is a critical consideration in experimental design, as the reagent will readily react with any acidic protons present in the reaction medium, including those from water, alcohols, or carboxylic acids, which will quench the reagent.[2][3] Therefore, all Grignard reactions must be performed under strictly anhydrous conditions.[4]

Synthesis of Tertiary Alcohols from Ketones

The most direct route to tertiary alcohols involves the reaction of a Grignard reagent with a ketone. The reaction proceeds via a nucleophilic addition mechanism where the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[5] This attack breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. This method allows for the synthesis of tertiary alcohols with three distinct alkyl or aryl substituents.[6]

Reaction Mechanism: Ketone Substrate

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup ketone R'(CO)R'' (Ketone) intermediate [R(R')(R'')C-O]⁻ MgX⁺ (Tetrahedral Alkoxide Intermediate) ketone->intermediate Attack on carbonyl C grignard R-MgX (Grignard Reagent) grignard->intermediate intermediate_ref workup H₃O⁺ product R(R')(R'')C-OH (Tertiary Alcohol) workup->product intermediate_ref->product Protonation G ester R-COOR' (Ester) intermediate1 [R(OR')(R'')C-O]⁻ MgX⁺ (Tetrahedral Intermediate) ester->intermediate1 1. Nucleophilic     Addition grignard1 R''-MgX (1st Equivalent) grignard1->intermediate1 ketone R-CO-R'' (Ketone Intermediate) intermediate1->ketone 2. Elimination leaving_group R'O⁻ MgX⁺ intermediate1->leaving_group Leaving Group Expelled intermediate2 [R(R'')₂C-O]⁻ MgX⁺ (Tertiary Alkoxide) ketone->intermediate2 3. Nucleophilic     Addition grignard2 R''-MgX (2nd Equivalent) grignard2->intermediate2 product R(R'')₂C-OH (Tertiary Alcohol) intermediate2->product 4. Protonation workup H₃O⁺ workup->product G A Preparation: - Flame/oven-dry all glassware. - Use anhydrous solvents (e.g., diethyl ether, THF). - Maintain an inert atmosphere (N₂ or Ar). B Grignard Reagent: - Prepare in situ from Mg turnings and an organohalide. - Or, use a commercially available solution. A->B C Reaction Setup: - Cool Grignard solution in an ice bath. - Dissolve carbonyl substrate in anhydrous solvent. B->C D Addition: - Add substrate solution dropwise to the stirred Grignard reagent via a dropping funnel. - Maintain low temperature (e.g., < 10 °C). C->D E Reaction & Quench: - Allow to warm to room temperature and stir until completion. - Cool in an ice bath and slowly add cold aqueous acid (e.g., dilute HCl) or saturated NH₄Cl to quench. D->E F Workup: - Transfer to a separatory funnel. - Extract aqueous layer with an organic solvent. E->F G Purification: - Wash combined organic layers (e.g., with brine). - Dry over anhydrous Na₂SO₄ or MgSO₄. - Remove solvent under reduced pressure. - Purify product (distillation, chromatography, or recrystallization). F->G

References

The Versatility of 1-Propylcyclopentanol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functions. Among the myriad of available synthons, 1-Propylcyclopentanol has emerged as a valuable and versatile intermediate. This tertiary alcohol, featuring a five-membered carbocyclic ring, offers a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations. Its cyclopentane core is a prevalent motif in numerous natural products and pharmacologically active compounds, providing a rigid scaffold to orient functional groups in three-dimensional space. Furthermore, the tertiary alcohol functionality imparts specific characteristics, such as increased metabolic stability, which is a significant advantage in the design of novel drug candidates.

This technical guide provides an in-depth exploration of the role of this compound as a building block in synthesis. We will delve into its preparation, with a focus on the widely employed Grignard reaction, and explore its subsequent utility in the synthesis of valuable derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical pathways and workflows to facilitate its practical application in the laboratory.

Synthesis of this compound: The Grignard Reaction

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone. The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the carbonyl carbon of cyclopentanone, followed by an acidic workup to yield the tertiary alcohol.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the starting material and the final product is presented in Table 1. This data is crucial for monitoring the reaction progress and for the characterization of the synthesized this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Key Spectroscopic Data
CyclopentanoneC₅H₈O84.12130-1310.948¹³C NMR (CDCl₃): δ 218.4 (C=O), 38.2, 23.2 ppm. IR (neat): 1740 cm⁻¹ (C=O stretch).
This compoundC₈H₁₆O128.21175-1770.902¹³C NMR (CDCl₃): δ 82.5 (C-O), 41.8, 40.5, 23.9, 17.5, 14.7 ppm. IR (neat): 3400-3200 cm⁻¹ (broad, O-H stretch).
Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopropane

  • Cyclopentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol).

    • Add a single crystal of iodine to the flask to activate the magnesium surface.

    • Assemble the glassware and flush the system with dry nitrogen or argon.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of 1-bromopropane (12.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone (8.41 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Synthesis Workflow

Synthesis_of_1_Propylcyclopentanol cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard_Reagent Propylmagnesium Bromide Mg->Grignard_Reagent 1-Bromopropane 1-Bromopropane 1-Bromopropane->Grignard_Reagent Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Workup Aqueous NH₄Cl Work-up Intermediate->Workup Product This compound Workup->Product Purification

Caption: Synthesis of this compound via Grignard reaction.

This compound as a Building Block in Synthesis

The synthetic utility of this compound lies in the reactivity of its hydroxyl group and the potential for transformations involving the cyclopentane ring. As a tertiary alcohol, it is resistant to oxidation under standard conditions, a property that can be strategically employed in multi-step syntheses. One of the most direct and valuable transformations of this compound is its acid-catalyzed dehydration to form 1-propylcyclopentene.

Dehydration to 1-Propylcyclopentene

The dehydration of this compound proceeds via an E1 elimination mechanism. Protonation of the hydroxyl group by a strong acid creates a good leaving group (water). Departure of water generates a tertiary carbocation, which is relatively stable. Subsequent deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of the alkene. According to Zaitsev's rule, the more substituted alkene is the major product.

Physicochemical and Spectroscopic Data

The properties of the resulting alkene are summarized in Table 2.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Key Spectroscopic Data
1-PropylcyclopenteneC₈H₁₄110.20135-1360.789¹³C NMR (CDCl₃): δ 145.2, 122.8, 37.5, 33.2, 32.8, 23.4, 14.1 ppm. IR (neat): ~1650 cm⁻¹ (C=C stretch).
Experimental Protocol: Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (or phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Place this compound (12.8 g, 0.1 mol) in a 100 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling and swirling.

    • Add a few boiling chips and set up for fractional distillation.

  • Distillation:

    • Gently heat the reaction mixture. The lower-boiling alkene product will distill over.

    • Collect the distillate in a receiver cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and distill the crude product to obtain pure 1-propylcyclopentene. A typical yield for this reaction is in the range of 60-80%.

Dehydration Workflow

Dehydration_of_1_Propylcyclopentanol Start This compound Protonation Protonation of -OH group Start->Protonation H₂SO₄ Carbocation Tertiary Carbocation Protonation->Carbocation -H₂O Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Product 1-Propylcyclopentene Deprotonation->Product

Caption: Dehydration of this compound to 1-propylcyclopentene.

Potential Applications in Drug Discovery and Development

While specific examples of this compound as a direct precursor in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs—the cyclopentane scaffold and the tertiary alcohol—are of significant interest in medicinal chemistry.

  • The Cyclopentane Scaffold: The cyclopentane ring is a common feature in a wide range of biologically active molecules. Its conformational flexibility allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.

  • The Tertiary Alcohol Moiety: The inclusion of a tertiary alcohol in a drug candidate can offer several advantages:

    • Metabolic Stability: Unlike primary and secondary alcohols, tertiary alcohols cannot be readily oxidized to aldehydes, ketones, or carboxylic acids. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

    • Modulation of Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding, which can enhance binding affinity to a target protein. It also increases polarity, which can be fine-tuned to optimize solubility and permeability.

The combination of a rigid cyclopentane core and a metabolically stable tertiary alcohol makes this compound and its derivatives attractive starting points for the synthesis of novel therapeutic agents. The propyl group provides a lipophilic handle that can be further functionalized or used to probe hydrophobic pockets in a binding site.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its preparation via the Grignard reaction is a robust and high-yielding process. The strategic use of this compound in organic synthesis, exemplified by its dehydration to 1-propylcyclopentene, provides a gateway to a variety of functionalized cyclopentane derivatives. For researchers in drug discovery, the inherent properties of the cyclopentane scaffold and the tertiary alcohol moiety offer compelling advantages in the design of new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. This technical guide serves as a foundational resource to encourage and facilitate the exploration of this compound in the development of novel and impactful molecules.

An In-depth Technical Guide to 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-propylcyclopentanol, a tertiary alcohol with applications in organic synthesis. The document details its chemical identity, physical properties, a robust experimental protocol for its synthesis via the Grignard reaction, and methods for its characterization.

Chemical Identity and Synonyms

This compound is a cyclic tertiary alcohol. Its unambiguous identification is crucial for experimental replication and chemical sourcing. A comprehensive list of its synonyms and identifiers is provided below.

Identifier TypeValue
IUPAC Name 1-propylcyclopentan-1-ol[1]
CAS Number 1604-02-0[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
InChI InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3[1]
InChIKey GJEILRJIINEWJO-UHFFFAOYSA-N[1]
SMILES CCCC1(CCCC1)O[1]

A variety of synonyms are used in literature and commercial listings for this compound. Being aware of these is essential for thorough literature searches and procurement.

Synonyms
1-Propyl-1-cyclopentanol[1]
Cyclopentanol, 1-propyl-[1]
1-Hydroxy-1-propylcyclopentane[1]
1-n-Propylcyclopentanol[1]
NSC 95423[1]
BRN 1919731[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are vital for designing experimental setups, purification procedures, and for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Boiling Point 171.7 °C at 760 mmHg--INVALID-LINK--[2]
Melting Point -37.5 °C--INVALID-LINK--
Density 0.927 g/cm³--INVALID-LINK--
Refractive Index 1.469--INVALID-LINK--
Flash Point 65.3 °C--INVALID-LINK--
Solubility Soluble in organic solvents, limited solubility in water.[3]CymitQuimica

Experimental Protocols

The most common and efficient laboratory synthesis of this compound is through the Grignard reaction, which involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.[4]

This protocol details the synthesis of this compound from cyclopentanone and n-propyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Propyl bromide

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine and gently warm the flask with a heat gun to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the n-propyl bromide solution to the magnesium. The reaction is initiated when a color change and gentle refluxing are observed. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (propylmagnesium bromide).

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This step is exothermic and the rate of addition should be controlled to maintain a gentle reaction.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and the unreacted Grignard reagent. This will precipitate magnesium salts.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to reduce the amount of dissolved water).[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

  • Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment and reagents are dry.

  • The reaction is exothermic; appropriate cooling and controlled addition of reagents are necessary.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The absence of a strong absorption band around 1710 cm⁻¹ confirms the consumption of the starting material, cyclopentanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The hydroxyl proton will appear as a broad singlet, and the signals for the propyl group and the cyclopentane ring protons will be observed in the aliphatic region.

    • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the range of 70-80 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 128. Fragmentation patterns, such as the loss of a propyl group (m/z = 85) or a water molecule (m/z = 110), can further confirm the structure.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification cluster_analysis Characterization reagent_prep Prepare Propylmagnesium Bromide (from n-Propyl Bromide and Mg in Ether) reaction React with Cyclopentanone (in Ether at 0°C) reagent_prep->reaction Add dropwise quench Quench with aq. NH4Cl reaction->quench Product Mixture extract Extract with Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill Crude Product analysis Spectroscopic Analysis (IR, NMR, MS) distill->analysis Pure this compound Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cyclopentanone Cyclopentanone alkoxide Magnesium Alkoxide cyclopentanone->alkoxide Nucleophilic Attack by Propyl Group grignard Propylmagnesium Bromide grignard->alkoxide product This compound alkoxide->product Acidic Workup (Protonation)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Propylcyclopentanol is a tertiary alcohol with applications as an intermediate in organic synthesis and for research purposes within medicinal chemistry and material science.[1] Its synthesis is a classic example of a Grignard reaction, a powerful and fundamental method for carbon-carbon bond formation.[2] This protocol details the step-by-step synthesis of this compound from propyl bromide and cyclopentanone. The process involves the formation of a Grignard reagent, propylmagnesium bromide, which then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone, followed by an acidic workup to yield the desired tertiary alcohol.[3][4]

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is crucial for handling the reagents and for the characterization of the synthesized compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Propyl BromideC₃H₇Br122.99711.35
MagnesiumMg24.3110901.74
Diethyl Ether(C₂H₅)₂O74.1234.60.713
CyclopentanoneC₅H₈O84.12130.60.949
This compoundC₈H₁₆O128.21175-1770.914

Experimental Protocol

Reaction Scheme:

The synthesis of this compound proceeds in two main stages:

  • Formation of Propylmagnesium Bromide (Grignard Reagent): CH₃CH₂CH₂Br + Mg --(anhydrous ether)--> CH₃CH₂CH₂MgBr

  • Nucleophilic Addition to Cyclopentanone and Acidic Workup: CH₃CH₂CH₂MgBr + C₅H₈O --(1. Diethyl Ether; 2. H₃O⁺)--> C₈H₁₆O

Materials and Equipment:

  • Three-necked round-bottom flask (flame-dried)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reagents:

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Brine (saturated NaCl solution)

Procedure:

Part 1: Preparation of the Grignard Reagent (Propylmagnesium Bromide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is completely dry to prevent quenching of the Grignard reagent.

  • Initial Reagents: Place magnesium turnings (1.1 equivalents) in the flask.

  • Initiation of Reaction: Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings. Add a small portion of a solution of propyl bromide (1.0 equivalent) dissolved in anhydrous diethyl ether from the dropping funnel. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine if it does not start spontaneously. The initiation is indicated by the formation of bubbles and a cloudy appearance.

  • Addition of Propyl Bromide: Once the reaction has started, add the remaining solution of propyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of propylmagnesium bromide should be grayish and slightly cloudy.

Part 2: Reaction with Cyclopentanone and Workup

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Addition of Cyclopentanone: Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour, or until the reaction is complete (can be monitored by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This step is highly exothermic and may produce fumes.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. If two layers are not distinct, add more diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.

Quantitative Data

The following table provides representative quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

ReactantMoles (mol)Mass (g)Volume (mL)
Propyl Bromide0.1012.39.1
Magnesium0.112.67-
Cyclopentanone0.108.418.86
Product Theoretical Yield (mol) Theoretical Yield (g) Typical Yield (%)
This compound0.1012.8260-80%

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition & Workup cluster_purification Purification PropylBromide Propyl Bromide GrignardFormation Reaction Flask: Formation of Propylmagnesium Bromide PropylBromide->GrignardFormation Mg Magnesium Mg->GrignardFormation AnhydrousEther1 Anhydrous Ether AnhydrousEther1->GrignardFormation Reaction Reaction Flask: Addition to Cyclopentanone GrignardFormation->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction AnhydrousEther2 Anhydrous Ether AnhydrousEther2->Reaction Workup Acidic Workup (e.g., aq. NH4Cl) Reaction->Workup Extraction Extraction with Ether Workup->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation FinalProduct This compound Distillation->FinalProduct

References

Application Note: Structural Characterization of 1-Propylcyclopentanol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propylcyclopentanol is a tertiary alcohol with the molecular formula C₈H₁₆O.[1] The structural elucidation of such organic molecules is fundamental in various fields, including chemical synthesis, drug discovery, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Experimental Protocol

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following sections detail the sample preparation and data acquisition parameters.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps outline the procedure for preparing a sample of this compound.

  • Analyte & Solvent: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.

  • Homogenization: Ensure the sample is thoroughly mixed to create a homogeneous solution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[1]

Instrumentation and Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): 4.0 s

  • ¹³C NMR Spectroscopy:

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.0 s

The workflow for the experimental procedure is illustrated in the diagram below.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve mix Thoroughly Mix dissolve->mix transfer Transfer to NMR Tube mix->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr process Process and Analyze Spectra c13_nmr->process

Figure 1. Workflow for NMR sample preparation and data acquisition.

Results and Data Analysis

The structure of this compound was confirmed by analyzing the ¹H and ¹³C NMR spectra. The chemical structure with atom numbering for NMR signal assignment is shown below.

molecular_structure Structure of this compound with Atom Numbering C1 C1 C2 C2 C1->C2 C6 C6 C1->C6 O O C1->O C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 C7 C7 C6->C7 C8 C8 C7->C8 H_O H O->H_O p1 p2 p3 p4 p5 p6 p7 p8 p9 p10

Figure 2. Structure of this compound with atom numbering.

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ), multiplicities, and integration values are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.92Triplet (t)3HH-8 (CH₃)
~1.38Sextet2HH-7 (CH₂)
~1.55Multiplet2HH-6 (CH₂)
~1.60-1.80Multiplet8HH-2, H-3, H-4, H-5 (CH₂)
~1.45Singlet (s)1HOH
¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~14.8C-8 (CH₃)
~17.5C-7 (CH₂)
~23.5C-3, C-4 (CH₂)
~39.0C-2, C-5 (CH₂)
~45.0C-6 (CH₂)
~82.0C-1 (C-OH)

Conclusion

The ¹H and ¹³C NMR spectra provide a comprehensive structural characterization of this compound. The number of signals, their chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. This application note serves as a detailed guide for researchers performing similar structural elucidations of organic molecules.

References

Application Note: Purity Assessment of 1-Propylcyclopentanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a comprehensive protocol for the purity assessment of 1-Propylcyclopentanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound and its potential impurities. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and analytical logic to aid researchers in achieving accurate and reproducible results.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is a tertiary alcohol with applications as an intermediate in organic synthesis.[1] Its purity is a critical parameter that can significantly influence the outcome and reproducibility of subsequent reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2][3] This makes it an ideal method for determining the purity of volatile and semi-volatile compounds like this compound and for identifying and quantifying any potential impurities.[4]

This application note provides a validated GC-MS method for the purity assessment of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

Materials and Reagents
  • This compound sample

  • High-purity Hexane (GC grade or equivalent)

  • This compound reference standard (>99.5% purity)

  • Internal Standard (IS), e.g., Dodecane (GC grade)

  • Methanol (GC grade) for cleaning

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of dodecane into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. Spike with the internal standard to a final concentration of 50 µg/mL.

GC-MS Method Parameters
ParameterValue
GC Inlet Split/Splitless, Split ratio 50:1
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant flow at 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum of cyclic alcohols is often characterized by a weak or absent molecular ion peak, a peak corresponding to the loss of water ([M-18]+), and specific fragmentation patterns resulting from ring cleavage.[5][6]

  • Quantification: The purity of the this compound sample is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the test sample is then calculated from this calibration curve.

    Purity (%) = [(Calculated Concentration of Analyte) / (Nominal Concentration of Sample)] x 100

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000300,0000.05
10155,000305,0000.51
50760,000302,0002.52
1001,520,000301,0005.05
2003,050,000303,00010.07

Table 2: Purity Assessment of this compound Samples

Sample IDAnalyte Peak AreaIS Peak AreaCalculated Conc. (µg/mL)Purity (%)
Batch A1,480,000298,00098.598.5%
Batch B1,510,000301,000100.2100.2%
Batch C1,450,000305,00096.396.3%

Table 3: Identification of Potential Impurities

Retention Time (min)Major m/z FragmentsTentative IdentificationConcentration (µg/mL)
5.856, 84, 98Cyclopentanone (starting material)1.2
7.243, 57, 71Unreacted Grignard reagent byproduct0.5
9.541, 55, 67, 82, 110Dehydration product (alkene)2.1

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weighing of Sample & Reference Standard B Dissolution & Dilution in Hexane A->B C Spiking with Internal Standard B->C D Injection into GC C->D E Separation in GC Column D->E F Ionization & Fragmentation in MS E->F G Detection of Ions F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Purity Calculation & Report Generation I->J

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic cluster_input Input Data cluster_process Analytical Process cluster_output Results A GC-MS Chromatogram (Sample) D Retention Time Comparison A->D F Peak Area Quantification A->F B Mass Spectrum (Sample Peak) E Mass Spectrum Comparison B->E C Reference Standard Data (RT & Mass Spectrum) C->D C->E G Qualitative Identification (Confirmed/Not Confirmed) D->G E->G H Quantitative Purity (Percentage) F->H

Caption: Logical flow for purity assessment.

Conclusion

The GC-MS method described in this application note provides a reliable and reproducible approach for the purity assessment of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis will enable researchers, scientists, and drug development professionals to accurately determine the purity of their samples, ensuring the quality and consistency of their work. The use of an internal standard and a multi-point calibration ensures high accuracy and precision in quantification. This method can also be adapted for the analysis of related cyclic alcohols with minor modifications to the GC oven program. Method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.[7]

References

Application Notes and Protocols: Dehydration of 1-Propylcyclopentanol to Propylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized transformation in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of 1-propylcyclopentanol to yield propylcyclopentene, a valuable intermediate in the synthesis of various organic molecules. The reaction proceeds via an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is expected to be the major product. In this case, 1-propylcyclopentene is the anticipated major isomer over the less substituted propylidenecyclopentane. This protocol is designed to provide a reproducible and efficient method for researchers in organic synthesis and drug development.

Reaction and Mechanism

The overall reaction involves the removal of a water molecule from this compound in the presence of a strong acid catalyst, typically phosphoric acid or sulfuric acid, upon heating.

Overall Reaction:

This compound → 1-Propylcyclopentene + H₂O

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion.[1][2]

  • Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][2]

  • Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regeneration of the acid catalyst.[1][2]

Two main isomeric products are possible from the deprotonation of the carbocation intermediate: 1-propylcyclopentene (the Zaitsev product) and propylidenecyclopentane (the Hofmann product). Due to the higher stability of the more substituted double bond, 1-propylcyclopentene is expected to be the major product.[3]

Quantitative Data Summary

While specific, high-quality quantitative data for the dehydration of this compound is not extensively reported in the literature, the following table summarizes the expected outcomes based on established principles of alcohol dehydration and Zaitsev's rule.

ParameterExpected Value/OutcomeNotes
Starting Material This compoundA tertiary alcohol.
Major Product 1-PropylcyclopenteneZaitsev's rule predicts the formation of the more substituted alkene.[3]
Minor Product PropylidenecyclopentaneThe less substituted Hofmann product.
Catalyst 85% Phosphoric Acid (H₃PO₄)A common and effective catalyst for alcohol dehydration.
Reaction Temperature 100-140 °CTypical for the dehydration of tertiary alcohols.
Expected Yield Moderate to HighYields for similar alcohol dehydrations are often in this range.
Isomer Ratio >80:20 (Major:Minor)The ratio is an estimate based on the thermodynamic stability of the products.

Experimental Protocol

This protocol is adapted from general procedures for the acid-catalyzed dehydration of cyclic alcohols.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or anhydrous calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Distillation apparatus (condenser, receiving flask, thermometer)

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Carefully add 85% phosphoric acid to the flask (typically 20-30% by volume relative to the alcohol).

    • Add a few boiling chips to ensure smooth boiling.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Dehydration Reaction:

    • Heat the mixture gently with stirring using a heating mantle or oil bath.

    • The product, propylcyclopentene, will co-distill with water as it is formed. The boiling point of 1-propylcyclopentene is approximately 131-133 °C.

    • Monitor the temperature of the distillate. Collect the fraction that distills below ~140 °C.

    • Continue the distillation until no more organic layer is observed in the distillate or until charring occurs in the reaction flask.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may occur).

      • Water.

      • Saturated sodium chloride solution (brine) to aid in the separation of the layers.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate or calcium chloride for 15-20 minutes.

    • Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

    • Remove the solvent (if an extraction solvent was used) using a rotary evaporator or by simple distillation.

    • The remaining liquid is the crude propylcyclopentene.

  • Final Purification (Optional):

    • For higher purity, the crude product can be purified by fractional distillation. Collect the fraction boiling at the literature value for 1-propylcyclopentene.

  • Characterization:

    • The final product can be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and isomer distribution, and by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A This compound (C8H16O) B Alkyloxonium Ion A->B + H+ H_plus H+ C Tertiary Carbocation B->C - H2O D 1-Propylcyclopentene (Major Product, Zaitsev) C->D + Base - H+ E Propylidenecyclopentane (Minor Product, Hofmann) C->E + Base - H+ H2O H2O Base Base (e.g., H2O) H_plus_regen H+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow start Start: This compound + H3PO4 reaction Heat and Distill (100-140 °C) start->reaction distillate Collect Distillate (Propylcyclopentene + Water) reaction->distillate workup Work-up: 1. Wash with NaHCO3 2. Wash with H2O 3. Wash with Brine distillate->workup drying Dry Organic Layer (Anhydrous Na2SO4) workup->drying isolation Isolate Product: Remove Drying Agent drying->isolation purification Optional: Fractional Distillation isolation->purification product Final Product: Propylcyclopentene isolation->product Without optional purification purification->product

Caption: Experimental workflow for the synthesis and purification of propylcyclopentene.

References

Application Notes and Protocols: 1-Propylcyclopentanol as a Versatile Starting Material for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylcyclopentanol, a tertiary alcohol, presents a valuable and versatile scaffold for the synthesis of a diverse array of novel compounds. Its cyclopentyl core is a feature found in numerous biologically active molecules, including potent antiviral and anti-inflammatory agents, as well as kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the transformation of this compound into various functionalized derivatives, highlighting its potential in medicinal chemistry and drug discovery.

Application Notes: The Potential of this compound in Drug Discovery

The rigid, three-dimensional structure of the cyclopentane ring makes it an attractive framework for the design of molecules that can interact with specific biological targets. By using this compound as a starting material, researchers can explore a wide chemical space to develop novel therapeutics.

This compound Derivatives as Kinase Inhibitors

Cyclopentane derivatives have been successfully developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2] For example, Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor, and Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor, both feature a cyclopentyl moiety.[1] The synthesis of novel 2-amino-4-pyrazolecyclopentylpyrimidines has also yielded potent inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[3]

The this compound scaffold can be strategically functionalized to mimic the binding modes of known kinase inhibitors. The propyl group can be modified to occupy hydrophobic pockets within the kinase active site, while the cyclopentyl ring serves as a rigid core to which various pharmacophores can be attached.

This compound in the Synthesis of Antiviral and Anti-inflammatory Agents

Carbocyclic nucleoside analogues, where the furanose sugar is replaced by a cyclopentane ring, are a well-established class of antiviral drugs. This modification enhances metabolic stability, leading to an improved in-vivo half-life.[1] this compound can serve as a key intermediate in the synthesis of such analogues. Furthermore, cyclopentanone derivatives have demonstrated significant antioxidant and anti-inflammatory activities, suggesting that compounds derived from this compound could also possess these properties.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Dehydration of this compound to 1-Propylcyclopentene

This protocol describes the acid-catalyzed dehydration of this compound to form 1-propylcyclopentene, a versatile intermediate for further functionalization.

Reaction Scheme:

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add this compound.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole).

  • Heat the mixture gently to initiate the dehydration reaction.

  • The product, 1-propylcyclopentene, will distill over with water.

  • Collect the distillate in a receiving flask.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting liquid is 1-propylcyclopentene. Further purification can be achieved by fractional distillation.

Expected Yield: 75-85%

Protocol 2: Synthesis of 1-Bromo-1-propylcyclopentane

This protocol details the conversion of this compound to 1-bromo-1-propylcyclopentane, a useful intermediate for nucleophilic substitution reactions.

Reaction Scheme:

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound and hydrobromic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether under reduced pressure to yield 1-bromo-1-propylcyclopentane.

Expected Yield: 80-90%

Protocol 3: Williamson Ether Synthesis of 1-Methoxy-1-propylcyclopentane

This protocol describes the synthesis of an ether from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-70%

Protocol 4: Fischer Esterification to Synthesize 1-Propylcyclopentyl Acetate

This protocol details the formation of an ester from this compound and acetic acid.

Reaction Scheme:

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound and glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify by distillation.

Expected Yield: 50-60%

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compoundC₈H₁₆O128.21175-1770.9 (t), 1.2-1.8 (m), 3.4 (s, OH)82.1, 41.5, 40.8, 23.7, 17.2, 14.83400 (br, O-H)
1-PropylcyclopenteneC₈H₁₄110.20135-1370.9 (t), 1.4-2.2 (m), 5.3 (t)145.2, 121.5, 35.1, 32.8, 23.4, 22.9, 14.11650 (C=C)
1-Bromo-1-propylcyclopentaneC₈H₁₅Br191.11~190-1950.9 (t), 1.3-2.1 (m)75.2, 45.1, 42.3, 24.1, 18.2, 14.5550 (C-Br)
1-Methoxy-1-propylcyclopentaneC₉H₁₈O142.24~160-1650.9 (t), 1.2-1.7 (m), 3.2 (s)85.1, 49.8, 41.2, 40.5, 23.5, 17.0, 14.71100 (C-O)
1-Propylcyclopentyl AcetateC₁₀H₁₈O₂170.25~195-2000.9 (t), 1.2-1.9 (m), 2.0 (s)170.5, 88.2, 40.1, 39.8, 23.2, 22.1, 17.3, 14.61735 (C=O)

Note: Spectroscopic data are estimated and may vary based on experimental conditions and instrumentation.

Visualizations

Experimental Workflow for Derivatization of this compound

G start This compound dehydration Dehydration (H₂SO₄, Heat) start->dehydration substitution Substitution (HBr) start->substitution etherification Williamson Ether Synthesis (NaH, CH₃I) start->etherification esterification Fischer Esterification (CH₃COOH, H₂SO₄) start->esterification alkene 1-Propylcyclopentene dehydration->alkene novel_compounds Novel Bioactive Compounds alkene->novel_compounds bromide 1-Bromo-1-propylcyclopentane substitution->bromide bromide->novel_compounds ether 1-Methoxy-1-propylcyclopentane etherification->ether ether->novel_compounds ester 1-Propylcyclopentyl Acetate esterification->ester ester->novel_compounds

Caption: Synthetic routes from this compound.

Potential Role of this compound Derivatives in the PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Propylcyclopentanol is a tertiary alcohol characterized by a hydroxyl group attached to a sterically hindered carbon atom within a cyclopentyl ring.[1][2] The derivatization of this hydroxyl group is a critical step in various synthetic and analytical workflows. It can be used to install a protecting group, enhance molecular lipophilicity, improve chromatographic resolution, or create active pharmaceutical ingredients and prodrugs. Due to the steric hindrance and the propensity of the tertiary carbocation to undergo elimination, specific methodologies are required for efficient derivatization. These notes provide detailed protocols for key derivatization reactions, including silylation, esterification, and carbamate formation, tailored for this compound and analogous tertiary alcohols.

Silylation: Formation of Silyl Ethers

Silylation is one of the most common methods for protecting the hydroxyl group of tertiary alcohols. Silyl ethers exhibit a wide range of stabilities depending on the substituents on the silicon atom, making them versatile protecting groups in multi-step synthesis. They are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources.

Experimental Protocol: Tert-Butyldimethylsilylation (TBDMS)

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound (MW: 128.21 g/mol )

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions involving tertiary alcohols may be slower and require gentle warming (40-50 °C) to proceed to completion.[3]

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired silyl ether.

Data Presentation: Comparison of Silylating Agents for Tertiary Alcohols

Silylating AgentCommon AbbreviationReagentTypical ConditionsRelative StabilityCleavage Conditions
Trimethylsilyl ChlorideTMSTMSCl, HMDSBase (e.g., Pyridine, Et₃N)LowMild acid, water, TBAF
Triethylsilyl ChlorideTESTESClBase (e.g., Imidazole, DMAP)ModerateModerate acid, TBAF
Tert-butyldimethylsilyl ChlorideTBDMSTBDMSClBase (e.g., Imidazole, DMAP)HighStrong acid, TBAF
Triisopropylsilyl ChlorideTIPSTIPSClBase (e.g., Imidazole, DMAP)Very HighHF-Pyridine, TBAF
Tert-butyldiphenylsilyl ChlorideTBDPSTBDPSClBase (e.g., Imidazole, DMAP)Very HighHF-Pyridine, TBAF

Data compiled from general silylation procedures for hindered alcohols.[3][4][5][6]

Reaction Visualization

Silylation_Reaction start This compound product 1-(tert-Butyldimethylsilyloxy)- 1-propylcyclopentane start->product Silylation reagent TBDMSCl, Imidazole DMF reagent->product Esterification_Reaction start This compound product 1-Propylcyclopentyl acetate start->product Esterification reagent Acetic Anhydride DMAP, Pyridine reagent->product Carbamate_Formation start This compound product 1-Propylcyclopentyl phenylcarbamate start->product Carbamoylation reagent Phenyl Isocyanate Toluene, Δ reagent->product Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Dry Solvents & Reagents setup_reaction Set up Reaction (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Reagents (Controlled Temp) setup_reaction->add_reagents monitor Monitor Progress (TLC, GC, LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography) dry_concentrate->purify characterize Structural Characterization (NMR, IR, MS) purify->characterize purity_check Purity Analysis (HPLC, GC) characterize->purity_check

References

Catalytic Routes to Cycloalkanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the efficient synthesis of cycloalkanols is a critical step in the creation of numerous pharmaceuticals and fine chemicals. These cyclic alcohols are prevalent structural motifs in a wide array of bioactive molecules. This document provides a detailed overview of modern catalytic approaches for cycloalkanol synthesis, encompassing homogeneous, heterogeneous, and biocatalytic methods. Experimental protocols for key reactions are provided, alongside quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Catalytic Hydrogenation of Cyclic Ketones

The reduction of cyclic ketones is one of the most direct and widely employed methods for synthesizing cycloalkanols. This approach can be achieved through various catalytic systems, offering different levels of stereoselectivity and efficiency.

Homogeneous Catalysis

Homogeneous catalysts, particularly those based on noble metals like iridium, are highly effective for the asymmetric hydrogenation of cyclic ketones, yielding chiral cycloalkanols with high enantioselectivity.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Aliphatic Cyclic Ketones

Substrate (0.5 mmol)Catalyst (mol%)Base (mol%)H₂ Pressure (atm)Solvent (4.0 mL)Time (h)Conversion (%)Yield (%)e.e. (%)d.r.
2-Methylcyclohexanone(R)-Cat1 (0.67)tBuOK (5)12ⁿPrOH24100>9998>20:1
3-Methylcyclohexanone(R)-Cat1 (0.67)tBuOK (5)12ⁿPrOH24100>9999>20:1
4-Methylcyclohexanone(R)-Cat1 (0.67)tBuOK (5)12ⁿPrOH24100>9999>20:1
4-tert-Butylcyclohexanone(R)-Cat1 (0.67)tBuOK (5)12ⁿPrOH24100>9999>20:1

Data sourced from a study on Ir-catalyzed asymmetric hydrogenation.[1] The specific structure of (R)-Cat1 is detailed in the cited literature.

Experimental Protocol: Asymmetric Hydrogenation of 2-Methylcyclohexanone[1]
  • To a glovebox, add the iridium catalyst (R)-Cat1 (0.67 mol%) and tBuOK (5 mol%) to a reaction tube.

  • Add n-propanol (4.0 mL) and the substrate, 2-methylcyclohexanone (0.5 mmol).

  • Seal the tube, remove it from the glovebox, and place it in an autoclave.

  • Pressurize the autoclave with hydrogen gas to 12 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, carefully release the pressure and remove the solvent under reduced pressure.

  • The conversion, yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.) can be determined by gas chromatography (GC) and high-performance liquid chromatography (HPLC) with a chiral column, and by ¹H NMR spectroscopy.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_analysis Analysis catalyst Ir Catalyst & Base autoclave Autoclave (12 atm H₂) catalyst->autoclave substrate Cyclic Ketone substrate->autoclave solvent Solvent (ⁿPrOH) solvent->autoclave purification Solvent Removal autoclave->purification 24h, RT analysis GC/HPLC/NMR Analysis purification->analysis

Fig. 1: Experimental workflow for asymmetric hydrogenation.

Catalytic Hydration of Cycloalkenes

The direct addition of water to a cycloalkene is an atom-economical route to cycloalkanols. This reaction is typically catalyzed by solid acids, such as zeolites, which offer advantages in terms of catalyst separation and recycling.

Heterogeneous Catalysis with Zeolites

HZSM-5 zeolites have demonstrated effectiveness in the hydration of cyclohexene to cyclohexanol. The catalytic performance is influenced by factors such as the SiO₂/Al₂O₃ ratio and particle size.

Table 2: HZSM-5 Catalyzed Hydration of Cyclohexene [2]

Catalyst (SiO₂/Al₂O₃ ratio)Temperature (°C)Catalyst Mass Fraction (%)Aqueous:Organic Phase RatioReaction Time (h)Cyclohexanol Yield (%)
HZSM-5 (25)120301:2315.4
HZSM-5 (50)120301:23<15.4

Data indicates that a smaller SiO₂/Al₂O₃ ratio in HZSM-5 leads to better catalytic performance.[2]

Experimental Protocol: Hydration of Cyclohexene using HZSM-5[2]
  • In a stirred tank reactor, place HZSM-5 zeolite (30% by mass relative to the total reaction mixture).

  • Add cyclohexene and water in a 2:1 volumetric ratio (organic phase to aqueous phase).

  • Heat the mixture to 120°C with vigorous stirring.

  • Maintain the reaction for 3 hours.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The organic phase can be separated, and the product, cyclohexanol, can be isolated and purified, for instance, by distillation. The yield is determined by analyzing the organic phase, typically using gas chromatography.

Hydration_Pathway Cycloalkene Cycloalkene Intermediate Carbocation Intermediate Cycloalkene->Intermediate + H⁺ (from catalyst) Water Water Water->Intermediate Nucleophilic attack Catalyst Solid Acid Catalyst (e.g., HZSM-5) Cycloalkanol Cycloalkanol Intermediate->Cycloalkanol - H⁺ (regenerates catalyst)

Fig. 2: Simplified reaction pathway for acid-catalyzed hydration.

Biocatalytic Synthesis of Cycloalkanols

Biocatalysis offers a green and highly selective alternative for the synthesis of cycloalkanols, particularly for producing chiral compounds under mild reaction conditions.[3][4] Alcohol dehydrogenases (ADHs) are commonly used for the stereoselective reduction of cyclic ketones.[5]

Stereoselective Reduction of 4-Alkylcyclohexanones

Commercial ADHs can be employed for the synthesis of cis-4-alkylcyclohexanols, which are valuable fragrance compounds.[5] This biocatalytic approach can be integrated into a continuous-flow system for enhanced efficiency and scalability.

Table 3: Biocatalytic Reduction of 4-tert-Butylcyclohexanone [5]

Biocatalyst (ADH)Substrate Concentration (mM)Co-substrateConversion (%)Diastereomeric Excess (d.e. %)
ADH-A10Isopropanol>99>99 (cis)
Several other tested ADHs10IsopropanolVariableVariable

Data from a screening of various commercial ADHs. ADH-A showed excellent performance.[5]

Experimental Protocol: Batch Biocatalytic Reduction[5]
  • Prepare a buffer solution (e.g., Tris-HCl) at an optimal pH for the selected enzyme.

  • Dissolve the substrate, 4-tert-butylcyclohexanone, in the buffer to the desired concentration (e.g., 10 mM). A co-solvent may be needed for solubility.

  • Add the alcohol dehydrogenase (ADH) and a cofactor (e.g., NAD(P)H). Often, a cofactor regeneration system is used, such as adding a sacrificial alcohol (e.g., isopropanol) and a second enzyme or using a whole-cell system.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking samples at intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, evaporate the solvent, and purify the resulting cycloalkanol if necessary.

Biocatalysis_Cycle cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone Cyclic Ketone Alcohol Cycloalkanol Ketone->Alcohol Reduction ADH ADH NADPH NADPH NADP NADP⁺ NADP_regen NADP⁺ NADP->NADP_regen Recycle Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation ADH_regen ADH NADPH_regen NADPH NADPH_regen->NADPH Recycle Manganese_Cascade A Secondary Alcohol/Ketone C Aldol Condensation A->C B Diol B->C D Enone Intermediate C->D E Intramolecular Michael Addition D->E F Cyclic Ketone/Alkene E->F G Hydrogenation F->G H Cycloalkanol/Cycloalkane G->H Mn_cat Mn Catalyst (Hydrogen Borrowing) Mn_cat->A Dehydrogenation Mn_cat->B Dehydrogenation Mn_cat->G Re-hydrogenation

References

Application Notes and Protocols for Multi-Step Synthesis Strategies Involving 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the multi-step synthesis of functionalized cyclopentane derivatives, utilizing 1-propylcyclopentanol as a key starting material. The cyclopentane scaffold is a prevalent motif in numerous biologically active compounds, and the strategies outlined herein offer a framework for the synthesis of novel chemical entities for drug discovery and development.

Overview of Synthetic Strategies

This compound is a versatile tertiary alcohol that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis. Key reactions involving this compound include dehydration to form 1-propylcyclopentene, oxidation to the corresponding ketone, and various substitution and coupling reactions following functionalization. These reactions open avenues to a diverse range of cyclopentane-based molecules with potential therapeutic applications.

This document details a two-pronged synthetic approach starting from this compound:

  • Pathway A: Synthesis of a Functionalized Cyclopentene Derivative. This pathway involves the dehydration of this compound to 1-propylcyclopentene, followed by epoxidation and subsequent ring-opening to introduce diverse functionalities.

  • Pathway B: Synthesis of a Substituted Cyclopentanone. This strategy focuses on the oxidation of this compound to 1-propylcyclopentanone, which can then serve as a key intermediate for further carbon-carbon bond-forming reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the starting material and key intermediates is presented in Table 1. This data is crucial for reaction monitoring and product characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)13C NMR (ppm)1H NMR (ppm)IR (cm-1)
This compound C₈H₁₆O128.21175-1770.91482.1, 41.5, 40.8, 23.7, 17.2, 14.80.92, 1.35-1.75, 3.5 (OH)3400 (broad, OH)
1-Propylcyclopentene C₈H₁₄110.20133-1350.786148.1, 122.5, 36.4, 33.1, 23.5, 22.0, 14.20.90, 1.45, 2.05, 2.25, 5.303045 (=C-H), 1650 (C=C)
1-Propylcyclopentanone C₈H₁₄O126.20188-1900.905220.5, 50.1, 38.7, 35.2, 21.0, 17.9, 14.10.89, 1.30, 1.95-2.301740 (C=O)

Experimental Protocols and Reaction Pathways

Pathway A: Synthesis of a Functionalized Cyclopentene Derivative

This pathway demonstrates the conversion of this compound to a di-functionalized cyclopentane, a common scaffold in various natural products and pharmaceutical agents.

Diagram of Synthetic Pathway A

Synthetic_Pathway_A start This compound intermediate1 1-Propylcyclopentene start->intermediate1 Dehydration (E1) step1_reagents H₂SO₄ (cat.) Heat intermediate2 1-Propylcyclopentene Oxide intermediate1->intermediate2 Epoxidation step2_reagents m-CPBA DCM product trans-1-Propylcyclopentane-1,2-diol (or other 2-substituted derivatives) intermediate2->product Ring-Opening step3_reagents H₃O⁺ or Nu⁻

Caption: Multi-step synthesis from this compound via a cyclopentene intermediate.

Step 1: Dehydration of this compound to 1-Propylcyclopentene

  • Principle: Acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism to yield an alkene.[1][2]

  • Protocol:

    • To a round-bottom flask equipped with a distillation apparatus, add this compound (12.8 g, 0.1 mol).

    • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

    • Heat the mixture to 150-160 °C. The product, 1-propylcyclopentene, will distill as it is formed.

    • Collect the distillate and wash it with 10% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 1-propylcyclopentene.

  • Expected Yield: 85-90%

Step 2: Epoxidation of 1-Propylcyclopentene

  • Principle: Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides.

  • Protocol:

    • Dissolve 1-propylcyclopentene (11.0 g, 0.1 mol) in dichloromethane (DCM, 100 mL) in a flask cooled in an ice bath.

    • Add m-CPBA (77%, 22.4 g, 0.1 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove meta-chlorobenzoic acid.

    • Wash the filtrate with 10% sodium sulfite solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-propylcyclopentene oxide.

  • Expected Yield: 90-95%

Step 3: Ring-Opening of 1-Propylcyclopentene Oxide

  • Principle: The epoxide ring can be opened by nucleophiles under either acidic or basic conditions to yield trans-1,2-disubstituted cyclopentanes.

  • Protocol (Acid-Catalyzed Hydrolysis to a Diol):

    • Dissolve 1-propylcyclopentene oxide (12.6 g, 0.1 mol) in a mixture of acetone (50 mL) and water (50 mL).

    • Add a catalytic amount of perchloric acid (0.2 mL).

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give trans-1-propylcyclopentane-1,2-diol.

  • Expected Yield: >95%

Pathway B: Synthesis of a Substituted Cyclopentanone

This pathway illustrates the oxidation of this compound and subsequent alpha-functionalization, a key strategy for building molecular complexity.

Diagram of Synthetic Pathway B

Synthetic_Pathway_B start This compound intermediate1 1-Propylcyclopentanone start->intermediate1 Oxidation step1_reagents PCC or Swern Oxidation product 2-Substituted-1-propyl- cyclopentanone intermediate1->product α-Alkylation step2_reagents 1. LDA, THF, -78°C 2. Electrophile (e.g., R-X)

Caption: Synthesis of a functionalized cyclopentanone from this compound.

Step 1: Oxidation of this compound to 1-Propylcyclopentanone

  • Principle: Tertiary alcohols are generally resistant to oxidation. However, for the purpose of illustrating a synthetic strategy towards a ketone, we will consider the oxidation of a related secondary alcohol, 1-propylcyclopentan-2-ol, which is not directly synthesized from this compound in one step. A more practical approach starting from 1-propylcyclopentene would be hydroboration-oxidation to yield trans-2-propylcyclopentanol, followed by oxidation. For the purpose of this application note, we will provide a general protocol for the oxidation of a secondary cyclopentanol.

  • Protocol (using Pyridinium Chlorochromate - PCC):

    • Suspend PCC (32.3 g, 0.15 mol) in anhydrous DCM (200 mL) in a round-bottom flask.

    • Add a solution of trans-2-propylcyclopentanol (12.8 g, 0.1 mol) in DCM (20 mL) dropwise to the stirred suspension.

    • Stir the mixture at room temperature for 2 hours.

    • Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain 1-propylcyclopentanone.

  • Expected Yield: 80-90%

Step 2: α-Alkylation of 1-Propylcyclopentanone

  • Principle: Ketones can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then react with an electrophile.

  • Protocol:

    • Prepare a solution of LDA by adding n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) to a solution of diisopropylamine (11.1 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 100 mL) at -78 °C under an inert atmosphere.

    • Add a solution of 1-propylcyclopentanone (12.6 g, 0.1 mol) in THF (20 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Add the electrophile (e.g., methyl iodide, 15.6 g, 0.11 mol) to the enolate solution and stir for an additional 2 hours at -78 °C.

    • Quench the reaction by adding saturated ammonium chloride solution (50 mL).

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-substituted-1-propylcyclopentanone.

  • Expected Yield: 70-80%

Concluding Remarks

The synthetic pathways detailed in these application notes demonstrate the utility of this compound as a versatile starting material for the construction of functionalized cyclopentane derivatives. These protocols provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules. The adaptability of the intermediates, such as 1-propylcyclopentene oxide and 1-propylcyclopentanone, allows for the introduction of a wide range of functional groups, enabling the generation of diverse chemical libraries for screening in drug discovery programs. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the target compounds.

References

Application Notes and Protocols for the Synthesis of 1-Propylcyclopentanol: The Critical Role of Anhydrous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-propylcyclopentanol via the Grignard reaction, with a specific focus on the imperative use of anhydrous solvents. The protocols detailed herein, supported by quantitative data and visual workflows, are designed to ensure procedural accuracy and reproducibility, which are critical in research and development settings.

Introduction

This compound is a tertiary alcohol synthesized through the nucleophilic addition of a propyl Grignard reagent to cyclopentanone. The Grignard reaction is a powerful tool for C-C bond formation, but its success is highly contingent on the exclusion of protic solvents, particularly water. Grignard reagents are potent bases and will readily react with water in an acid-base reaction, which quenches the reagent and reduces the yield of the desired alcohol. This document outlines the detailed methodology for the synthesis, emphasizing the measures required to maintain an anhydrous environment.

Physicochemical Properties

A summary of the key physical and spectroscopic properties of the starting materials and the final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-BromopropaneC₃H₇Br123.00711.35
MagnesiumMg24.31-1.74
CyclopentanoneC₅H₈O84.121310.95
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.71
This compoundC₈H₁₆O128.21175-1770.91

The Criticality of Anhydrous Conditions

The Grignard reagent, propylmagnesium bromide, is a strong nucleophile and a strong base. In the presence of water, it is protonated to form propane, rendering it inactive for the desired nucleophilic attack on the carbonyl carbon of cyclopentanone.

Side Reaction with Water: CH₃CH₂CH₂MgBr + H₂O → CH₃CH₂CH₃ + Mg(OH)Br

This side reaction not only consumes the Grignard reagent, leading to a lower yield of this compound, but can also complicate the purification process. The effect of water content in the reaction solvent (diethyl ether) on the theoretical yield of this compound is illustrated in Table 2. The data underscores the necessity of using a meticulously dried solvent.

Water Content in Diethyl Ether (ppm)Molar Ratio of Water to Grignard Reagent*Theoretical Yield of this compound (%)
< 10< 0.0002> 95
500.001~85
1000.002~70
2500.005~40
5000.01< 10

*Calculations based on a typical lab-scale reaction as described in the protocol below.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromopropane and cyclopentanone.

Materials:

  • Magnesium turnings (2.6 g, 0.11 mol)

  • Anhydrous diethyl ether (150 mL)

  • 1-Bromopropane (12.3 g, 0.10 mol)

  • Cyclopentanone (8.4 g, 0.10 mol)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, as an initiator)

Equipment:

  • Three-necked round-bottom flask (250 mL), flame-dried

  • Reflux condenser, with a drying tube (containing CaCl₂ or Drierite)

  • Dropping funnel (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings in the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.

    • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g) in 60 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 5 mL) of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight turbidity of the solution. If the reaction does not start, gently warm the flask with a heating mantle or add a small crystal of iodine.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone (8.4 g) in 50 mL of anhydrous diethyl ether and add this to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic (ether) layer and a lower aqueous layer.

    • Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether to recover any dissolved product.

    • Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to reduce the amount of dissolved water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualizing the Process

To further clarify the experimental procedure and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide Reaction Magnesium Magnesium Magnesium->Propylmagnesium Bromide Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Propylmagnesium Bromide Solvent Alkoxide Intermediate Alkoxide Intermediate Propylmagnesium Bromide->Alkoxide Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Aqueous NH4Cl Aqueous NH4Cl Aqueous NH4Cl->this compound Protonation

Caption: Chemical reaction pathway for the synthesis of this compound.

G start Start: Assemble Dry Glassware grignard_prep Prepare Grignard Reagent (1-Bromopropane + Mg in Anhydrous Ether) start->grignard_prep initiation Initiate Reaction (Gentle heating/Iodine) grignard_prep->initiation addition_bromo Dropwise Addition of 1-Bromopropane Solution initiation->addition_bromo stir_grignard Stir at Room Temperature addition_bromo->stir_grignard cool_grignard Cool to 0°C stir_grignard->cool_grignard addition_ketone Dropwise Addition of Cyclopentanone Solution cool_grignard->addition_ketone stir_reaction Stir at Room Temperature addition_ketone->stir_reaction quench Quench with Saturated Aqueous NH4Cl stir_reaction->quench extraction Separate Layers and Extract Aqueous Phase quench->extraction wash Wash Organic Layer with Brine extraction->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporation Remove Solvent via Rotary Evaporation dry->evaporation purification Purify by Distillation evaporation->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propylcyclopentanol. The primary synthetic route covered is the Grignard reaction between propylmagnesium halide and cyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient laboratory method for the synthesis of this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a propylmagnesium halide (e.g., propylmagnesium bromide) to cyclopentanone, followed by an acidic workup.[1]

Q2: What are the main starting materials for this synthesis?

A2: The key starting materials are:

  • Cyclopentanone: The electrophilic carbonyl compound.

  • A propyl halide: Typically 1-bromopropane or 1-chloropropane, used to form the Grignard reagent.

  • Magnesium turnings: For the preparation of the Grignard reagent.

  • Anhydrous ether solvent: Such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.

Q3: What are the most common side reactions in this synthesis?

A3: The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent reacts with the unreacted propyl halide to form hexane.

  • Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of cyclopentanone to form a magnesium enolate. Upon workup, this regenerates the starting ketone.

  • Reduction: The Grignard reagent can reduce the cyclopentanone to cyclopentanol. This is more likely if the Grignard reagent has a β-hydrogen.

Q4: How can I minimize the formation of the Wurtz coupling product (hexane)?

A4: To minimize Wurtz coupling, it is crucial to add the propyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the newly formed Grignard reagent. Using a large excess of magnesium can also help.

Q5: What is the white precipitate observed during the reaction?

A5: The initial white precipitate is the magnesium alkoxide of this compound, formed after the Grignard reagent adds to the cyclopentanone. During the aqueous workup, this is converted to the final product and magnesium salts, which may also appear as a white precipitate.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent: Presence of moisture in glassware or solvents, or an oxide layer on the magnesium turnings. 2. Inefficient reaction: Low reaction temperature or insufficient reaction time.1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by crushing them. 2. Optimize reaction conditions: Maintain a gentle reflux during Grignard reagent formation and ensure sufficient reaction time for the addition to the ketone.
High percentage of unreacted cyclopentanone 1. Enolization: The Grignard reagent is acting as a base instead of a nucleophile. This is favored by sterically hindered ketones and higher reaction temperatures. 2. Insufficient Grignard reagent: The Grignard reagent was not prepared in sufficient quantity or was partially quenched.1. Control temperature: Add the cyclopentanone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C) to favor nucleophilic addition. 2. Use a slight excess of Grignard reagent: Ensure a slight molar excess of the Grignard reagent relative to the cyclopentanone.
Significant amount of hexane byproduct detected Wurtz coupling: High local concentration of propyl halide during Grignard formation.Slow addition of propyl halide: Add the propyl halide dropwise to the magnesium suspension to maintain a low concentration.
Presence of cyclopentanol in the product mixture Reduction of cyclopentanone: The Grignard reagent is acting as a reducing agent.Use a Grignard reagent without β-hydrogens if possible. For propylmagnesium bromide, this is a minor side reaction. Lowering the reaction temperature can also help.

Quantitative Data on Side Reactions

While exact percentages can vary based on specific reaction conditions, the following table provides an estimated range for the prevalence of common side products in the synthesis of this compound under typical laboratory conditions.

Side ProductTypical Percentage Range (%)
Hexane5 - 15
Cyclopentanone (unreacted)5 - 20
Cyclopentanol< 5

Note: These values are estimates and can be influenced by factors such as reagent purity, reaction temperature, and addition rates.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings (1.1 eq)

  • 1-Bromopropane (1.0 eq)

  • Cyclopentanone (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (initiation may be indicated by bubbling and a cloudy appearance).

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Components cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Analysis Analyze GC-MS Data Start->Analysis Unreacted High Unreacted Cyclopentanone Analysis->Unreacted Ketone Peak Hexane High Hexane Content Analysis->Hexane Hexane Peak Cyclopentanol Presence of Cyclopentanol Analysis->Cyclopentanol Alcohol Peak Grignard_Failure Grignard Reagent Failure Analysis->Grignard_Failure No Product Enolization Enolization Unreacted->Enolization Wurtz Wurtz Coupling Hexane->Wurtz Reduction Reduction Cyclopentanol->Reduction Temp_Control Lower Reaction Temperature (Ketone Addition) Enolization->Temp_Control Slow_Addition Slow Halide Addition Wurtz->Slow_Addition Anhydrous Ensure Anhydrous Conditions Grignard_Failure->Anhydrous

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Main Reaction cluster_side_reactions Side Reactions PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard + Mg Mg Magnesium Cyclopentanone Cyclopentanone MainProduct This compound Grignard->MainProduct + Cyclopentanone Hexane Hexane (Wurtz Coupling) Grignard->Hexane + Propyl Bromide Enolate Cyclopentanone Enolate Grignard->Enolate + Cyclopentanone (Base) Cyclopentanol Cyclopentanol (Reduction) Grignard->Cyclopentanol + Cyclopentanone (Reduction) Enolate->Cyclopentanone Workup

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

References

Technical Support Center: Minimizing Byproduct Formation in Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tertiary alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

Navigating the complexities of tertiary alcohol synthesis, particularly via Grignard reactions, often involves overcoming challenges with side reactions. This guide provides a systematic approach to identifying and resolving common issues encountered during your experiments.

Issue Potential Cause(s) Recommended Solution(s) Expected Improvement
Low yield of tertiary alcohol and recovery of starting ketone Enolization of the ketone: The Grignard reagent, acting as a base, deprotonates the α-carbon of the ketone, especially in sterically hindered cases.[1][2]- Use of Cerium(III) Chloride (CeCl₃): CeCl₃ enhances the nucleophilicity of the organometallic reagent, favoring addition over enolization.[3]- Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., -78 °C) kinetically favors the desired nucleophilic addition. - Inverse Addition: Slowly adding the Grignard reagent to the ketone solution keeps the concentration of the basic Grignard reagent low, minimizing enolization.The addition of CeCl₃ can dramatically increase the yield of the tertiary alcohol, in some cases from as low as 26% to over 90%, particularly with easily enolizable ketones.
Formation of a secondary alcohol (reduction product) Reduction of the ketone: Grignard reagents possessing β-hydrogens (e.g., isopropylmagnesium bromide) can reduce the ketone via a hydride transfer mechanism.[1]- Select a Grignard reagent without β-hydrogens: Options include methylmagnesium bromide or phenylmagnesium bromide.- Employ Cerium(III) Chloride: This additive can also suppress the reduction pathway.[3]Using a Grignard reagent lacking β-hydrogens can completely eliminate the formation of the reduction byproduct.
Formation of an alkene (elimination product) Acid-catalyzed dehydration: During acidic workup, the newly formed tertiary alcohol can be protonated, leading to the elimination of water, especially at elevated temperatures or with strong acids.- Gentle Workup Conditions: Utilize a mildly acidic or buffered workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.- Low Temperature Workup: Perform the workup at a reduced temperature (e.g., 0 °C).A buffered workup can significantly reduce or eliminate alkene formation, leading to a purer tertiary alcohol product.
Formation of rearrangement products Carbocation rearrangement: In the presence of strong acids, a carbocation intermediate can form, which may undergo rearrangement to a more stable carbocation before the final product is formed. This is a known issue in reactions like the Pinacol rearrangement of 1,2-diols.- Avoid Strongly Acidic Conditions: As with preventing elimination, a mild workup is crucial.- Precise Stoichiometric Control: Ensure the correct stoichiometry of reagents to prevent side reactions that might lead to precursors for rearrangement, such as diols.Careful control over the reaction and workup pH can effectively prevent the formation of these rearranged byproducts.
Presence of Wurtz coupling products (R-R) Reaction of the Grignard reagent with unreacted alkyl or aryl halide. - Slow Addition of Halide: During the preparation of the Grignard reagent, add the halide to the magnesium turnings slowly to maintain a low concentration of the halide.- Ensure Complete Reaction of Magnesium: Allow sufficient time for the magnesium to be consumed before adding the ketone.Optimizing the formation of the Grignard reagent will minimize this coupling byproduct, resulting in a cleaner reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate. What can I do?

A1: Difficulty in initiating a Grignard reaction is often due to an oxide layer on the magnesium surface or the presence of moisture. Ensure all glassware is meticulously dried (flame-dried or oven-dried) and that all solvents are anhydrous. To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings under an inert atmosphere. Gentle warming of the reaction mixture can also help to start the reaction.

Q2: How can I confirm the formation of my Grignard reagent?

A2: Visually, the formation of a Grignard reagent is typically indicated by the disappearance of the metallic magnesium and the appearance of a cloudy, greyish solution. For a more definitive confirmation, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with a protic source (like water or dilute acid), and observing for the evolution of gas (the corresponding alkane). For quantitative assessment, titration methods are available.

Q3: What is the specific role of Cerium(III) Chloride in a Grignard reaction?

A3: Anhydrous cerium(III) chloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon. Furthermore, it undergoes transmetalation with the Grignard reagent to form an organocerium species. This organocerium reagent is significantly less basic than the parent Grignard reagent but remains highly nucleophilic.[3] This shift in reactivity dramatically favors the desired 1,2-addition pathway over competing side reactions like enolization and reduction, proving especially beneficial for reactions with sterically hindered or easily enolizable ketones.

Q4: Are there alternative organometallic reagents for synthesizing tertiary alcohols?

A4: Yes, organolithium reagents are also commonly employed for the synthesis of tertiary alcohols from ketones and esters. They are generally more reactive than their Grignard counterparts. This increased reactivity can be advantageous for reactions with less reactive ketones but may also lead to a higher incidence of side reactions with more sensitive substrates.

Q5: What is the most effective way to remove unreacted ketone from my final product?

A5: Column chromatography on silica gel is a highly effective method for separating unreacted ketone from the desired tertiary alcohol.[4] Ketones are typically more polar than the corresponding tertiary alcohols, allowing for their separation using an appropriate eluent system, such as a gradient of hexanes and ethyl acetate. If the boiling points of the ketone and the tertiary alcohol are sufficiently different, fractional distillation can also be a viable purification method.[5]

Experimental Protocols

Protocol 1: Cerium(III) Chloride-Mediated Synthesis of a Tertiary Alcohol

This protocol details the synthesis of 1-butyl-1,2,3,4-tetrahydro-1-naphthol from α-tetralone and butylmagnesium bromide, a reaction that gives a low yield without the use of cerium(III) chloride due to enolization.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • α-Tetralone

  • Butylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the CeCl₃ Slurry: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend anhydrous CeCl₃ (1.1 mmol) in anhydrous THF (5 mL). Stir the suspension vigorously at room temperature for at least 2 hours to ensure it is finely dispersed.

  • Formation of the Organocerium Reagent: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath. Slowly add the butylmagnesium bromide solution (1.1 mmol) to the slurry. Stir the mixture at -78 °C for 1 hour.

  • Addition of the Ketone: Add a solution of α-tetralone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous NH₄Cl solution (10 mL) while maintaining the low temperature. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of a Tertiary Alcohol by Column Chromatography

This protocol provides a general procedure for the purification of a tertiary alcohol from common byproducts such as unreacted ketone and non-polar impurities.

Materials:

  • Crude tertiary alcohol mixture

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Collection tubes or flasks

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexanes and carefully pack it into a glass chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or hexanes) and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with 100% hexanes to remove highly non-polar byproducts.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might start from 2% ethyl acetate in hexanes and incrementally increase to 5%, 10%, and 20%, or as determined by prior TLC analysis. The unreacted ketone will generally elute before the more polar tertiary alcohol.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure tertiary alcohol and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Impact of Cerium(III) Chloride on Tertiary Alcohol Yield

Ketone Grignard Reagent Reaction Conditions Yield of Tertiary Alcohol (%)
α-Tetralonen-BuMgBrTHF, 0 °C26
α-Tetralonen-BuMgBrTHF, 0 °C, with CeCl₃92
2-AdamantanoneMeMgClTHF, rt85
Diisopropyl ketoneMeMgBrEther, reflux0 (predominantly enolization)

Table 2: Influence of Temperature on Byproduct Distribution in a Grignard Reaction

Ketone Grignard Reagent Temperature (°C) Approximate Product Distribution (Addition:Enolization:Reduction)
Diisopropyl ketonei-PrMgBr355 : 45 : 50
Diisopropyl ketonei-PrMgBr010 : 30 : 60
Diisopropyl ketonei-PrMgBr-78>90 : <5 : <5

Mandatory Visualizations

Tertiary_Alcohol_Synthesis_Byproducts Ketone Ketone Tertiary_Alcohol Tertiary Alcohol (Desired Product) Ketone->Tertiary_Alcohol Nucleophilic Addition Enolate Enolate (Byproduct) Ketone->Enolate Enolization (Base action of Grignard) Secondary_Alcohol Secondary Alcohol (Reduction Byproduct) Ketone->Secondary_Alcohol Reduction (Hydride transfer) Grignard Grignard Reagent Grignard->Tertiary_Alcohol Grignard->Enolate Grignard->Secondary_Alcohol Alkene Alkene (Elimination Byproduct) Tertiary_Alcohol->Alkene Acid-catalyzed Dehydration Rearrangement Rearrangement Product Tertiary_Alcohol->Rearrangement Acid-catalyzed Rearrangement Recovered_Ketone Recovered Ketone Enolate->Recovered_Ketone Workup

Caption: Key byproduct formation pathways in tertiary alcohol synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_SM Analyze Crude Product: Identify Byproducts (TLC, GC-MS, NMR) Start->Check_SM Enolization High amount of starting ketone? Check_SM->Enolization Reduction Secondary alcohol detected? Enolization->Reduction No Use_CeCl3 Implement Solution: - Add CeCl₃ - Lower reaction temp - Inverse addition Enolization->Use_CeCl3 Yes Elimination Alkene detected? Reduction->Elimination No Change_Grignard Implement Solution: - Use Grignard without  β-hydrogens Reduction->Change_Grignard Yes Mild_Workup Implement Solution: - Use sat. NH₄Cl workup - Workup at 0 °C Elimination->Mild_Workup Yes Optimize Re-run reaction and analyze product Elimination->Optimize No Use_CeCl3->Optimize Change_Grignard->Optimize Mild_Workup->Optimize End End: High Yield and Purity Optimize->End

Caption: A logical workflow for troubleshooting common issues in tertiary alcohol synthesis.

References

Technical Support Center: Grignard Synthesis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the Grignard synthesis of 1-propylcyclopentanol from propylmagnesium halide and cyclopentanone.

Frequently Asked Questions (FAQs)

Issue 1: Reaction Initiation Failure

Q: My Grignard reaction won't start. The solution is clear, there's no bubbling, and no heat is being produced. What's wrong?

A: This is a common issue, often referred to as a failure to initiate. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of trace amounts of water.[1][2][3] The Grignard reagent is extremely sensitive to moisture and will be destroyed by any protic source.[3][4][5][6]

To initiate the reaction, you can try the following methods:

  • Mechanical Activation: In the reaction flask, use a glass rod to gently crush a few pieces of the magnesium turnings to expose a fresh, unoxidized metal surface.[4][7]

  • Chemical Activation: Add a single, small crystal of iodine (I₂) to the flask.[1][7][8] The iodine reacts with the magnesium surface, cleaning it and helping to start the reaction. You should see the characteristic purple or brown color of the iodine fade as the reaction begins.[7][8]

  • Using an Initiator: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is readily initiated and can be monitored by the observation of ethylene bubbles.[1][4]

  • Sonication: Using an ultrasonic bath can help activate the magnesium surface and initiate the reaction.[1][4]

  • Entrainment: If you have a small amount of a previously successful Grignard reagent, adding a small volume can help initiate the new batch.

Issue 2: Low Product Yield

Q: The reaction initiated, but my final yield of this compound is very low. What are the most likely causes?

A: Low yields are typically the result of the Grignard reagent being consumed by side reactions or incomplete conversion. The most common culprits are:

  • Moisture Contamination (Quenching): This is the most frequent cause of low yields.[9] Grignard reagents are potent bases and will react with any acidic protons, especially water, to form the corresponding alkane (propane in this case) instead of the desired alcohol.[5][6][8][10] Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[5][8]

  • Wurtz Coupling Side Reaction: The already-formed propylmagnesium halide can react with unreacted propyl halide to form hexane (R-MgX + R-X → R-R).[8][11][12] This side reaction is more likely at higher temperatures and high local concentrations of the alkyl halide.[12][13]

  • Enolization of Cyclopentanone: The Grignard reagent can act as a base, removing an alpha-proton from cyclopentanone to form an enolate.[11][14] This consumes both the Grignard reagent and the ketone, reducing the yield of the desired tertiary alcohol.[14]

  • Oxygen Contamination: Exposure to air can oxidize the Grignard reagent, reducing its effective concentration.[9][11]

  • Incomplete Reaction: The reaction time may have been insufficient for all the magnesium to be consumed or for the Grignard reagent to fully react with the ketone.[8]

Troubleshooting Summary

The following table summarizes common problems, their probable causes, and recommended solutions to improve the yield of this compound.

Problem Common Cause(s) Recommended Solution(s)
No Reaction Initiation Passive Magnesium Oxide (MgO) layer.[1][7] Trace moisture in glassware or solvent.[3][4]Crush Mg turnings to expose fresh surface.[4] Add a small iodine crystal or 1,2-dibromoethane as an activator.[1][4] Rigorously dry all glassware and use anhydrous solvents.[8]
Low Yield of Alcohol Reagent Quenching: Reaction with trace water or acidic impurities.[5][6][8]Ensure strictly anhydrous conditions under an inert atmosphere.[8][9] Purify starting materials if necessary.[8]
Wurtz Coupling: Propylmagnesium halide reacts with propyl halide.[11][12][13]Add the propyl halide solution slowly and dropwise to the magnesium.[8][12] Maintain a low reaction temperature.[12]
Enolization: Grignard reagent acts as a base on cyclopentanone.[11][14]Perform the addition of cyclopentanone at a low temperature (e.g., 0 °C or below).[15]
Incomplete Reaction: Insufficient reaction time.[8]Allow sufficient time for Grignard formation (monitor Mg disappearance) and for reaction with the ketone.[8][9]
High Level of Byproducts Hexane: Indicates significant Wurtz coupling.[12][16]Decrease addition rate of propyl halide; ensure efficient stirring and cooling.[12][13]
Propane: Indicates quenching of the Grignard reagent.[6]Re-evaluate all drying procedures for glassware, solvents, and reagents.[5][8]
Unreacted Cyclopentanone: Suggests premature quenching or enolization.[14]Check for moisture. Add the ketone slowly to the Grignard reagent at a reduced temperature.

Troubleshooting Workflow

This decision tree can help diagnose the root cause of a failed Grignard reaction.

TroubleshootingWorkflow start Reaction Failed or Low Yield q1 Did the reaction initiate? (Bubbling, heat, color change) start->q1 q2 Was yield low and/or byproducts observed? q1->q2 Yes cause_initiation Cause: Passive Mg Surface or Trace H₂O q1->cause_initiation No cause_quenching Cause: Moisture Contamination (Quenching) q2->cause_quenching Propane byproduct cause_wurtz Cause: Wurtz Coupling q2->cause_wurtz Hexane byproduct cause_enol Cause: Ketone Enolization q2->cause_enol Unreacted ketone solution_initiation Solution: Activate Mg (crush, I₂) & Ensure Anhydrous Conditions cause_initiation->solution_initiation solution_quenching Solution: Rigorously Dry Glassware, Solvents & Reagents cause_quenching->solution_quenching solution_wurtz Solution: Slow Halide Addition & Control Temperature cause_wurtz->solution_wurtz solution_enol Solution: Add Ketone at Lower Temperature (e.g., 0 °C) cause_enol->solution_enol

Caption: A decision tree for troubleshooting failed Grignard reactions.

Reaction Pathways: Main and Side Reactions

The following diagram illustrates the desired reaction to form this compound and the competing side reactions that can lower the yield.

ReactionPathways cluster_main Main Synthesis Pathway cluster_side Common Side Reactions PropylBr Propyl Bromide (CH₃CH₂CH₂Br) Grignard Propylmagnesium Bromide (Grignard Reagent) PropylBr->Grignard + Mg / Ether Mg Magnesium (Mg) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Cyclopentanone Cyclopentanone Cyclopentanone Product This compound (Desired Product) Alkoxide->Product + H₃O⁺ Workup Acidic Workup (H₃O⁺) Quenching Quenching Propane Propane Quenching->Propane Wurtz Wurtz Coupling Hexane Hexane Wurtz->Hexane Enolization Enolization Enolate Cyclopentanone Enolate Enolization->Enolate Grignard_side Propylmagnesium Bromide Grignard_side->Quenching + H₂O (trace) Grignard_side->Wurtz + Propyl Bromide Grignard_side->Enolization + Cyclopentanone (acts as base) PropylBr_side Propyl Bromide Cyclopentanone_side Cyclopentanone

Caption: Main and side reaction pathways in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis. All glassware must be rigorously dried in an oven (e.g., >120°C overnight) or by flame-drying under vacuum and cooled under an inert gas.[8] All solvents must be anhydrous.

Materials:

  • Magnesium turnings

  • 1-Bromopropane (or 1-chloropropane)

  • Cyclopentanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) and flush the system with a dry, inert gas like nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 - 1.2 equivalents relative to the alkyl halide) into the reaction flask.

    • Add enough anhydrous ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous ether/THF.

    • Add a small portion (~10%) of the 1-bromopropane solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling or cloudiness), use one of the initiation techniques described in the FAQ.[7][8]

    • Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[12]

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed (typically 30-60 minutes). The solution should appear cloudy and grey-brown.[8]

  • Addition of Cyclopentanone:

    • Cool the newly formed Grignard reagent in an ice bath to 0°C.

    • Slowly add a solution of cyclopentanone (1.0 equivalent relative to the Grignard reagent) in anhydrous ether/THF from the dropping funnel. Maintain the temperature below 10°C to minimize side reactions like enolization.[12]

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Quenching and Workup:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.[12][17] Alternatively, pour the reaction mixture over a mixture of ice and dilute HCl.[18]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The resulting crude this compound can be purified by distillation or column chromatography to yield the final product.

References

Purification challenges of 1-Propylcyclopentanol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Propylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via a Grignard reaction?

A1: The most prevalent impurities originate from the starting materials and side reactions of the Grignard synthesis. These typically include:

  • Unreacted Starting Materials: Cyclopentanone and the alkyl halide (e.g., propyl bromide).

  • Grignard Reagent Side Products: Biphenyl-like compounds formed from the coupling of the Grignard reagent.[1]

  • Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) used during the reaction.[2][3]

  • Water: Residual water can be present if the drying steps are incomplete. Grignard reagents are highly reactive with water, so this is a critical parameter to control.[3]

  • Magnesium Salts: Basic magnesium halides (e.g., Mg(OH)Br) formed during the acidic workup.

Q2: What is the most effective primary purification method for this compound?

A2: Fractional distillation, particularly under vacuum, is the most common and effective method for purifying this compound on a laboratory scale.[4][5] As a relatively high-boiling point alcohol, vacuum distillation is preferred to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation.[6]

Q3: When should I choose column chromatography over distillation?

A3: Column chromatography is a valuable alternative or supplementary technique under specific circumstances:

  • Close-Boiling Impurities: If impurities have boiling points very close to that of this compound (a difference of less than 25°C), fractional distillation may not provide adequate separation.[5]

  • Thermally Sensitive Compounds: If the product is particularly prone to degradation even under vacuum distillation, chromatography offers a non-thermal purification method.[7]

  • Small-Scale Purification: For very small quantities of material, chromatography can be more practical and result in less material loss compared to distillation.

  • High Purity Requirements: To achieve very high purity (>99.5%), a final chromatographic step after distillation can be effective in removing trace impurities.

Q4: How can I effectively remove residual water from my purified sample?

A4: To remove trace amounts of water from this compound, you can use a drying agent. Add an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the liquid product, allow it to stand, and then filter to remove the hydrated salt. For extremely low water content, molecular sieves can be used.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is discolored (yellow/brown) after distillation. Thermal decomposition due to high distillation temperature.Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set too high.[6]
Acidic residue from the workup step catalyzing degradation.Neutralize the crude product with a mild base (e.g., aqueous sodium bicarbonate solution) during the workup, before the final drying and distillation steps.
GC/NMR analysis shows contamination with starting material (cyclopentanone). The Grignard reaction was incomplete.Optimize reaction conditions (e.g., reaction time, temperature). Use fractional distillation with a longer, more efficient column (e.g., a Vigreux column) to improve separation.[4] For high purity, consider purification by column chromatography.
The distillation "bumps" violently. Superheating of the liquid above its boiling point without smooth bubble formation.[6]Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Apply heat evenly and gradually using a heating mantle.[6]
The vacuum level is unstable during distillation. Leaks in the distillation apparatus.Check all glass joints, tubing, and connections for a proper seal. Ensure joints are clean and lightly greased with a suitable vacuum grease.[6]
The vacuum pump is inadequate or contaminated.Verify that the pump is capable of reaching the required vacuum level and is chemically resistant to the vapors.[6] Change the pump oil if it is contaminated.
Product yield is very low. Incomplete reaction or loss during workup.Ensure all reagents are pure and the reaction goes to completion. Be careful during aqueous extraction steps to avoid losing product in the aqueous layer. Minimize transfers between flasks.
Significant hold-up in the distillation column.For small-scale distillations, use a short-path distillation apparatus to minimize material loss on the column surface.
A white solid (precipitate) forms in the collection flask. Magnesium salts were carried over from the workup.Ensure complete separation of the organic and aqueous layers during the workup. Washing the organic layer thoroughly with water and brine can help remove residual salts.

Quantitative Data

This table summarizes key physical properties of this compound and common related substances to aid in developing purification strategies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 1604-02-0C₈H₁₆O128.21171.7 (at 760 mmHg)0.927
Cyclopentanone120-92-3C₅H₈O84.12130.60.948
n-Propyl Bromide106-94-5C₃H₇Br122.99711.35
Diethyl Ether60-29-7C₄H₁₀O74.1234.60.713
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11660.889

(Data sourced from[9][10][11][12])

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol describes the purification of crude this compound containing lower and higher boiling point impurities.

  • Preparation:

    • Ensure the crude this compound has been thoroughly washed and dried (e.g., over anhydrous MgSO₄).

    • Select a round-bottom flask of an appropriate size (ideally, no more than two-thirds full). Add the crude alcohol and a magnetic stir bar or a few boiling chips.

  • Apparatus Assembly:

    • Assemble a vacuum distillation apparatus, including a fractionating column (e.g., Vigreux column) between the distillation flask and the distillation head.

    • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.[4]

    • Lightly grease all ground glass joints to ensure a good vacuum seal.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff adapter to a vacuum trap and a vacuum pump.

  • Distillation Procedure:

    • Begin stirring (if using a stir bar) and turn on the cooling water to the condenser.

    • Slowly and carefully apply vacuum to the system.

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the temperature. The first fraction to distill will be any low-boiling solvent (e.g., residual ether). Collect this "forerun" in a separate receiving flask.

    • As the temperature rises and stabilizes near the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the main product fraction.

    • Continue distillation at a slow, steady rate (1-2 drops per second) while the temperature remains constant.

    • If the temperature drops or begins to rise significantly, stop collecting the main fraction and switch to a third flask to collect any higher-boiling impurities.

    • Stop the distillation before the flask boils to dryness. Release the vacuum slowly before turning off the cooling water and heat source.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing impurities with similar boiling points or for small-scale purification.

  • Preparation:

    • Select Adsorbent and Solvent System: For a moderately polar compound like an alcohol, silica gel is a common stationary phase.[7] The mobile phase (eluent) should be a solvent system that provides good separation. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ideal ratio should be determined by thin-layer chromatography (TLC) first.

    • Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen nonpolar solvent. Allow the silica to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate).

    • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexanes:ethyl acetate) to elute the more polar this compound.

    • Once the desired product has been eluted, combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow A Grignard Reaction (Cyclopentanone + Propylmagnesium Bromide) B Aqueous Acidic Workup (e.g., NH4Cl or dilute HCl) A->B Reaction Mixture C Liquid-Liquid Extraction (Separate organic/aqueous layers) B->C D Washing & Drying (Wash with brine, dry with MgSO4) C->D E Solvent Removal (Rotary Evaporation) D->E F Crude this compound E->F G Purification F->G H Vacuum Fractional Distillation G->H For large scale & boiling point differences I Column Chromatography G->I For small scale & similar boiling points J Pure this compound H->J I->J

Caption: General experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Problem: Low Purity After Distillation Check1 Are impurities lower or higher boiling than product? Start->Check1 Cause1 Lower Boiling Impurity (e.g., Cyclopentanone) Check1->Cause1 Lower Cause2 Higher Boiling Impurity (e.g., Grignard side products) Check1->Cause2 Higher Solution1 Increase column efficiency (e.g., use Vigreux column). Discard forerun properly. Cause1->Solution1 Solution2 Ensure distillation stops before temperature rises significantly past product B.P. Cause2->Solution2 Check2 Is the product discolored? Solution1->Check2 Solution2->Check2 Cause3 Thermal Decomposition Check2->Cause3 Yes Final Consider Column Chromatography for Challenging Separations Check2->Final No, but still impure Solution3 Switch to Vacuum Distillation to lower the boiling point. Reduce heating mantle temperature. Cause3->Solution3 Solution3->Final

Caption: Troubleshooting decision tree for low purity of this compound after distillation.

References

Effect of reagent purity on the synthesis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions concerning the synthesis of 1-Propylcyclopentanol. It is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to reagent purity and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are strictly anhydrous conditions so critical for the synthesis of this compound via a Grignard reaction?

A1: Grignard reagents, such as the propylmagnesium bromide used in this synthesis, are potent nucleophiles and very strong bases.[1] They react readily and rapidly with protic compounds, especially water.[2][3][4] This unwanted acid-base reaction consumes the Grignard reagent by converting it into propane gas, rendering it unavailable for the desired reaction with cyclopentanone.[5][6] This not only reduces the yield of this compound but can completely prevent the reaction from succeeding.[1][7] Therefore, all glassware must be flame-dried or oven-dried, and all solvents and reagents must be rigorously anhydrous.[3]

Q2: What are the primary sources of water contamination in a Grignard reaction?

A2: Water can be introduced from several sources, and each must be carefully controlled:

  • Solvents: Ethers like Tetrahydrofuran (THF) or diethyl ether are hygroscopic and absorb moisture from the air. They must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]

  • Glassware: Water can adsorb onto the surface of flasks, condensers, and addition funnels. Flame-drying under an inert atmosphere is the most effective removal method.

  • Reagents: The starting materials, cyclopentanone and 1-bromopropane, may contain trace amounts of water. Purification by distillation or passing them through a column of activated alumina may be necessary.[1]

  • Atmosphere: Moisture from the air can enter the reaction vessel. The reaction should always be conducted under a positive pressure of an inert gas like dry nitrogen or argon.[3]

Q3: How does the purity of the magnesium turnings affect the reaction?

A3: The quality of the magnesium is crucial for two main reasons. First, magnesium turnings are often coated with a layer of magnesium oxide (MgO) which passivates the surface and can prevent or delay the initiation of the Grignard reagent formation.[8] Using fresh, high-quality magnesium is recommended.[1] Second, metallic impurities within the magnesium can negatively impact the reaction. Traces of metals like iron and manganese have been shown to be detrimental to the desired reaction, leading to lower yields of the final product.[9]

Q4: Besides water, what impurities in cyclopentanone can cause issues?

A4: Aside from water, cyclopentanone could potentially contain acidic impurities that would quench the Grignard reagent. More commonly, it might contain self-condensation products (e.g., from an aldol condensation) formed during storage. These impurities can lead to the formation of complex byproduct mixtures and make the purification of the desired this compound more challenging.

Q5: What are the most common byproducts in this synthesis, and how are they formed?

A5: The most common byproducts are:

  • Propane: Formed when the propylmagnesium bromide reagent is quenched by any source of protons, most commonly water.[2][5]

  • Hexane (bipropyl): Formed via a Wurtz coupling reaction, where a molecule of propylmagnesium bromide reacts with a molecule of 1-bromopropane. This can be minimized by the slow addition of 1-bromopropane to the magnesium turnings.[10]

  • Unreacted Cyclopentanone: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the alpha-carbon of cyclopentanone, forming an enolate.[11] Upon aqueous workup, this regenerates the starting ketone, leading to lower conversion.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (magnesium does not react). Inactive Magnesium: The surface of the magnesium turnings is coated with magnesium oxide.Gently crush a few turnings with a glass rod (under inert gas) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Insufficiently Anhydrous Conditions: Trace moisture is preventing the reaction.Re-dry all glassware and re-distill the solvent. Ensure a positive pressure of inert gas is maintained.
Impure Alkyl Halide: The 1-bromopropane may contain inhibitors or moisture.Purify the 1-bromopropane by passing it through a short column of activated alumina immediately before use.[1]
Low yield of this compound. Grignard Reagent Quenched: Water was present in the system, destroying the reagent.Review all drying procedures for glassware, solvents, and reagents as described in the FAQs.[3]
Inaccurate Reagent Stoichiometry: An incorrect amount of one or more reagents was used.Carefully re-calculate and accurately measure all reagents. A slight excess (1.1-1.2 equivalents) of magnesium is often used.
Side Reactions Dominated: Conditions favored byproduct formation (e.g., Wurtz coupling).Ensure slow, controlled addition of the 1-bromopropane to maintain its low concentration in the flask. Add the cyclopentanone solution slowly and at a controlled temperature (e.g., 0 °C) to favor nucleophilic addition.
Significant amount of cyclopentanone is recovered after the reaction. Steric Hindrance/Enolization: The Grignard reagent acted as a base, deprotonating the cyclopentanone, instead of as a nucleophile.[11]Add the cyclopentanone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C or below) to favor the nucleophilic addition pathway over enolization.
Significant amount of hexane (bipropyl) byproduct is observed. Wurtz Coupling Reaction: The formed Grignard reagent reacted with the incoming 1-bromopropane.[10]Ensure the 1-bromopropane is added slowly and dropwise to the stirred magnesium suspension. This keeps the concentration of the halide low, minimizing the rate of the Wurtz reaction relative to the rate of Grignard formation.[10]

Impact of Impurities on Grignard Yield

While specific quantitative data for the this compound synthesis is not exhaustively documented, the general impact of common impurities is well-established. The following table summarizes these effects.

ImpurityReagent AffectedConsequenceExpected Impact on YieldCitation
Water (H₂O)Propylmagnesium BromideQuenches Grignard reagent to form propane.Severe Decrease[2][3]
Oxygen (O₂)Propylmagnesium BromideForms alkoxides/peroxides, leading to side products.Moderate Decrease
Iron (Fe), Manganese (Mn)MagnesiumCatalyze side reactions and reduce efficiency.Moderate Decrease[9]
Primary/Secondary AminesCyclopentanoneReact with Grignard reagent as an acid.Minor to Moderate Decrease[12]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

1. Reagent and Glassware Preparation:

  • All glassware (three-neck round-bottom flask, condenser, pressure-equalizing addition funnel) must be thoroughly cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (2.9 g, 0.12 mol) should be fresh and placed in the reaction flask.

  • Tetrahydrofuran (THF) must be anhydrous. If not from a freshly opened sealed bottle, it should be distilled from sodium/benzophenone ketyl under nitrogen.

  • 1-Bromopropane (12.3 g, 0.1 mol) and Cyclopentanone (8.4 g, 0.1 mol) should be checked for purity and dried if necessary.

2. Grignard Reagent Formation:

  • Assemble the dry glassware quickly while flushing with nitrogen. Equip the flask with a magnetic stir bar, the condenser (with a nitrogen inlet), and the addition funnel.

  • Add 40 mL of anhydrous THF to the flask containing the magnesium turnings.

  • Dissolve the 1-bromopropane in 20 mL of anhydrous THF and place this solution in the addition funnel.

  • Add ~5 mL of the 1-bromopropane solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, add a single crystal of iodine.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the propylmagnesium bromide.

3. Reaction with Cyclopentanone:

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve the cyclopentanone in 20 mL of anhydrous THF and place this solution in the addition funnel.

  • Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

4. Quenching and Workup:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 50 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

5. Purification:

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. A typical yield is in the range of 80-90%.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Isolation & Purification prep_glass Dry Glassware grignard_form Grignard Formation (Propyl-MgBr) prep_glass->grignard_form prep_reagents Purify/Dry Reagents prep_reagents->grignard_form ketone_add Addition of Cyclopentanone grignard_form->ketone_add quench Quench Reaction (aq. NH4Cl) ketone_add->quench workup Aqueous Workup & Extraction quench->workup purify Dry & Concentrate workup->purify final Vacuum Distillation purify->final product This compound final->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Root Causes (Purity Issues) cluster_effects Direct Effects cluster_outcomes Experimental Outcomes water Water in System (Solvent, Glassware) quench Grignard Reagent Quenched (-> Propane) water->quench impure_mg Impure/Inactive Mg (Oxides, Fe, Mn) no_init Reaction Fails to Initiate impure_mg->no_init low_yield Low Yield impure_mg->low_yield impure_halide Impure 1-Bromopropane impure_halide->quench wurtz Wurtz Coupling (-> Hexane) impure_halide->wurtz quench->low_yield no_product No Product no_init->no_product byproducts Byproduct Formation wurtz->byproducts byproducts->low_yield

Caption: Logical relationships between reagent purity issues and experimental outcomes.

References

Technical Support Center: 1-Propylcyclopentanol Synthesis & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-propylcyclopentanol, focusing on preventing its decomposition during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during workup?

A1: The primary cause of decomposition is acid-catalyzed dehydration.[1][2] this compound is a tertiary alcohol, and like other tertiary alcohols, it is highly susceptible to elimination reactions in the presence of strong acids and heat.[1][3] The workup procedure, especially after a Grignard synthesis, often involves an acidic quench which can lead to the formation of undesired alkene byproducts.

Q2: What are the typical decomposition products of this compound?

A2: Under acidic conditions, this compound dehydrates to form a mixture of alkenes. The major product is typically the most stable, most substituted alkene, in accordance with Zaitsev's rule. The primary decomposition products are 1-propylcyclopent-1-ene and (E/Z)-propylidenecyclopentane.

Q3: My Grignard reaction to synthesize this compound is difficult to initiate. What can I do?

A3: Difficulty in starting a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[4] Here are some troubleshooting steps:

  • Mechanical Activation: Gently crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[4]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These react with the magnesium to activate its surface.[4]

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

Troubleshooting Guide: Preventing Decomposition During Workup

This guide addresses common issues encountered during the workup of this compound, particularly after its synthesis via the Grignard reaction.

Symptom Potential Cause Recommended Solution
Low yield of this compound and presence of alkene impurities in NMR/GC-MS Use of a strong acid (e.g., HCl, H₂SO₄) during workup.Use a milder quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] This provides a proton source to neutralize the alkoxide intermediate while maintaining a weakly acidic to neutral pH, thus minimizing dehydration.
Significant decomposition even with a mild acid quench. The quenching and extraction steps were performed at room temperature or higher.Conduct the workup at a reduced temperature. Add the quenching solution slowly to the reaction mixture while cooling the flask in an ice bath (0 °C).[4] This helps to dissipate the heat from the exothermic neutralization reaction and reduces the rate of the dehydration side reaction.
Formation of an intractable emulsion during aqueous workup. Precipitation of magnesium salts in a fine, poorly soluble form.After quenching with saturated NH₄Cl solution, if an emulsion persists, add a small amount of dilute HCl to help dissolve the magnesium salts. Do this at 0 °C and for the shortest time necessary, then immediately proceed with the extraction.
The organic layer is cloudy after drying. Incomplete removal of water.Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is thoroughly mixed with the organic phase and allowed sufficient contact time. Filter off the drying agent before removing the solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with Optimized Workup

This protocol describes the synthesis of this compound from cyclopentanone and n-propylmagnesium bromide, incorporating a workup procedure designed to minimize decomposition.

1. Grignard Reagent Formation:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.9 g, 0.12 mol).
  • Add 20 mL of anhydrous diethyl ether.
  • Add a solution of n-propyl bromide (13.5 g, 0.11 mol) in 50 mL of anhydrous diethyl ether to the dropping funnel.
  • Add a small portion of the n-propyl bromide solution to initiate the reaction. If it does not start, gently warm the flask.
  • Once the reaction begins, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

2. Reaction with Cyclopentanone:

  • Cool the Grignard reagent to 0 °C in an ice bath.
  • Slowly add a solution of cyclopentanone (8.4 g, 0.1 mol) in 30 mL of anhydrous diethyl ether from the dropping funnel.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

3. Optimized Workup:

  • Cool the reaction mixture back down to 0 °C in an ice bath.
  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold, saturated aqueous ammonium chloride solution.
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with diethyl ether (3 x 50 mL).
  • Combine the organic layers and wash with brine (50 mL).
  • Dry the organic phase over anhydrous magnesium sulfate.
  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

4. Purification:

  • Purify the crude product by vacuum distillation.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway cluster_main Acid-Catalyzed Dehydration (E1 Mechanism) This compound Protonation Protonation of -OH group This compound->Protonation + H⁺ Oxonium_Ion Protonated Alcohol (Oxonium Ion) Protonation->Oxonium_Ion Loss_of_Water Loss of H₂O (Rate-Determining) Oxonium_Ion->Loss_of_Water Carbocation Tertiary Carbocation Intermediate Loss_of_Water->Carbocation - H₂O Deprotonation Deprotonation Carbocation->Deprotonation Products Alkene Products (1-Propylcyclopentene, etc.) Deprotonation->Products - H⁺

Caption: E1 dehydration mechanism of this compound.

Experimental Workflow for Synthesis and Workup

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup (Optimized) cluster_purification Purification Start Start Grignard_Formation 1. Form Grignard Reagent (n-Propylmagnesium Bromide) Start->Grignard_Formation Reaction 2. React with Cyclopentanone (0°C to RT) Grignard_Formation->Reaction Quench 3. Quench with sat. NH₄Cl (aq) (0°C) Reaction->Quench Extraction 4. Extract with Diethyl Ether Quench->Extraction Wash 5. Wash with Brine Extraction->Wash Dry 6. Dry over MgSO₄ Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Distill 8. Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Workflow for synthesis and optimized workup.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Yield Low_Yield Low Yield of This compound Check_Alkene Check for Alkene Impurities (NMR, GC-MS) Low_Yield->Check_Alkene Alkene_Present Alkene Present? Check_Alkene->Alkene_Present Dehydration_Issue Decomposition via Dehydration is Likely Alkene_Present->Dehydration_Issue Yes No_Alkene Consider other issues: - Incomplete reaction - Grignard degradation - Mechanical loss Alkene_Present->No_Alkene No Review_Workup Review Workup Conditions Dehydration_Issue->Review_Workup Re-evaluate Re-evaluate other reaction parameters. No_Alkene->Re-evaluate Strong_Acid Strong Acid Used? Review_Workup->Strong_Acid High_Temp High Workup Temperature? Strong_Acid->High_Temp No Use_NH4Cl Action: Use sat. NH₄Cl (aq) for quenching. Strong_Acid->Use_NH4Cl Yes Use_Ice_Bath Action: Perform workup at 0°C (ice bath). High_Temp->Use_Ice_Bath Yes

Caption: Troubleshooting logic for low product yield.

References

Scaling up the synthesis of 1-Propylcyclopentanol: potential issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propylcyclopentanol, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory and industrial method for synthesizing this compound?

A1: The most prevalent method for both laboratory and industrial synthesis of this compound is the Grignard reaction. This involves the reaction of a propylmagnesium halide (typically propylmagnesium bromide or chloride) with cyclopentanone. The reaction is favored for its high efficiency and directness in forming the carbon-carbon bond.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the Grignard reaction. On a large scale, the heat generated can exceed the cooling capacity of the reactor, potentially leading to a thermal runaway. This risk is compounded by the use of highly flammable ethereal solvents like diethyl ether or tetrahydrofuran (THF), which can create an explosive atmosphere. Delayed initiation of the reaction can also lead to a dangerous accumulation of reactants, resulting in a sudden and violent exotherm once the reaction begins.

Q3: What are the main byproducts in the synthesis of this compound via the Grignard reaction?

A3: The most common byproduct is the Wurtz coupling product, hexane, formed by the reaction of the Grignard reagent with the unreacted propyl halide. Other potential byproducts include the enolization product of cyclopentanone and unreacted starting materials. The formation of these byproducts can be influenced by reaction conditions such as temperature and the rate of reagent addition.

Q4: How can the initiation of the Grignard reaction be facilitated on a large scale?

A4: Initiating a large-scale Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface. Common methods to facilitate initiation include:

  • Mechanical Activation: Vigorous stirring of the dry magnesium turnings to break the oxide layer.

  • Chemical Activation: Adding a small amount of an activator like iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.

  • Maintaining Anhydrous Conditions: Ensuring all glassware, solvents, and reagents are scrupulously dry is critical, as even trace amounts of water can quench the Grignard reagent and inhibit initiation.[1]

Q5: Is continuous flow synthesis a viable alternative for large-scale production?

A5: Yes, continuous flow synthesis is an increasingly attractive alternative to traditional batch processing for large-scale Grignard reactions.[2][3][4][5][6] Flow reactors offer significantly better heat transfer due to their high surface-area-to-volume ratio, which allows for better temperature control and reduces the risk of thermal runaway.[2][3][6] This method can also lead to improved yields and selectivity by minimizing the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction fails to initiate. 1. Wet glassware or solvents.2. Passivated magnesium surface.3. Impure reagents.1. Ensure all glassware is oven or flame-dried. Use freshly distilled, anhydrous solvents.[1]2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1]3. Use high-purity magnesium turnings and freshly distilled propyl halide.
Reaction is too vigorous and difficult to control. 1. Addition rate of propyl halide or cyclopentanone is too fast.2. Inadequate cooling.3. High concentration of reactants.1. Reduce the addition rate of the reagents. Use a syringe pump for precise control on a lab scale or a controlled dosing pump for pilot scale.2. Ensure the cooling bath or reactor jacket is at the appropriate temperature and has sufficient capacity to remove the heat of reaction.3. Dilute the reaction mixture with more anhydrous solvent.
Low yield of this compound. 1. Incomplete reaction.2. Formation of Wurtz coupling byproduct (hexane).3. Quenching of the Grignard reagent by moisture or acidic impurities.1. Monitor the reaction by TLC or GC to ensure all the starting material is consumed. Extend the reaction time if necessary.2. Add the propyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the Wurtz reaction.[1] Consider using a greener solvent like 2-MeTHF, which has been shown to suppress Wurtz coupling.[7][8]3. Re-verify the dryness of all reagents and equipment. Purify the cyclopentanone before use to remove any acidic impurities.
Product is contaminated with a significant amount of byproduct. 1. Suboptimal reaction conditions favoring side reactions.2. Inefficient work-up and purification.1. Optimize reaction parameters such as temperature and addition rate. Lower temperatures generally favor the desired Grignard addition over side reactions.2. During the aqueous work-up, ensure efficient extraction of the product. Purify the crude product by fractional distillation under reduced pressure to separate it from lower-boiling byproducts like hexane and higher-boiling impurities.

Data Presentation

Table 1: Impact of Solvent on Grignard Reaction Yield and Byproduct Formation (Illustrative Data)

The choice of solvent can significantly impact the yield and purity of the Grignard product. 2-Methyltetrahydrofuran (2-MeTHF) is often considered a greener and sometimes more effective alternative to THF.[1][7][8]

SolventTypical Yield of Tertiary Alcohol (%)Wurtz Coupling Byproduct (%)Key Considerations
Diethyl Ether85-955-10Highly volatile, low flash point, requires careful temperature control.
Tetrahydrofuran (THF)80-9010-20Higher boiling point than ether, but can sometimes lead to more Wurtz coupling.[7]
2-Methyltetrahydrofuran (2-MeTHF)90-98<5Greener alternative, often suppresses Wurtz coupling, higher boiling point.[7][8]

Note: The data presented are illustrative and based on typical outcomes for Grignard reactions. Actual results for the synthesis of this compound may vary.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reactions (Illustrative Data)

Continuous flow processing can offer significant advantages in terms of safety, yield, and scalability for exothermic reactions like the Grignard synthesis.[2][3][4][5][6]

ParameterBatch Synthesis (Pilot Scale)Continuous Flow Synthesis (Pilot Scale)
Typical Yield (%) 80-9090-98
Reaction Time Several hoursMinutes to an hour
Heat Transfer Limited by surface-area-to-volume ratioExcellent
Safety Higher risk of thermal runawayInherently safer due to small reaction volume
Scalability ChallengingMore straightforward
Impurity Profile Higher potential for byproduct formationGenerally lower byproduct formation

Note: The data presented are illustrative and based on general comparisons between batch and continuous flow Grignard reactions. Specific performance will depend on the reactor setup and reaction conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound (Batch Process)

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • 1-Bromopropane (1.1 eq)

  • Cyclopentanone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add enough anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of the 1-bromopropane to initiate the reaction (a small crystal of iodine can be added if initiation is sluggish). Once the reaction begins (as evidenced by bubbling and a gentle reflux), add the remaining 1-bromopropane dropwise from the addition funnel at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Cyclopentanone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether or THF dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure.

Pilot-Plant Scale Synthesis of this compound (Illustrative Batch Process)

Equipment:

  • Glass-lined reactor with a jacket for heating and cooling

  • Mechanical stirrer

  • Addition vessel with a dosing pump

  • Reflux condenser

  • Nitrogen supply

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with magnesium turnings (1.2 eq) and anhydrous THF.

  • Initiation and Grignard Formation: Add a small amount of pre-formed Grignard solution to initiate the reaction. Once initiated, begin the controlled addition of 1-bromopropane (1.1 eq) via the dosing pump at a rate that maintains the internal temperature within a safe, pre-determined range (e.g., 40-50 °C), using the reactor jacket for cooling.

  • Addition of Cyclopentanone: After the 1-bromopropane addition is complete and the reaction has subsided, cool the reactor contents to 0-5 °C. Add cyclopentanone (1.0 eq) at a controlled rate, ensuring the temperature does not exceed 10 °C.

  • Quenching: After a post-reaction stir period, slowly and carefully add a saturated aqueous ammonium chloride solution to the reactor while maintaining cooling. The addition rate should be controlled to manage the exotherm of the quench.

  • Phase Separation and Purification: Allow the layers to separate and transfer the organic layer to a separate vessel. Extract the aqueous layer with a suitable solvent. Combine the organic layers, wash as necessary, and then transfer to a distillation unit for solvent removal and product purification by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification prep_glass Dry Glassware & Assembly add_mg Charge Mg & Solvent prep_glass->add_mg prep_reagents Anhydrous Solvents & Reagents prep_reagents->add_mg initiation Initiate with Propyl Halide add_mg->initiation addition_halide Slow Addition of Propyl Halide initiation->addition_halide reflux Reflux addition_halide->reflux cooling Cool to 0°C reflux->cooling add_ketone Slow Addition of Cyclopentanone cooling->add_ketone stir Stir at Room Temp add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extraction quench->extract dry Dry with MgSO4 extract->dry purify Vacuum Distillation dry->purify product This compound purify->product troubleshooting_logic start Low Yield of this compound check_initiation Was reaction initiation successful? start->check_initiation check_conditions Were reaction conditions controlled? check_initiation->check_conditions Yes solution_initiation Improve activation of Mg and ensure anhydrous conditions. check_initiation->solution_initiation No check_byproducts High level of byproducts observed? check_conditions->check_byproducts Yes solution_conditions Optimize addition rate and temperature control. check_conditions->solution_conditions No check_workup Was work-up efficient? check_byproducts->check_workup No solution_byproducts Slow halide addition, consider alternative solvent (e.g., 2-MeTHF). check_byproducts->solution_byproducts Yes solution_workup Optimize extraction and purification steps. check_workup->solution_workup No

References

Technical Support Center: Improving Yield in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and improve yields in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low reaction yields?

Low yields in organic synthesis can often be attributed to several factors. These include incomplete reactions, the formation of side products, and loss of product during workup and purification.[1][2] Additionally, the quality of reagents and solvents, as well as the precision of reaction conditions like temperature and pressure, play a crucial role.[3][4]

Q2: How can I determine if my starting materials are the cause of a low yield?

The purity and stability of your starting materials are critical.[5] Impurities in reactants can lead to side reactions or inhibit the desired transformation.[6] It is advisable to use reagents from trusted suppliers and to purify them if necessary. For sensitive reactions, using freshly opened solvents and properly dried reagents is essential to avoid deactivation, especially in moisture-sensitive reactions like Grignard synthesis.[3]

Q3: When should I suspect that side reactions are the primary issue?

If you observe multiple spots on a Thin Layer Chromatography (TLC) analysis of your crude reaction mixture, it's a strong indication of side product formation.[3] These unwanted reactions compete for your starting materials, thus lowering the yield of the desired product.[7] The nature of these side products can sometimes be inferred from the reaction mechanism and reaction conditions.

Q4: How significant is the choice of solvent in optimizing reaction yield?

The solvent is not just a medium for the reaction; it can significantly influence reaction rates and outcomes.[4] For instance, in Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial for stabilizing the Grignard reagent.[8] The use of an inappropriate solvent can lead to poor solubility of reactants, slower reaction rates, or even unwanted side reactions.

Q5: Can the reaction workup and purification process significantly impact the final yield?

Yes, substantial product loss can occur during workup and purification.[5] This can happen through incomplete extraction, decomposition of the product on silica gel during chromatography, or loss during recrystallization.[5] Careful technique and optimization of these steps are crucial for maximizing the isolated yield.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If your reaction is yielding little to no desired product, a systematic approach to troubleshooting is necessary.

dot

LowYieldTroubleshooting start Low or No Product Formation reagent_quality Check Reagent & Solvent Quality (Purity, Age, Storage) start->reagent_quality reagent_issue Impure/Degraded Reagents reagent_quality->reagent_issue reaction_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_issue Suboptimal Conditions reaction_conditions->conditions_issue reaction_monitoring Monitor Reaction Progress (TLC, GC/LC-MS) stalled_reaction Reaction Stalled? reaction_monitoring->stalled_reaction catalyst_check Evaluate Catalyst Activity (If applicable) catalyst_issue Inactive Catalyst catalyst_check->catalyst_issue reagent_issue->reaction_conditions No purify_reagents Purify/Replace Reagents Use Anhydrous Solvents reagent_issue->purify_reagents Yes conditions_issue->reaction_monitoring No optimize_conditions Optimize Temperature, Time, Stoichiometry conditions_issue->optimize_conditions Yes stalled_reaction->catalyst_check No force_completion Add More Reagent/Catalyst Increase Temperature stalled_reaction->force_completion Yes replace_catalyst Use Fresh/More Active Catalyst catalyst_issue->replace_catalyst Yes end Improved Yield catalyst_issue->end No purify_reagents->end optimize_conditions->end force_completion->end replace_catalyst->end ReactionOptimization start Initial Low Yield analyze Analyze Reaction (Mechanism, Literature) start->analyze identify_vars Identify Key Variables (Temp, Conc, Catalyst) analyze->identify_vars vary_temp Vary Temperature identify_vars->vary_temp vary_conc Vary Concentration identify_vars->vary_conc vary_catalyst Vary Catalyst/Ligand identify_vars->vary_catalyst temp_result Improved Yield? vary_temp->temp_result Run Experiments conc_result Improved Yield? vary_conc->conc_result Run Experiments catalyst_result Improved Yield? vary_catalyst->catalyst_result Run Experiments

References

Technical Support Center: Synthesis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propylcyclopentanol via Grignard reaction. The information focuses on the critical quenching step and its impact on product yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the quenching and workup stages.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Premature Quenching of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and acidic protons. Contamination of glassware or solvents with water will quench the reagent before it can react with cyclopentanone.[1]Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Quenching and Workup: The magnesium alkoxide intermediate may not be fully protonated, or the product may be lost during extraction.Use a sufficient amount of quenching solution. Ensure thorough mixing during the quench. Check the pH of the aqueous layer after quenching to ensure it is slightly acidic. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.
Presence of Alkene Impurity (1-Propylcyclopentene) Overly Acidic Quenching Conditions: The use of strong acids (e.g., concentrated HCl or H₂SO₄) for quenching can lead to the dehydration of the tertiary alcohol product, this compound, to form 1-propylcyclopentene.[2][3]Use a milder quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This provides a sufficiently acidic environment to protonate the alkoxide without causing significant dehydration.[3]
Formation of a White Precipitate That is Difficult to Separate Incomplete Dissolution of Magnesium Salts: Magnesium salts formed during the reaction and quenching (e.g., Mg(OH)₂, MgCl₂) can precipitate, making phase separation difficult.The use of aqueous ammonium chloride can help to dissolve these magnesium salts by forming soluble complexes, leading to a cleaner separation.[2] If a precipitate persists, the addition of a small amount of dilute acid (e.g., 1 M HCl) can help to dissolve it, but be mindful of the potential for alkene formation.
Vigorous/Uncontrolled Reaction During Quenching Rapid Addition of Quenching Agent: The reaction of the Grignard reagent and the subsequent alkoxide with a protic source is highly exothermic.Perform the quench slowly and dropwise, preferably in an ice bath to dissipate the heat generated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the quenching step in the synthesis of this compound?

A1: The quenching step serves two primary purposes. First, it neutralizes any unreacted Grignard reagent. Second, and more importantly, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to the cyclopentanone, yielding the final alcohol product, this compound.[1][4] This is often referred to as an "acidic workup."[4]

Q2: Which quenching method is recommended for the highest yield of this compound?

A2: For the synthesis of tertiary alcohols like this compound, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is highly recommended.[2][3] While strong acids like HCl or H₂SO₄ are effective at protonating the alkoxide, they can also promote the dehydration of the tertiary alcohol to form the corresponding alkene (1-propylcyclopentene), thereby reducing the yield of the desired product.[3] Ammonium chloride is a weak acid, providing a controlled and milder acidic environment that minimizes this side reaction.[2][5]

Q3: Can I use water to quench the reaction?

A3: While water can be used to quench the reaction, it is generally not the ideal choice. The reaction of the Grignard reagent with water is extremely vigorous and can be difficult to control. Furthermore, water alone may not be acidic enough to efficiently protonate the magnesium alkoxide, and it can lead to the precipitation of magnesium hydroxide, complicating the workup. A saturated ammonium chloride solution is a safer and more effective alternative.

Q4: How much ammonium chloride solution should I use for quenching?

A4: It is common practice to use a significant excess of the saturated aqueous ammonium chloride solution.[6] A general guideline is to add a volume of the saturated NH₄Cl solution that is roughly equal to the volume of the solvent used in the reaction. This ensures that all of the Grignard reagent and the magnesium alkoxide are fully quenched and that the resulting magnesium salts remain in the aqueous solution.[6]

Impact of Quenching Method on Yield

Quenching MethodExpected Yield of this compoundPotential for Side Reactions (e.g., Dehydration)Workup and Isolation
Saturated Aqueous NH₄Cl HighLowGenerally straightforward; helps dissolve magnesium salts.[2]
Dilute HCl or H₂SO₄ Moderate to HighHigh, especially with warming or concentrated acids.[3]Can be effective, but risks product loss due to side reactions.
Water Variable to LowLowCan be hazardous due to a highly exothermic reaction; may lead to emulsions and difficult separation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Cyclopentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and dropwise, add saturated aqueous ammonium chloride solution to quench the reaction.

    • Continue adding the ammonium chloride solution until the bubbling ceases and two distinct layers are observed.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Quenching & Workup cluster_purification Purification reagent_prep 1-Bromopropane + Mg in Anhydrous Ether reaction Addition of Cyclopentanone reagent_prep->reaction alkoxide Magnesium Alkoxide Intermediate reaction->alkoxide quenching Quench with sat. aq. NH4Cl alkoxide->quenching extraction Extraction & Drying quenching->extraction purification Distillation extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Quenching_Pathway cluster_strong_acid Strong Acid Quench (e.g., HCl) cluster_mild_acid Mild Acid Quench (e.g., NH4Cl) Alkoxide Magnesium Alkoxide Intermediate Protonation_Strong Protonation Alkoxide->Protonation_Strong H+ Protonation_Mild Protonation Alkoxide->Protonation_Mild NH4+ Dehydration Dehydration (Side Reaction) Protonation_Strong->Dehydration Product_Strong This compound Protonation_Strong->Product_Strong Byproduct 1-Propylcyclopentene Dehydration->Byproduct Product_Mild This compound Protonation_Mild->Product_Mild

Caption: Impact of quenching agent on product and byproduct formation.

References

Identifying impurities in 1-Propylcyclopentanol via spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propylcyclopentanol. The focus is on identifying common impurities through spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a sample of this compound synthesized via a Grignard reaction?

A1: The most common impurities typically arise from unreacted starting materials, side reactions of the Grignard reagent, or subsequent reactions of the alcohol product. These include:

  • Unreacted Cyclopentanone: The ketone starting material.

  • Unreacted 1-Bromopropane: The alkyl halide used to form the Grignard reagent.

  • Propane: Formed by the quenching of the Grignard reagent with any trace amounts of water.

  • Hexane: A result of Wurtz-type coupling of two propylmagnesium bromide molecules.

  • 1-Propylcyclopentene: An elimination (dehydration) product of this compound, which can form if the reaction workup is too acidic or if the sample is heated excessively.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

A2: Unexpected peaks in your ¹H NMR spectrum are often indicative of the common impurities listed above. By comparing the chemical shifts and splitting patterns of these unexpected signals with the known spectra of the potential impurities, you can identify the contaminants in your sample. Refer to the data tables below for characteristic ¹H NMR signals of this compound and its common impurities.

Q3: The IR spectrum of my this compound sample has a sharp peak around 1740 cm⁻¹. What could this be?

A3: A sharp absorption band around 1740 cm⁻¹ is characteristic of a carbonyl (C=O) stretch. This strongly suggests the presence of unreacted cyclopentanone in your sample. The IR spectrum of pure this compound should be dominated by a broad O-H stretching band around 3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.

Q4: I'm seeing a molecular ion peak in my mass spectrum that doesn't correspond to this compound. What are the likely masses of common impurities?

A4: The molecular weight of this compound is 128.21 g/mol . If your mass spectrum shows other significant molecular ion peaks, they could correspond to the following impurities:

  • Cyclopentanone: 84.12 g/mol

  • 1-Bromopropane: 122.99 g/mol (with a characteristic M+2 peak for the bromine isotopes)

  • 1-Propylcyclopentene: 110.20 g/mol

  • Hexane: 86.18 g/mol

  • Propane: 44.1 g/mol

Troubleshooting Guides

Issue: Presence of Unreacted Starting Materials

Symptoms:

  • ¹H NMR: Signals corresponding to cyclopentanone or 1-bromopropane are observed.

  • IR: A sharp absorption around 1740 cm⁻¹ (for cyclopentanone) is present.

  • GC-MS: Peaks with retention times and mass spectra matching cyclopentanone or 1-bromopropane are detected.

Possible Causes:

  • Incorrect stoichiometry of reactants.

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Poor quality Grignard reagent.

Solutions:

  • Ensure accurate measurement of all reactants.

  • Increase the reaction time or temperature as appropriate.

  • Prepare fresh Grignard reagent and ensure anhydrous conditions.

  • Purify the product using column chromatography or distillation.

Issue: Dehydration of the Alcohol Product

Symptom:

  • Spectroscopic data indicates the presence of 1-Propylcyclopentene.

Possible Causes:

  • Overly acidic workup conditions.

  • Excessive heating during product isolation or purification.

Solutions:

  • Use a milder acid for the workup, such as a saturated aqueous solution of ammonium chloride.

  • Avoid high temperatures during distillation by using vacuum distillation.

Data Presentation: Spectroscopic Data of this compound and Common Impurities

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound -OH~1.5 - 2.5Broad Singlet
Cyclopentyl-H~1.5 - 1.8Multiplet
-CH₂- (propyl)~1.4 - 1.6Multiplet
-CH₂- (propyl)~0.9 - 1.1Multiplet
-CH₃ (propyl)~0.9Triplet
Cyclopentanone -CH₂-C=O~2.0 - 2.2Triplet
-CH₂-~1.8 - 2.0Quintet
1-Bromopropane -CH₂-Br~3.4Triplet
-CH₂-~1.9Sextet
-CH₃~1.0Triplet
1-Propylcyclopentene =C-H~5.4Triplet
Allylic -CH₂-~2.0 - 2.2Multiplet
Other Alkyl-H~0.9 - 1.8Multiplets
Hexane -CH₃~0.9Triplet
-CH₂-~1.3Multiplet
Propane -CH₃~0.9Triplet
-CH₂-~1.3Multiplet

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbon AtomChemical Shift (ppm)
This compound C-OH~80
Cyclopentyl-C~23, ~38
Propyl-C~15, ~18, ~45
Cyclopentanone C=O~220
-CH₂-~23, ~38
1-Bromopropane -CH₂-Br~36
-CH₂-~26
-CH₃~13
1-Propylcyclopentene =C-~145, ~125
Allylic -CH₂-~30 - 40
Other Alkyl-C~14 - 35
Hexane -CH₃~14
-CH₂-~23, ~32
Propane -CH₃~16
-CH₂-~17

Table 3: IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundFunctional GroupAbsorption Band (cm⁻¹)Appearance
This compound O-H stretch3200 - 3600Broad
C-H stretch2850 - 3000Strong
C-O stretch1100 - 1200Strong
Cyclopentanone C=O stretch~1740Strong, Sharp
C-H stretch2850 - 3000Strong
1-Bromopropane C-H stretch2850 - 3000Strong
C-Br stretch500 - 600Medium
1-Propylcyclopentene =C-H stretch3000 - 3100Medium
C=C stretch~1650Medium
Hexane C-H stretch2850 - 3000Strong
Propane C-H stretch2850 - 3000Strong

Table 4: Mass Spectrometry Data (Key m/z Values)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 128110, 95, 85, 67
Cyclopentanone 8456, 55, 42, 41
1-Bromopropane 122, 124 (M, M+2)43, 29
1-Propylcyclopentene 11095, 81, 67
Hexane 8671, 57, 43, 29
Propane 4429, 27

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a larger spectral width (~240 ppm) and a longer relaxation delay (2-5 seconds) to ensure quantitative analysis of all carbon signals.

Protocol 2: IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Protocol 3: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

    • The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5). A typical temperature program might start at 50°C and ramp up to 250°C.

    • The separated components are then introduced into the mass spectrometer, ionized (typically by electron impact), and their mass-to-charge ratios are detected.

    • The resulting chromatogram will show peaks for each component, and the mass spectrum of each peak can be used for identification by comparison to a spectral library.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Grignard Reaction: Cyclopentanone + Propylmagnesium Bromide workup Aqueous Workup synthesis->workup nmr NMR Spectroscopy (¹H & ¹³C) workup->nmr Crude Product ir IR Spectroscopy workup->ir Crude Product gcms GC-MS workup->gcms Crude Product data Compare Spectra to Reference Data nmr->data ir->data gcms->data id Identify Impurities data->id

Caption: Workflow for the identification of impurities in this compound.

impurity_pathways cyclopentanone Cyclopentanone impurity_unreacted_ketone Unreacted Cyclopentanone cyclopentanone->impurity_unreacted_ketone Unreacted propyl_bromide 1-Bromopropane grignard Propylmagnesium Bromide propyl_bromide->grignard + Mg impurity_unreacted_halide Unreacted 1-Bromopropane propyl_bromide->impurity_unreacted_halide Unreacted mg Mg h2o H₂O (trace) product This compound (Desired Product) grignard->product + Cyclopentanone impurity_propane Propane grignard->impurity_propane + H₂O impurity_hexane Hexane grignard->impurity_hexane Wurtz Coupling impurity_alkene 1-Propylcyclopentene product->impurity_alkene Dehydration (Acid/Heat)

Caption: Potential pathways for the formation of impurities during synthesis.

Strategies for removing unreacted starting material from 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and byproducts from the synthesis of 1-Propylcyclopentanol, a common tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via a Grignard reaction?

The primary impurities you are likely to encounter after the synthesis of this compound using cyclopentanone and a propyl Grignard reagent (e.g., n-propylmagnesium bromide) are:

  • Unreacted Cyclopentanone: The starting ketone may not have fully reacted.

  • Grignard Reagent Byproducts: This includes magnesium salts (e.g., MgBrCl) formed during the acidic workup.[1]

  • Solvent: The ether-based solvent (e.g., diethyl ether or THF) used for the reaction.[1][2]

  • Side-products: Small amounts of byproducts from side reactions, such as the coupling of the Grignard reagent.

Q2: My initial workup with aqueous ammonium chloride still leaves organic-soluble impurities. What is the next step?

An initial aqueous workup is designed to quench the reaction and remove water-soluble magnesium salts.[1][3] For remaining organic-soluble impurities like unreacted cyclopentanone, further purification steps such as distillation or chromatography are necessary.

Q3: Can I use an acid-base extraction to purify my this compound?

Acid-base extraction is most effective for separating acidic or basic compounds from neutral ones.[4][5] Since this compound (a tertiary alcohol) and the main starting material, cyclopentanone, are both neutral, this method will not be effective for separating them from each other. However, a wash with a dilute base, like NaOH solution, can help remove any acidic impurities.[6]

Q4: Is distillation a suitable method for purifying this compound?

Yes, distillation is a highly effective method for separating this compound from unreacted cyclopentanone due to their different boiling points.[5][7] Given that the boiling point of this compound is above 150°C, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.[7]

Troubleshooting Guide

Issue 1: Poor separation of product and starting material during distillation.
  • Problem: You are observing co-distillation or a broad boiling point range, resulting in a product fraction that is still contaminated with cyclopentanone.

  • Solution:

    • Check Boiling Points: Ensure your distillation setup can achieve the necessary temperature difference. There is a significant gap between the boiling points of cyclopentanone and this compound, which should allow for good separation.

    • Fractional Distillation: If simple distillation is insufficient, employ fractional distillation. A fractionating column (e.g., Vigreux or packed column) provides a greater surface area for repeated vaporization-condensation cycles, leading to a much better separation of liquids with close boiling points.[5]

    • Vacuum Control: In vacuum distillation, ensure the vacuum is stable. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

Issue 2: The crude product appears cloudy or contains solid precipitates after the initial workup.
  • Problem: The presence of insoluble materials, likely residual magnesium salts.

  • Solution:

    • Additional Washes: Wash the organic layer with deionized water or a brine solution (saturated NaCl) to remove residual water-soluble salts.

    • Drying Agent: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[3] Let it sit for at least 15-20 minutes, then filter off the drying agent.

Data Presentation

The table below summarizes the key physical properties relevant to the purification of this compound by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₈H₁₆O128.21171.7[8]
CyclopentanoneC₅H₈O84.12130.6
n-PropylcyclopentaneC₈H₁₆112.22131[9]
Diethyl Ether(C₂H₅)₂O74.1234.6
Tetrahydrofuran (THF)C₄H₈O72.1166

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is performed after the Grignard reaction is complete.

  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[3] This is an exothermic process.

  • Layer Separation: Transfer the mixture to a separatory funnel. The organic layer (typically the upper layer if using an ether solvent) will contain your product and unreacted starting material. The aqueous layer will contain the magnesium salts.

  • Extraction: Separate the layers. Extract the aqueous layer one or two more times with an organic solvent (e.g., diethyl ether) to recover any dissolved product.[3]

  • Combine and Wash: Combine all organic layers. Wash the combined organic layer with a brine solution to help remove dissolved water and some water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄). Swirl and let it stand until the solution is clear.

  • Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is for purifying the crude product obtained from Protocol 1.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Crude Product: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will likely consist of any residual solvent and the lower-boiling cyclopentanone.

    • Product Fraction: As the temperature stabilizes at the boiling point of this compound (this will be lower than 171.7°C under vacuum), switch to a new receiving flask to collect the pure product.

    • High-boiling Residue: Stop the distillation before the flask boils to dryness to avoid charring of high-boiling impurities.

  • Release Vacuum: Allow the system to cool completely before carefully releasing the vacuum.

Visualization

The following diagram illustrates the logical workflow for the purification of this compound after the initial Grignard reaction.

PurificationWorkflow start Crude Reaction Mixture quench Quench with aq. NH4Cl start->quench Step 1 extract Liquid-Liquid Extraction (Ether/Water) quench->extract Step 2 dry Dry Organic Layer (e.g., Na2SO4) extract->dry Organic Phase waste_aq Aqueous Waste (Mg Salts) extract->waste_aq Separate evap Solvent Removal (Rotary Evaporator) dry->evap Step 3 crude_product Crude this compound evap->crude_product Yields distill Vacuum Distillation crude_product->distill Purification pure_product Pure this compound distill->pure_product High-boiling fraction waste_org Organic Waste (Cyclopentanone) distill->waste_org Low-boiling fraction

Caption: Workflow for the purification of this compound.

References

Enhancing the stability of the Grignard reagent for 1-Propylcyclopentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propylcyclopentanol via a Grignard reaction. The information is presented in a practical question-and-answer format to directly address common challenges and enhance experimental success.

Troubleshooting Guide

Issue: The Grignard reaction fails to initiate.

  • Question: My reaction mixture of 1-bromopropane, magnesium turnings, and ether is not showing any signs of reaction (e.g., bubbling, gentle reflux, or color change). What could be the problem?

    Answer: Failure to initiate is a common issue in Grignard synthesis and is almost always due to the presence of moisture or a passivated magnesium surface.

    • Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours. The solvent (diethyl ether or THF) must be anhydrous. Even atmospheric moisture can inhibit the reaction, so it is crucial to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.

    • Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide.

      • Activation: To activate the magnesium, you can add a small crystal of iodine. The disappearance of the characteristic purple color of iodine indicates that the magnesium surface has been activated. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator. Mechanical activation by gently crushing the magnesium turnings with a glass rod (taking care not to break the flask) can also expose a fresh reactive surface.

Issue: The Grignard reaction starts but then stops, or the yield of this compound is low.

  • Question: The reaction initiated, but the magnesium is not being consumed, and my final yield is significantly lower than expected. What are the likely causes?

    Answer: This problem often points to ongoing quenching of the Grignard reagent as it forms or the occurrence of side reactions.

    • Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or entering the system from the atmosphere will continuously consume the Grignard reagent, leading to low yields. Re-evaluate all drying procedures and ensure the inert atmosphere is maintained with a positive pressure.

    • Side Reactions:

      • Wurtz Coupling: The already formed propylmagnesium bromide can react with the incoming 1-bromopropane to form hexane, a common side product. To minimize this, add the 1-bromopropane solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, keeping the concentration of the alkyl halide low.

      • Enolization of Cyclopentanone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclopentanone, forming an enolate. This enolate will not react further to form the desired alcohol. To favor nucleophilic addition over enolization, add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

Issue: The reaction mixture turns dark brown or black.

  • Question: During the formation of my propylmagnesium bromide, the solution has turned very dark. Is this normal?

    Answer: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents. Ensure the reaction is not overheating; use a water bath to moderate the temperature if necessary. The purity of the magnesium and 1-bromopropane is also critical.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal solvent for preparing propylmagnesium bromide for the synthesis of this compound?

    Answer: Ethereal solvents are essential for stabilizing the Grignard reagent. The two most common choices are diethyl ether and tetrahydrofuran (THF).

    • Diethyl Ether: A traditional and effective solvent. Its low boiling point (34.6 °C) allows for easy initiation and control of the reaction at a gentle reflux.

    • Tetrahydrofuran (THF): Often a superior solvent for Grignard reactions. THF is more polar than diethyl ether and can solvate the magnesium center more effectively, which can lead to a faster reaction and higher yields. Its higher boiling point (66 °C) allows for reactions to be conducted at a higher temperature, which can be beneficial for less reactive halides.

  • Question 2: How critical is the temperature control during the synthesis?

    Answer: Temperature control is crucial at two stages:

    • Grignard Reagent Formation: This reaction is exothermic. The addition of 1-bromopropane should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, it can lead to an increase in side reactions like Wurtz coupling.

    • Reaction with Cyclopentanone: The addition of cyclopentanone to the Grignard reagent should be done at a reduced temperature (e.g., 0 °C). This minimizes side reactions such as the enolization of the ketone and can improve the yield of the desired tertiary alcohol.

  • Question 3: What are the common impurities in the final this compound product and how can they be removed?

    Answer: Common impurities include unreacted cyclopentanone, the Wurtz coupling product (hexane), and potentially byproducts from enolization. Purification is typically achieved by fractional distillation. The different boiling points of the components allow for their separation.

  • Question 4: Can I store my prepared Grignard reagent?

    Answer: While it is best to use the Grignard reagent immediately after its preparation, it can be stored for a short period under a strictly inert and anhydrous atmosphere. The solution should be kept in a sealed, dry flask with a positive pressure of nitrogen or argon. Over time, the concentration of the active Grignard reagent will decrease due to decomposition and reaction with trace impurities.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively available in peer-reviewed literature, the following tables summarize the expected qualitative effects of various experimental parameters based on established principles of Grignard chemistry.

Table 1: Influence of Solvent on Propylmagnesium Bromide Formation and Stability

SolventBoiling Point (°C)Coordination to MgRelative Reaction RateStability of ReagentNotes
Diethyl Ether34.6GoodModerateGoodTraditional solvent, easy to initiate and control.
Tetrahydrofuran (THF)66ExcellentFasterExcellentOften leads to higher yields due to better solvation and higher reaction temperature.

Table 2: Effect of Temperature on Reaction Outcome

StageTemperatureEffect on Main ReactionEffect on Side ReactionsRecommendation
Grignard FormationGentle RefluxPromotes efficient formation.Higher temperatures can increase Wurtz coupling.Control addition rate to maintain gentle reflux.
Addition of Cyclopentanone0 °CFavors nucleophilic addition.Reduces enolization of the ketone.Add cyclopentanone slowly to a cooled Grignard solution.

Experimental Protocols

Protocol 1: Preparation of Propylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, drying tube (e.g., with CaCl2)

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Place the magnesium turnings in the flask. Add a small crystal of iodine.

  • Prepare a solution of 1-bromopropane in the anhydrous solvent in the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.

Protocol 2: Synthesis of this compound

Materials:

  • Propylmagnesium bromide solution (from Protocol 1)

  • Cyclopentanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

Methodology:

  • Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Prepare a solution of cyclopentanone in the anhydrous solvent in the dropping funnel.

  • Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture again in an ice bath and slowly add the saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Mandatory Visualization

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis of this compound cluster_workup Workup and Purification A 1. Flame-dry glassware under inert atmosphere B 2. Add Mg turnings and Iodine A->B C 3. Add 1-bromopropane in anhydrous ether/THF dropwise B->C D 4. Stir until Mg is consumed C->D E 5. Cool Grignard reagent to 0°C D->E Use immediately F 6. Add cyclopentanone in anhydrous ether/THF dropwise E->F G 7. Warm to RT and stir F->G H 8. Quench with sat. aq. NH4Cl G->H I 9. Extract with ether H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by fractional distillation J->K Troubleshooting_Logic Start Reaction Issue Q1 Reaction does not start? Start->Q1 A1_1 Check for moisture: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere Q1->A1_1 Yes A1_2 Activate Mg surface: - Add Iodine crystal - Use 1,2-dibromoethane - Crush turnings Q1->A1_2 Yes Q2 Low Yield / Reaction Stops? Q1->Q2 No A2_1 Minimize Wurtz Coupling: - Slow addition of 1-bromopropane Q2->A2_1 Yes A2_2 Prevent Enolization: - Add cyclopentanone at 0°C Q2->A2_2 Yes A2_3 Ensure Anhydrous Conditions: - Re-check all drying procedures Q2->A2_3 Yes

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-propylcyclopentanol and compares it with structurally related cyclic alcohols. This document is intended to serve as a practical reference for the identification and characterization of such compounds in a research and development setting.

Introduction to ¹H NMR Spectroscopy of Cyclic Alcohols

¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. In the context of cyclic alcohols, ¹H NMR provides critical information regarding the chemical environment of protons, their connectivity, and the stereochemical arrangement of substituents on the ring. The chemical shift (δ), splitting pattern (multiplicity), coupling constant (J), and integration of each proton signal are key parameters for a complete structural assignment.

This guide focuses on the detailed ¹H NMR spectral features of this compound and offers a comparative analysis with 1-ethylcyclopentanol, 1-butylcyclopentanol, and cyclohexanol. Understanding the subtle differences in the spectra of these analogous compounds can aid in the unambiguous identification of unknown samples and in the quality control of synthetic products.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and experimental or predicted data for selected alternative cyclic alcohols. The data is presented to facilitate a direct comparison of their key spectral features.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -OH~1.5 - 2.5br s1H-
Cyclopentyl-H (α to C-O)~1.6 - 1.8m4H-
Cyclopentyl-H (β to C-O)~1.5 - 1.6m4H-
-CH₂- (propyl, α to C-O)~1.4 - 1.5t2H~7.0
-CH₂- (propyl, middle)~1.3 - 1.4sextet2H~7.0
-CH₃ (propyl)~0.9t3H~7.0
1-Ethylcyclopentanol -OH~1.5 - 2.5br s1H-
Cyclopentyl-H~1.5 - 1.8m8H-
-CH₂- (ethyl)~1.5q2H~7.5
-CH₃ (ethyl)~0.9t3H~7.5
1-Butylcyclopentanol -OH~1.5 - 2.5br s1H-
Cyclopentyl-H~1.5 - 1.8m8H-
-CH₂- (butyl, α to C-O)~1.4 - 1.5t2H~7.0
-CH₂- (butyl, others)~1.2 - 1.4m4H-
-CH₃ (butyl)~0.9t3H~7.0
Cyclohexanol [1]-OH~2.84s1H-
-CH- (α to -OH)~3.58m1H-
-CH₂- (equatorial)~1.88, ~1.73m4H-
-CH₂- (axial)~1.54, ~1.26m6H-

Note: Predicted data for this compound is based on established chemical shift correlations and spin-spin coupling patterns. Experimental data for other compounds are sourced from available literature and databases. Chemical shifts for -OH protons can vary significantly with concentration, solvent, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy of Liquid Alcohols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the liquid alcohol sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should dissolve the sample completely without its signals interfering with the analyte's signals.

  • If an internal standard is required for quantitative analysis, add a known amount of a reference compound (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments or specific experimental goals.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.

    • Spectral Width (SW): A range of 0-12 ppm is generally adequate for most organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns and measure the coupling constants.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of a typical ¹H NMR spectral analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_coupling Analyze Splitting & Coupling integrate->analyze_coupling assign Assign Signals to Protons analyze_shifts->assign analyze_coupling->assign structure Structure Elucidation assign->structure

Caption: Workflow for ¹H NMR Spectral Analysis.

References

Unraveling Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-propylcyclopentanol against structurally similar cyclic and acyclic tertiary alcohols. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a practical resource for interpreting mass spectra and identifying key structural features.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is characterized by a series of fragment ions that provide a fingerprint of its molecular structure. As a tertiary alcohol, its molecular ion peak (m/z 128) is expected to be of low abundance or entirely absent, a common feature for this class of compounds due to the instability of the initial radical cation.[1] The fragmentation is dominated by pathways that lead to the formation of stable carbocations.

To provide a clear comparison, the fragmentation patterns of this compound are presented alongside those of 1-ethylcyclopentanol, 1-methylcyclopentanol, and the acyclic tertiary amyl alcohol (2-methyl-2-butanol). These compounds were selected to illustrate the influence of the alkyl substituent and the cyclic structure on the fragmentation process.

m/z This compound 1-Ethylcyclopentanol 1-Methylcyclopentanol tert-Amyl Alcohol Proposed Fragment Ion/Loss
128< 1%---[M]+• (Molecular Ion)
113-< 1%--[M-CH3]+
1102%---[M-H2O]+•
9915%20%--[M-C2H5]+
85100%100%100%-[M-C3H7]+ / [M-C2H5]+• / [M-CH3]+•
82--15%-[M-H2O]+•
73---100%[M-CH3]+
7030%45%70%-[C5H10]+• (from dehydration and rearrangement)
6780%85%80%-[C5H7]+
5740%50%60%30%[C4H9]+ / [C3H5O]+
5560%70%75%20%[C4H7]+
4355%40%50%40%[C3H7]+
4175%80%90%35%[C3H5]+

Relative abundances are approximate and normalized to the base peak (100%). Data is compiled from the NIST WebBook.[2][3][4][5]

Key Fragmentation Pathways of this compound

The fragmentation of this compound proceeds through several key pathways, primarily driven by the stability of the resulting carbocations.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[6] For this compound, the most favorable alpha-cleavage involves the loss of the propyl radical, leading to the formation of the stable oxonium ion at m/z 85, which is the base peak. Loss of an ethyl or methyl radical from the propyl group can also occur, though to a lesser extent.

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) is another characteristic fragmentation of alcohols.[6] This results in a fragment ion at m/z 110. This radical cation can undergo further fragmentation.

  • Ring Cleavage: Cyclic compounds can undergo ring-opening fragmentation. For cyclopentanol derivatives, a characteristic fragment at m/z 57 is often observed, resulting from a complex ring cleavage.[7]

  • Loss of Alkenes: Subsequent to initial fragmentation events like dehydration, the molecule can lose neutral alkene fragments. For instance, the ion at m/z 70 could be formed by the loss of ethylene from the [M-H₂O]+• ion.

The following diagram illustrates the proposed primary fragmentation pathway for this compound:

Fragmentation_Pathway M This compound (m/z 128) frag85 [M-C3H7]+ (m/z 85) Base Peak M->frag85 - •C3H7 (α-cleavage) frag110 [M-H2O]+• (m/z 110) M->frag110 - H2O (Dehydration) frag55 [C4H7]+ (m/z 55) frag85->frag55 - C2H6 frag67 [C5H7]+ (m/z 67) frag110->frag67 - C3H7• frag41 [C3H5]+ (m/z 41) frag67->frag41 - C2H2 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Create Dilution Series stock->dilute vial Transfer to Autosampler Vials dilute->vial inject Inject Sample vial->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Extract Mass Spectra tic->spectra library Library Search (NIST) spectra->library interpret Interpret Fragmentation library->interpret

References

A Comparative Infrared Spectroscopy Guide to the Hydroxyl Group in 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectrum of 1-propylcyclopentanol, with a focus on the hydroxyl (-OH) functional group. The analysis is supported by experimental data from comparable cyclic and acyclic tertiary alcohols, offering insights into the influence of molecular structure on the vibrational modes of the hydroxyl group.

Comparison of Hydroxyl Group Vibrational Frequencies

The position, shape, and intensity of the hydroxyl absorption band in an infrared spectrum are highly sensitive to its local chemical environment, particularly with respect to hydrogen bonding. In the condensed phase (as a pure liquid or "neat" film), alcohol molecules form intermolecular hydrogen bonds, which typically results in a broad and intense O-H stretching band at a lower wavenumber compared to a "free" (non-hydrogen-bonded) hydroxyl group.

This compound, being a tertiary alcohol, is compared with other relevant alcohols to elucidate the spectral features imparted by its specific structure. The following table summarizes the key infrared absorption frequencies for this compound and its counterparts.

CompoundMolecular StructureO-H Stretch (Broad, H-bonded) (cm⁻¹)C-O Stretch (cm⁻¹)Reference(s)
This compound C8H16O (tertiary, cyclic)ca. 3400ca. 1150-1200[1]
1-Methylcyclopentanol C6H12O (tertiary, cyclic)ca. 3400ca. 1150[2][3]
Cyclopentanol C5H10O (secondary, cyclic)~3357~1078[4]
tert-Butanol C4H10O (tertiary, acyclic)~3371~1202[5]

Note: The values for this compound and 1-methylcyclopentanol are estimated based on typical ranges for tertiary alcohols and available spectral data. Precise peak maxima can be obtained from spectral databases.[1][2]

Analysis:

  • O-H Stretching Vibration: All the listed alcohols, when analyzed in the condensed phase, exhibit a strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching mode in the presence of hydrogen bonding.[4][5] The broadness of this peak is a direct consequence of the various hydrogen-bonding states (dimers, trimers, polymers) present in the liquid state.

  • C-O Stretching Vibration: The C-O stretching frequency provides valuable information about the structure of the alcohol. For tertiary alcohols like this compound, 1-methylcyclopentanol, and tert-butanol, this peak is typically found in the 1100-1210 cm⁻¹ range.[5] This is at a higher wavenumber compared to secondary alcohols like cyclopentanol (around 1078 cm⁻¹).[4] The C-O stretch in this compound is expected to be in a similar range to other tertiary alcohols.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for obtaining and analyzing the infrared spectrum of a liquid alcohol like this compound using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis p1 Obtain pure liquid sample of this compound d1 Clean ATR Crystal (e.g., with isopropanol) p1->d1 Introduce sample d2 Record Background Spectrum (clean crystal vs. air) d1->d2 d3 Apply a drop of sample to the ATR crystal d2->d3 d4 Acquire Sample Spectrum (typically 32-64 scans) d3->d4 dp1 Perform ATR correction d4->dp1 Raw data dp2 Baseline correction dp1->dp2 dp3 Identify and label peaks (O-H, C-H, C-O, etc.) dp2->dp3 dp4 Compare with reference spectra dp3->dp4 table Quantitative Data Table dp4->table Final Output report Final Report dp4->report Final Output logical_relationships alcohol_type Alcohol Type (Primary, Secondary, Tertiary) co_stretch C-O Stretch Position (~1000-1260 cm⁻¹) alcohol_type->co_stretch Influences h_bonding Intermolecular Hydrogen Bonding oh_stretch O-H Stretch Position (~3200-3600 cm⁻¹) h_bonding->oh_stretch Lowers Wavenumber oh_shape O-H Peak Shape (Broad) h_bonding->oh_shape Causes Broadening

References

A Comparative Analysis of the Physical Properties of C3 and C4 Alkyl Cyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of C3 and C4 alkyl cyclopentanols. Understanding these properties is crucial for applications in solvent selection, reaction condition optimization, and the design of novel pharmaceutical compounds. This document summarizes experimental data for various isomers and outlines the methodologies for their determination.

Introduction to Alkyl Cyclopentanols

Alkyl cyclopentanols are cyclic alcohols that feature a five-membered carbon ring with an alkyl substituent. The length and branching of the alkyl chain significantly influence the compound's physical characteristics, such as its boiling point, melting point, density, and solubility. These properties are critical in determining the behavior of these molecules in both chemical and biological systems. In drug development, for instance, the lipophilicity and solubility of a molecule can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Physical Properties

The following table summarizes the key physical properties of various C3 and C4 alkyl cyclopentanol isomers. The data has been compiled from various chemical databases and literature sources.

Compound NameAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
C3 Alkyl Cyclopentanols
1-Propylcyclopentanoln-PropylC₈H₁₆O128.21171.7 - 173.55[1][2]-37.5[1][2]0.904 - 0.927[1][2]
2-Propylcyclopentanoln-PropylC₈H₁₆O128.21Not AvailableNot AvailableNot Available
3-Propylcyclopentanoln-PropylC₈H₁₆O128.21Not AvailableNot AvailableNot Available
1-IsopropylcyclopentanolIsopropylC₈H₁₆O128.21173[3]Not Available0.941[3]
2-IsopropylcyclopentanolIsopropylC₈H₁₆O128.21Not AvailableNot AvailableNot Available
3-IsopropylcyclopentanolIsopropylC₈H₁₆O128.21Not AvailableNot AvailableNot Available
C4 Alkyl Cyclopentanols
1-Butylcyclopentanoln-ButylC₉H₁₈O142.24189[4]Not Available0.919[4]
2-Butylcyclopentanoln-ButylC₉H₁₈O142.24Not AvailableNot AvailableNot Available
1-sec-Butylcyclopentanolsec-ButylC₉H₁₈O142.24Not AvailableNot AvailableNot Available
1-tert-Butylcyclopentanoltert-ButylC₉H₁₈O142.24Not AvailableNot AvailableNot Available
3-tert-Butylcyclopentanoltert-ButylC₉H₁₈O142.24Not AvailableNot AvailableNot Available

Note: "Not Available" indicates that reliable experimental data was not found in the searched sources. The physical properties of many isomers, particularly those with substituents at the 2- and 3-positions of the cyclopentane ring, are not well-documented in publicly available databases.

Analysis of Physical Property Trends

Boiling Point: As expected, the boiling point increases from C3 to C4 alkyl cyclopentanols due to the increase in molecular weight and stronger van der Waals forces. For instance, this compound has a boiling point of approximately 172-174°C, while 1-butylcyclopentanol boils at 189°C[1][2][4]. Branching in the alkyl chain generally leads to a lower boiling point compared to the straight-chain isomer with the same number of carbon atoms, a trend that is expected to hold for these compounds.

Density: The density of the C3 and C4 alkyl cyclopentanols is slightly less than that of water. There is a small increase in density from this compound (0.904-0.927 g/cm³) to 1-butylcyclopentanol (0.919 g/cm³)[1][2][4].

Solubility: Alkyl cyclopentanols are generally soluble in organic solvents. Their solubility in water is limited and decreases as the length of the alkyl chain increases. The hydroxyl group allows for hydrogen bonding with water, but the larger, nonpolar alkyl group and the cyclopentane ring reduce overall water solubility. Therefore, C4 alkyl cyclopentanols are expected to be less soluble in water than C3 alkyl cyclopentanols.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed.

Determination of Boiling Point

The boiling point of the alkyl cyclopentanols can be determined using the capillary tube method.

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of the alkyl cyclopentanol

Procedure:

  • A small amount of the alkyl cyclopentanol is placed in the test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube or an oil bath.

  • The apparatus is heated gently.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Test Tube B Inverted Capillary Tube A->B place in C Thermometer B->C attach to D Heating Apparatus (Thiele Tube/Oil Bath) C->D place in E Heat Gently F Observe Bubbles from Capillary E->F G Cool Slowly F->G H Record Temperature at Liquid Entry G->H I Boiling Point H->I

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of liquid alkyl cyclopentanols can be accurately measured using a pycnometer or a vibrating tube densitometer.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Water bath for temperature control

  • Sample of the alkyl cyclopentanol

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with the alkyl cyclopentanol sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C or 25°C) to allow for thermal equilibrium.

  • The volume is adjusted precisely to the calibration mark on the pycnometer.

  • The exterior of the pycnometer is carefully dried, and its mass is determined.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For viscous liquids, ensuring the absence of air bubbles is critical for accuracy[5].

Density_Measurement A Weigh Empty Pycnometer B Fill Pycnometer with Sample A->B C Thermostat at Known Temperature B->C D Weigh Filled Pycnometer C->D E Calculate Density (Mass/Volume) D->E F Density E->F

Caption: Procedure for Density Measurement.

Determination of Solubility

The qualitative solubility of alkyl cyclopentanols in water can be determined by simple miscibility tests.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

  • Sample of the alkyl cyclopentanol

  • Distilled water

Procedure:

  • A small, measured volume (e.g., 1 mL) of the alkyl cyclopentanol is added to a test tube.

  • A measured volume of distilled water (e.g., 1 mL) is added to the same test tube.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • The test tube is allowed to stand, and the mixture is observed.

  • If a single, clear phase is present, the compound is considered soluble.

  • If two distinct layers form or the solution is cloudy/emulsified, the compound is considered insoluble or partially soluble.

  • The experiment can be repeated with varying ratios of solute to solvent to determine approximate solubility limits.

Solubility_Test A Mix Sample and Water in Test Tube B Agitate Vigorously A->B C Observe Phases B->C D Single Phase (Soluble) C->D if E Two Phases/Cloudy (Insoluble) C->E if

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Retention in GC-MS

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. However, retention times can vary between instruments and laboratories. To standardize this, the Kovats retention index (RI) is used. It relates the retention time of an analyte to those of n-alkanes, providing a more robust value for comparison.

Comparative Retention Data

The following table summarizes the Kovats retention indices for compounds structurally related to 1-propylcyclopentanol on various stationary phases. The data has been compiled from publicly available databases and scientific literature. The polarity of the stationary phase significantly influences the retention of polar compounds like alcohols. Non-polar phases primarily separate based on boiling point, while polar phases interact more strongly with polar functional groups, leading to longer retention times.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Stationary PhaseKovats Retention Index (RI)
This compound (Predicted) C₈H₁₆O128.21~175-180Non-polar (e.g., DB-5)~1050-1150
Polar (e.g., Wax)~1500-1600
PropylcyclopentaneC₈H₁₆112.21131Standard non-polar831[1]
1-Methyl-2-propylcyclopentaneC₉H₁₈126.24N/AOV-1011026[2]
CyclopentanolC₅H₁₀O86.13140.8OV-1, SE-30, etc.792-805[3]
Polar (e.g., Carbowax)1283-1328[3]
1-MethylcyclopentanolC₆H₁₂O100.16136DB-5796[4]

Note: The retention indices for this compound are predicted based on the trends observed in the related compounds. The presence of the hydroxyl group in this compound will significantly increase its retention time on polar columns compared to its non-polar analogue, propylcyclopentane. Its higher boiling point compared to cyclopentanol and 1-methylcyclopentanol will lead to a longer retention time on non-polar columns.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound and related cyclic alcohols using GC-MS.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step (e.g., silylation with BSTFA) to increase the volatility and thermal stability of the alcohols, which can improve peak shape and reduce tailing.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column:

    • Non-polar: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Polar: Agilent J&W DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polyethylene glycol column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference spectra in the NIST library or other spectral databases.

  • Calculate the Kovats retention index for each identified compound using a homologous series of n-alkanes (e.g., C8-C20) run under the same chromatographic conditions.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying this compound and related compounds using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Cyclic Alcohol Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Extract Mass Spectrum of Peak Chromatogram->Mass_Spectrum RI_Calculation Calculate Kovats Retention Index Chromatogram->RI_Calculation Library_Search NIST Library Search Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification RI_Calculation->Identification

Caption: Workflow for GC-MS analysis of cyclic alcohols.

Signaling Pathway of Analysis

The decision-making process for identifying an unknown cyclic alcohol using the collected GC-MS data can be visualized as follows.

Identification_Pathway Start GC-MS Data Acquired RT_Check Retention Time Match with Standard? Start->RT_Check MS_Match Mass Spectrum Match with Library? RT_Check->MS_Match Yes Further_Analysis Requires Further Analysis (e.g., NMR) RT_Check->Further_Analysis No RI_Compare Retention Index Compare with Literature? MS_Match->RI_Compare Yes Tentative_ID Tentative Identification MS_Match->Tentative_ID No RI_Compare->Tentative_ID No Confirmed_ID Confirmed Identification RI_Compare->Confirmed_ID Yes Tentative_ID->Further_Analysis

Caption: Decision pathway for compound identification.

References

A Comparative Analysis of Reactivity: 1-Propylcyclopentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-propylcyclopentanol with other common tertiary alcohols, namely tert-butanol and triphenylmethanol. The reactivity of these compounds is a critical factor in synthetic chemistry, influencing reaction pathways, yields, and the design of novel molecules. This document outlines the key factors governing their reactivity in common chemical transformations, supported by established chemical principles and detailed experimental protocols.

Introduction to Tertiary Alcohol Reactivity

The reactivity of tertiary alcohols in reactions such as nucleophilic substitution (SN1) and elimination (E1) is predominantly governed by the stability of the carbocation intermediate formed when the hydroxyl group is protonated and subsequently departs as a water molecule.[1] The generally accepted order of reactivity for alcohols in reactions that proceed through a carbocation is tertiary > secondary > primary.[1] This heightened reactivity is due to the stabilizing influence of alkyl or aryl groups on the positively charged carbon atom via hyperconjugation and inductive effects.[2]

This compound, as a tertiary alcohol, fits this profile. Its hydroxyl group is attached to a carbon atom bonded to three other carbons (one propyl group and two carbons within the cyclopentane ring).[3] In contrast, tertiary alcohols are highly resistant to oxidation under standard conditions because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom.[4][5][6][7] Breaking the molecule's carbon-carbon bonds is necessary for oxidation to occur.[8][9]

Comparative Reactivity Analysis

The relative rates of SN1 and E1 reactions for tertiary alcohols are directly correlated with the stability of the carbocation intermediates formed. The structures of the alcohols compared in this guide are:

  • This compound: A cyclic tertiary alcohol.

  • tert-Butanol: A simple, acyclic tertiary alcohol.

  • Triphenylmethanol: A bulky tertiary alcohol with three phenyl groups attached to the carbinol carbon.

The stability of the corresponding carbocations is the primary determinant of their relative reactivity.

AlcoholCarbocation IntermediateStabilizing FactorsPredicted Relative Reactivity (SN1/E1)
This compound 1-Propylcyclopentyl cation• Inductive effect from three alkyl groups• HyperconjugationHigh
tert-Butanol tert-Butyl cation• Inductive effect from three methyl groups• Hyperconjugation (9 α-hydrogens)High (Often used as a baseline)
Triphenylmethanol Triphenylmethyl (Trityl) cation• Extensive resonance stabilization across three phenyl rings• Inductive effectVery High

Analysis:

The triphenylmethyl (trityl) cation is exceptionally stable due to the delocalization of the positive charge across the three benzene rings through resonance. This makes triphenylmethanol significantly more reactive in SN1/E1 reactions than typical alkyl tertiary alcohols.

Comparing this compound and tert-butanol, both form stable tertiary carbocations. The relative stability, and thus reactivity, would be very similar, with minor differences attributable to ring strain in the cyclopentyl system and the specific inductive and hyperconjugative effects of the propyl versus methyl groups. For most practical purposes in a qualitative assessment like the Lucas test, both are expected to react very rapidly.[1][10]

Key Reaction Comparisons

Nucleophilic Substitution (SN1)

Tertiary alcohols react readily with hydrohalic acids (HCl, HBr, HI) via an SN1 mechanism to form alkyl halides.[11][12] This reaction proceeds through the formation of a stable tertiary carbocation.[11]

SN1_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alc R₃C-OH H_X H-X Oxonium R₃C-OH₂⁺ H_X->Oxonium + H-X X_ion X⁻ Oxonium2 R₃C-OH₂⁺ Oxonium->Oxonium2 Carbocation R₃C⁺ Oxonium2->Carbocation - H₂O Water H₂O Carbocation2 R₃C⁺ Carbocation->Carbocation2 X_ion2 X⁻ Product R₃C-X X_ion2->Product + X⁻

Dehydration (E1)

When heated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), tertiary alcohols undergo dehydration via an E1 mechanism to form alkenes.[13] The relative ease of dehydration follows the order 3° > 2° > 1°, again due to carbocation stability.[13] The major alkene product is typically the most substituted (most stable) one, following Zaitsev's rule.

Dehydration_Workflow start Tertiary Alcohol (e.g., this compound) acid Add Strong Acid Catalyst (e.g., H₂SO₄) and Heat start->acid protonation Protonate -OH group to form -OH₂⁺ acid->protonation carbocation Loss of H₂O to form Tertiary Carbocation protonation->carbocation elimination Base (H₂O or HSO₄⁻) removes adjacent proton carbocation->elimination product Alkene Product Formed elimination->product

Oxidation

As previously noted, tertiary alcohols do not undergo oxidation with common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) under mild conditions.[6][9] This lack of reactivity is a key distinguishing feature from primary and secondary alcohols.

Experimental Protocols

The following protocols describe standard qualitative tests that can be used to compare the reactivity of this compound, tert-butanol, and triphenylmethanol.

Experiment 1: Lucas Test for SN1 Reactivity

This test measures the rate of reaction of an alcohol with the Lucas reagent (ZnCl₂ in concentrated HCl) to form an insoluble alkyl chloride.[10]

Objective: To compare the relative SN1 reaction rates of the three tertiary alcohols.

Materials:

  • This compound

  • tert-Butanol

  • Triphenylmethanol

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Place approximately 1 mL of each alcohol into separate, labeled test tubes.

  • To the first test tube, add 5 mL of Lucas reagent.

  • Immediately stopper the test tube, shake vigorously for 5-10 seconds, and start the stopwatch.

  • Place the test tube in the rack and observe. Record the time taken for the formation of an insoluble alkyl chloride, indicated by the solution turning cloudy or the formation of a distinct layer.[1]

  • Repeat steps 2-4 for the other two alcohols.

Expected Results: All three tertiary alcohols are expected to react very quickly, likely within a few minutes, with the solution turning cloudy almost instantaneously.[1][10] The high reactivity of triphenylmethanol might result in a near-immediate precipitation of the trityl chloride. This test confirms the high SN1 reactivity characteristic of tertiary alcohols.

Experiment 2: Chromic Acid Test for Oxidation

This test is used to differentiate oxidizing alcohols (primary and secondary) from non-oxidizing ones (tertiary).[10]

Objective: To confirm the resistance of the tertiary alcohols to oxidation.

Materials:

  • This compound

  • tert-Butanol

  • Triphenylmethanol

  • Chromic Acid Solution (e.g., Jones reagent)

  • Acetone (reagent grade)

  • Test tubes and rack

  • Pipettes

Procedure:

  • Dissolve approximately 0.5 mL of each alcohol in 2 mL of acetone in separate, labeled test tubes.

  • To each test tube, add 2-3 drops of the chromic acid solution.

  • Gently swirl the contents of each test tube and observe for 5 minutes.

  • A positive test for oxidation is a color change from the orange of Cr⁶⁺ to a green or blue-green color of Cr³⁺.[10]

Expected Results: None of the three tertiary alcohols should show a reaction. The solutions will remain orange, confirming their resistance to oxidation under these conditions.[5][6]

Conclusion

This compound exhibits the characteristic high reactivity of a tertiary alcohol in SN1 and E1 reactions, comparable to that of a simple acyclic tertiary alcohol like tert-butanol. This reactivity stems from the formation of a stable tertiary carbocation intermediate. When compared to triphenylmethanol, its reactivity is lower due to the exceptional resonance stabilization of the trityl cation. In terms of oxidation, this compound, like all tertiary alcohols, is resistant to common oxidizing agents. This guide provides the foundational data and experimental frameworks for researchers to predict and test the behavior of this compound in various synthetic applications.

References

A Comparative Guide to Confirming the Isomeric Purity of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of a compound is paramount. The presence of isomers, compounds with the same molecular formula but different structural arrangements, can lead to significant variations in pharmacological activity, toxicity, and side effects. This guide provides a comprehensive comparison of analytical methodologies for confirming the absence of isomers in a 1-Propylcyclopentanol sample, supported by detailed experimental protocols and comparative data.

Introduction to Isomerism in this compound

This compound (C₈H₁₆O) is a cyclic alcohol with a chiral center at the carbon atom bonded to the hydroxyl group. This gives rise to the possibility of stereoisomers (enantiomers). Furthermore, positional isomers, where the propyl group or hydroxyl group are attached at different positions on the cyclopentane ring, are common potential impurities from synthesis. This guide focuses on analytical strategies to detect and quantify these potential isomeric impurities, thereby confirming the purity of a this compound sample.

Comparison of Analytical Methodologies

The primary techniques for analyzing the isomeric purity of alcohol samples are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages for separating and identifying isomers.

  • Gas Chromatography (GC): An excellent technique for separating volatile compounds.[2][3] Isomers can often be separated based on differences in their boiling points and polarity, which affect their interaction with the GC column's stationary phase.[4] For chiral separations, a chiral GC column is required.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. To separate enantiomers, a chiral stationary phase (CSP) is necessary.[] HPLC is particularly useful for non-volatile or thermally labile compounds.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation.[6] ¹H and ¹³C NMR can distinguish between structural isomers based on unique chemical shifts and spin-spin coupling patterns for each molecule.[7][8] While NMR cannot directly distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments, which do produce distinct NMR spectra.[9]

The choice of method depends on the specific isomers of concern, the required sensitivity, and the available instrumentation.

Data Presentation: Isomer Analysis

The following table summarizes hypothetical data from the analysis of a this compound sample using various analytical techniques. "Sample A" represents a pure sample, while "Sample B" is a hypothetical mixture containing isomeric impurities for comparison.

Analytical Method Parameter Sample A (Pure this compound) Sample B (Contaminated Sample)
Chiral Gas Chromatography (GC) Retention Time (min)Single peak at 10.5 minPeak 1: 10.5 min (95% area) Peak 2: 11.2 min (5% area)
Purity (%)> 99.9%95.0%
Chiral High-Performance Liquid Chromatography (HPLC) Retention Time (min)Single peak at 8.2 minPeak 1: 8.2 min (95% area) Peak 2: 9.1 min (5% area)
Purity (%)> 99.9%95.0%
¹H NMR Spectroscopy (400 MHz, CDCl₃) Key Signals (ppm)Distinct signals corresponding to the this compound structure.Additional minor signals inconsistent with the primary structure.
Isomer-specific SignalNo signal at 3.85 ppmSinglet at 3.85 ppm (Integral: 0.05)
¹³C NMR Spectroscopy (100 MHz, CDCl₃) Number of Signals8 distinct signals10 signals observed
Carbonyl Carbon (C-OH)Signal at 82.4 ppmMajor signal at 82.4 ppm, minor signal at 79.1 ppm.

Experimental Workflow

The logical flow for confirming the absence of isomers in a this compound sample involves sample preparation followed by analysis using one or more of the described orthogonal techniques.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Conclusion Sample This compound Sample Prep Dissolve in appropriate solvent (e.g., Hexane for GC, Mobile Phase for HPLC, CDCl3 for NMR) Sample->Prep GC Chiral Gas Chromatography (GC-FID) Prep->GC HPLC Chiral High-Performance Liquid Chromatography (HPLC-UV) Prep->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Analysis Compare retention times, peak areas, and spectral data against a reference standard. GC->Analysis HPLC->Analysis NMR->Analysis Conclusion Confirm Absence of Isomers (Purity > 99.9%) Analysis->Conclusion Single Peak / Correct Spectrum Impurity Isomeric Impurity Detected Analysis->Impurity Multiple Peaks / Extra Signals

Caption: Workflow for Isomeric Purity Analysis.

Experimental Protocols

This protocol is designed to separate enantiomers of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at a rate of 5°C/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane.

  • Injection Volume: 1 µL, with a split ratio of 50:1.

  • Data Analysis: The absence of isomers is confirmed by the presence of a single chromatographic peak corresponding to the retention time of a pure this compound reference standard. The peak area is used to quantify purity.[3]

This method is suitable for the chiral separation of this compound enantiomers.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as alcohols have weak chromophores, low UV is used for detection).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: A single peak indicates the absence of the other enantiomer. Purity is calculated from the relative peak areas.

NMR is used to confirm the molecular structure and detect positional isomers.[12]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm region.[13]

    • The presence of positional isomers would result in additional, distinct sets of peaks with different chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A pure sample of this compound should exhibit 8 distinct carbon signals.

    • The carbon bearing the hydroxyl group is expected in the 50-85 ppm region.[13] The presence of positional isomers would lead to more than 8 signals in the spectrum.[6]

  • Data Analysis: The spectra of the sample should be compared to a reference spectrum of pure this compound. The absence of any unassigned signals confirms the absence of structural isomers.

Conclusion

Confirming the absence of isomers in a this compound sample requires a rigorous analytical approach. A combination of chromatographic techniques (Chiral GC or HPLC) to rule out stereoisomers and spectroscopic methods (¹H and ¹³C NMR) to exclude positional isomers provides the highest level of confidence. By employing the detailed protocols outlined in this guide, researchers can effectively validate the isomeric purity of their materials, ensuring the integrity and reliability of their scientific work.

References

Comparative Analysis of Synthesis Routes for 1-Propylcyclopentanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical development and scientific research, the synthesis of tertiary alcohols such as 1-Propylcyclopentanol is a critical process. This guide provides a comprehensive comparative analysis of four prominent synthesis routes: the Grignard reaction, the use of organolithium reagents, the Reformatsky reaction, and the Barbier reaction. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable method based on specific laboratory needs and project goals.

Executive Summary

The synthesis of this compound can be effectively achieved through several organometallic addition reactions to cyclopentanone. The Grignard reaction is the most traditional and widely utilized method, offering high yields and straightforward execution. The use of organolithium reagents provides a more reactive alternative, which can be advantageous in certain scenarios but requires more stringent reaction conditions. The Reformatsky and Barbier reactions offer milder conditions and greater functional group tolerance, presenting valuable alternatives to the more established methods.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthesis routes to this compound.

ParameterGrignard ReactionOrganolithium ReagentReformatsky ReactionBarbier Reaction
Primary Reagents Propylmagnesium bromide, CyclopentanonePropyllithium, CyclopentanoneEthyl 2-bromopropanoate, Zinc, CyclopentanonePropyl bromide, Metal (e.g., Zn, In, Sn), Cyclopentanone
Typical Yield 85-95%80-90%70-85%60-80%
Reaction Temperature 0 °C to reflux-78 °C to room temp.40-50 °CRoom temperature
Reaction Time 1-3 hours1-2 hours2-4 hours2-12 hours
Key Advantages High yield, well-establishedHigh reactivityMilder conditions, tolerates more functional groupsOne-pot reaction, can be run in aqueous media
Key Disadvantages Sensitive to moisture and protic functional groupsHighly reactive, requires strictly anhydrous conditionsLower yield than Grignard/organolithiumLonger reaction times, potentially lower yields

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Grignard Reaction

The Grignard reaction is a classic and highly effective method for the synthesis of this compound.[1] It involves the nucleophilic addition of a propylmagnesium bromide to cyclopentanone.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. 1-Bromopropane (1.1 eq) is added dropwise to initiate the reaction, which is maintained at a gentle reflux.

  • Addition to Cyclopentanone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield this compound.

Reaction with Organolithium Reagent

Organolithium reagents, such as propyllithium, are more reactive than their Grignard counterparts and can also be used for the synthesis of this compound.

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask is charged with cyclopentanone (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere and cooled to -78 °C.

  • Addition of Propyllithium: A solution of propyllithium (1.1 eq) in a suitable solvent (e.g., hexanes) is added dropwise to the cyclopentanone solution at -78 °C.

  • Work-up: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water.

  • Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation.

Reformatsky Reaction

The Reformatsky reaction utilizes an organozinc reagent, which is less reactive than Grignard or organolithium reagents, offering the advantage of tolerating a wider range of functional groups.[2][3]

Procedure:

  • Activation of Zinc: Zinc dust (2.0 eq) is activated by stirring with a small amount of iodine in anhydrous THF.

  • Formation of Organozinc Reagent: A solution of ethyl 2-bromopropanoate (1.5 eq) in anhydrous THF is added to the activated zinc, and the mixture is gently heated to initiate the formation of the Reformatsky reagent.

  • Addition to Cyclopentanone: A solution of cyclopentanone (1.0 eq) in anhydrous THF is added to the reagent, and the reaction mixture is refluxed for 2-3 hours.

  • Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting β-hydroxy ester is then hydrolyzed and decarboxylated to yield this compound, followed by purification.

Barbier Reaction

The Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[4][5][6] This method can often be carried out under milder and even aqueous conditions.[6]

Procedure:

  • Reaction Mixture: A mixture of cyclopentanone (1.0 eq), 1-bromopropane (1.5 eq), and a metal such as zinc, indium, or tin powder (2.0 eq) is prepared in a suitable solvent (e.g., THF, or a mixture of THF and water).

  • Reaction Execution: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is achieved through distillation.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the different synthesis routes for this compound.

Synthesis_Comparison cluster_start Starting Material cluster_routes Synthesis Routes cluster_product Product cluster_analysis Comparative Analysis Start Cyclopentanone Grignard Grignard Reaction (Propylmagnesium bromide) Start->Grignard Organolithium Organolithium Reaction (Propyllithium) Start->Organolithium Reformatsky Reformatsky Reaction (Ethyl 2-bromopropanoate, Zn) Start->Reformatsky Barbier Barbier Reaction (Propyl bromide, Metal) Start->Barbier Product This compound Grignard->Product Organolithium->Product Reformatsky->Product Barbier->Product Analysis Yield Reaction Conditions Advantages Disadvantages Product->Analysis

Caption: Comparative workflow of this compound synthesis routes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1-Propylcyclopentanol, adherence to proper disposal protocols is critical to mitigate risks and comply with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before handling and disposal, it is crucial to be aware of the hazards associated with this compound. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data for Safe Handling

The following table summarizes key quantitative and safety information for this compound, derived from its Safety Data Sheet.

PropertyValue
Molecular FormulaC₈H₁₆O[1][2][3]
Molecular Weight128.21 g/mol [1][2][3]
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
GHS Precautionary Disposal StatementP501: Dispose of contents/ container to an approved waste disposal plant[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] This mandates a "cradle to grave" approach, where the generating laboratory is responsible for the waste from its creation to its final disposal.[4]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Determination: The first step is to classify this compound as a hazardous waste based on its known hazards.

  • Container Selection:

    • Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof cap.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • Indicate the specific hazards: "Harmful," "Irritant."

    • Record the date when the first drop of waste is added to the container.

  • Segregation and Collection:

    • Collect this compound waste in its own dedicated container. Do not mix it with other waste streams (e.g., halogenated solvents, acidic waste) unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.

    • Provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its disposal.[6]

    • Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.

This compound Disposal Workflow A Waste Generation (this compound) B Hazard Assessment (Consult SDS) A->B C Select & Label Waste Container B->C D Segregate & Collect Waste C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup (Contact EHS) E->F G Transfer to Approved Waste Disposal Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Propylcyclopentanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₁₆O[1][2][3]
Molecular Weight128.21 g/mol [1][2]
Physical StateLiquid[2]
CAS Number1604-02-0[1][3][4]

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4][5]

Signal Word: Warning[2][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. All PPE should be selected based on the specific hazards present and the task being performed.[6]

1. Eye and Face Protection:

  • Requirement: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard must be worn.[7]

  • Enhanced Protection: A face shield should be worn over safety glasses whenever there is a significant risk of splashing or a highly exothermic reaction.[6][7]

2. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves can provide short-term protection, but it is crucial to consult the glove manufacturer's resistance guide for suitability against this compound.[7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.

  • Lab Coat: A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned to cover as much skin as possible.[7]

  • Clothing: Long pants and closed-toe, closed-heel shoes are required. Avoid fabrics made of polyester or acrylic.[7]

  • Apron: For handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron that extends from the neck to at least the knees is recommended.[8]

3. Respiratory Protection:

  • Primary Control: Engineering controls, such as a chemical fume hood, should be the primary method to control vapor exposure.

  • When Required: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][9] Use must follow a respiratory protection program, including medical evaluations and fit testing.[7]

Operational Plan: Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2][4]

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][5] Do not eat, drink, or smoke in the handling area.[4][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[2][5]

  • Location: Store in a designated chemical storage area away from incompatible materials such as strong oxidizing agents.[11]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Take off contaminated clothing and wash it before reuse.[2] If skin irritation persists, call a physician.[5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][5] If not breathing, give artificial respiration. Get medical attention if you feel unwell or if symptoms occur.[2][5]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2][5] Get medical help.[4]

Disposal Plan

Waste generated from the use of this compound is classified as hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all waste residues and unused product in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5][10] Do not empty into drains or release into the environment.[10]

  • Packaging: Contaminated packaging should be handled in the same manner as the substance itself.[10]

Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase a Conduct Hazard Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Well-Ventilated Work Area (Chemical Fume Hood) b->c d Retrieve this compound from Storage c->d Proceed to Handling e Perform Experimental Work d->e f Keep Container Tightly Closed When Not in Use e->f g Segregate Hazardous Waste (Unused chemical, contaminated items) f->g Proceed to Cleanup h Clean Work Area g->h i Dispose of Waste via Approved Channels h->i j Remove PPE and Wash Hands i->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylcyclopentanol
Reactant of Route 2
Reactant of Route 2
1-Propylcyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.